molecular formula C45H66N4O9 B15609037 Fmoc-NMe-Val-Val-Dil-Dap-OH

Fmoc-NMe-Val-Val-Dil-Dap-OH

Cat. No.: B15609037
M. Wt: 807.0 g/mol
InChI Key: KPRNURRMXQRMEM-HXHBLSAESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-NMe-Val-Val-Dil-Dap-OH is a useful research compound. Its molecular formula is C45H66N4O9 and its molecular weight is 807.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H66N4O9

Molecular Weight

807.0 g/mol

IUPAC Name

(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid

InChI

InChI=1S/C45H66N4O9/c1-12-28(6)40(36(56-10)24-37(50)49-23-17-22-35(49)41(57-11)29(7)44(53)54)47(8)43(52)38(26(2)3)46-42(51)39(27(4)5)48(9)45(55)58-25-34-32-20-15-13-18-30(32)31-19-14-16-21-33(31)34/h13-16,18-21,26-29,34-36,38-41H,12,17,22-25H2,1-11H3,(H,46,51)(H,53,54)/t28-,29+,35-,36+,38-,39-,40-,41+/m0/s1

InChI Key

KPRNURRMXQRMEM-HXHBLSAESA-N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Properties and Synthetic Overview of Fmoc-NMe-Val-Val-Dil-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-NMe-Val-Val-Dil-Dap-OH is a crucial synthetic intermediate in the development of potent anti-cancer agents, specifically in the synthesis of auristatin analogs for antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of its chemical properties, a representative synthetic protocol based on solid-phase peptide synthesis (SPPS), and the biological context of its application. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Core Chemical Properties

This compound is a complex pentapeptide derivative. Its structure incorporates both natural and unnatural amino acids, which contribute to the cytotoxic potency of the final drug conjugate. The N-terminal is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis that is labile to basic conditions.

Quantitative Data Summary

The key chemical identifiers and properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C45H66N4O9[1]
Molecular Weight 807.03 g/mol [1][2]
Appearance Light yellow to yellow solid[1]
Purity (LCMS) 96.19%[1]
Storage Conditions Powder: -20°C (3 years), 4°C (2 years)[1]
Solubility Soluble in DMF[3]

Note: Spectroscopic data (¹H NMR, LCMS) have been confirmed to be consistent with the structure, though specific spectra are not publicly available.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support (resin).

Representative Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a generalized protocol for the synthesis of a peptide like this compound. The specific choice of resin and coupling reagents may be optimized based on the specific amino acid sequence and scale.

Materials:

  • 2-Chlorotrityl chloride resin or pre-loaded Dap resin

  • Fmoc-protected amino acids (Fmoc-Dil-OH, Fmoc-Val-OH, Fmoc-NMe-Val-OH)

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: e.g., DIPEA (N,N-Diisopropylethylamine) or Collidine

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: e.g., TFA (Trifluoroacetic acid)-based

Procedure:

  • Resin Preparation: The synthesis begins with a suitable resin, such as 2-chlorotrityl chloride resin, which allows for the cleavage of the final peptide with a free C-terminal carboxylic acid.[4] The resin is swelled in a suitable solvent like DCM or DMF.[4]

  • First Amino Acid Coupling: The C-terminal amino acid, in this case, a protected Dolaproine (Dap) derivative, is coupled to the resin.

  • Deprotection: The Fmoc protecting group on the Dap residue is removed by treating the resin with a 20% solution of piperidine in DMF.[5] This exposes the free amine for the next coupling reaction. The resin is then washed thoroughly with DMF to remove residual piperidine and byproducts.[4]

  • Sequential Amino Acid Coupling: The subsequent Fmoc-protected amino acids (Fmoc-Dil-OH, Fmoc-Val-OH, and Fmoc-NMe-Val-OH) are sequentially coupled to the growing peptide chain. Each coupling step involves:

    • Activation of the Fmoc-amino acid's carboxyl group using a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).[4]

    • Reaction of the activated amino acid with the free amine on the resin-bound peptide.

    • Washing the resin with DMF to remove excess reagents and byproducts.

    • Fmoc deprotection with 20% piperidine in DMF to prepare for the next coupling cycle.[5]

  • Final Cleavage: Once the peptide sequence is complete, the peptide is cleaved from the resin. For a resin like 2-chlorotrityl chloride, a mild acidic cleavage cocktail (e.g., TFE/AcOH/DCM or dilute TFA in DCM) can be used to release the peptide while keeping the side-chain protecting groups intact if necessary.[6] A stronger acid treatment, such as with a high concentration of TFA, is used for final deprotection and cleavage.[7]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

SPPS_Workflow Resin Resin Swelling (DCM/DMF) Coupling1 Couple Fmoc-Dap-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection1 Coupling2 Couple Fmoc-Dil-OH Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Couple Fmoc-Val-OH Deprotection2->Coupling3 Deprotection3 Fmoc Deprotection Coupling3->Deprotection3 Coupling4 Couple Fmoc-NMe-Val-OH Deprotection3->Coupling4 Cleavage Cleavage from Resin (TFA-based cocktail) Coupling4->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalProduct This compound Purification->FinalProduct

Caption: Generalized workflow for the solid-phase synthesis of this compound.

Biological Context and Mechanism of Action

This compound serves as a precursor to highly potent cytotoxic agents known as auristatins, which are synthetic analogs of the natural product dolastatin 10.[8] Specifically, it is an intermediate in the preparation of the drug-linker conjugate MC-MMAF, used in the synthesis of ADCs.[2]

The final auristatin-based ADCs function by targeting specific antigens on the surface of cancer cells. Upon binding to the target cell, the ADC is internalized, and the cytotoxic payload is released within the cell. The released auristatin then exerts its potent anti-cancer effect by inhibiting tubulin polymerization. This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[8]

Signaling Pathway of Auristatin-Based ADCs

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Internalization via Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload Released Auristatin Payload Cleavage->Payload Tubulin Tubulin Dimers Payload->Tubulin Inhibition of Polymerization Microtubules Microtubule Assembly Tubulin->Microtubules Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action for an auristatin-based antibody-drug conjugate.

References

An In-depth Technical Guide to Fmoc-NMe-Val-Val-Dil-Dap-OH: A Key Intermediate in the Synthesis of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-NMe-Val-Val-Dil-Dap-OH is a critical peptidic intermediate in the synthesis of the drug-linker conjugate, Maleimidocaproyl-monomethylauristatin F (MC-MMAF). This drug-linker is subsequently used in the development of Antibody-Drug Conjugates (ADCs), a class of highly targeted biopharmaceutical drugs that combine the specificity of monoclonal antibodies with the cytotoxicity of potent small-molecule payloads for cancer therapy. This guide provides a comprehensive overview of the synthesis, properties, and application of this compound, with a focus on its role in the generation of MC-MMAF and the subsequent mechanism of action of the resulting ADCs.

Introduction to this compound

This compound is a custom-synthesized peptide fragment. The "Fmoc" (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the N-terminus of the peptide, essential for controlled, stepwise peptide synthesis. The peptide sequence itself, comprising N-methylated valine, valine, dilactone, and diaminopropionic acid, is specifically designed as a precursor to the linker component of MC-MMAF.

The primary application of this intermediate is in the field of oncology, specifically in the synthesis of ADCs.[1] ADCs are a promising class of therapeutics that deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The linker component, derived from this compound, plays a crucial role in the stability and efficacy of the final ADC.

Physicochemical and Purity Data

The quality and purity of this compound are paramount for the successful synthesis of the drug-linker and the final ADC. The following table summarizes key physicochemical properties of this intermediate.

PropertyValue
Molecular Formula C45H66N4O9
Molecular Weight 807.03 g/mol
Appearance Light yellow to yellow solid
Purity (LCMS) ≥95%
Storage -20°C for long-term storage

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the sequential coupling of protected amino acids. The following is a representative experimental protocol based on the methodologies described in patent literature, specifically WO2020181686.[1]

Materials and Reagents
  • Fmoc-N-Me-Val-OH

  • Valine derivative

  • Dilactone precursor

  • Diaminopropionic acid derivative

  • Coupling agents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA, triethylamine)

  • Solvents (e.g., DMF, DCM)

  • Reagents for Fmoc deprotection (e.g., piperidine (B6355638) in DMF)

  • Purification supplies (e.g., HPLC columns, silica (B1680970) gel)

Experimental Protocol

Step 1: Synthesis of the Dipeptide Fragment

  • Dissolve the protected diaminopropionic acid derivative in an appropriate solvent such as DMF.

  • Add a protected dilactone precursor and a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Stir the reaction mixture at room temperature until completion, monitored by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the resulting dipeptide fragment by column chromatography.

Step 2: Coupling of the Valine Residue

  • Deprotect the N-terminus of the dipeptide fragment from Step 1.

  • In a separate flask, activate Fmoc-Val-OH with a coupling agent and a base.

  • Add the activated Fmoc-Val-OH to the deprotected dipeptide and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS. Once complete, purify the resulting tripeptide.

Step 3: Coupling of Fmoc-N-Me-Val-OH

  • Deprotect the N-terminus of the tripeptide from Step 2 using a solution of piperidine in DMF.

  • Activate Fmoc-N-Me-Val-OH with a suitable coupling agent and base.

  • Add the activated Fmoc-N-Me-Val-OH to the deprotected tripeptide.

  • Allow the reaction to proceed to completion, then purify the final product, this compound, using preparative HPLC.

  • Lyophilize the pure fractions to obtain the final product as a solid.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of this compound A Protected Diaminopropionic Acid C Coupling A->C B Protected Dilactone B->C D Dipeptide Fragment C->D F Coupling D->F E Fmoc-Val-OH E->F G Tripeptide Fragment F->G I Coupling G->I H Fmoc-N-Me-Val-OH H->I J This compound I->J

Caption: Synthetic pathway for this compound.

Application in the Synthesis of MC-MMAF

This compound is a precursor to the drug-linker MC-MMAF. The synthesis involves the coupling of the deprotected peptide linker to the cytotoxic agent Monomethyl Auristatin F (MMAF) and the subsequent attachment of a maleimidocaproyl (MC) group.

Conversion to MC-MMAF Workflow

G cluster_mc_mmaf Synthesis of MC-MMAF Drug-Linker A This compound B Fmoc Deprotection A->B C Deprotected Peptide B->C E Coupling C->E D MMAF D->E F Peptide-MMAF Conjugate E->F H Coupling F->H G Maleimidocaproic Acid G->H I MC-MMAF H->I

Caption: Conversion of the intermediate to the MC-MMAF drug-linker.

Role in Antibody-Drug Conjugates (ADCs)

The resulting MC-MMAF is a crucial component of ADCs. The maleimide (B117702) group of the linker allows for covalent conjugation to the thiol groups of cysteine residues on a monoclonal antibody.

Mechanism of Action of MC-MMAF ADCs

The mechanism of action of an ADC containing the MC-MMAF linker-drug is a multi-step process that begins with the specific binding of the antibody to a tumor-associated antigen on the surface of a cancer cell.

  • Binding and Internalization: The ADC binds to the target antigen on the cancer cell surface.

  • Endocytosis: The ADC-antigen complex is internalized by the cell via endocytosis, forming an endosome.

  • Lysosomal Trafficking: The endosome matures and fuses with a lysosome.

  • Proteolytic Degradation: Inside the acidic and enzyme-rich environment of the lysosome, the antibody component of the ADC is degraded by proteases.

  • Payload Release: The degradation of the antibody releases the active cytotoxic payload, Cysteine-MC-MMAF.

  • Cytotoxicity: The released payload then diffuses into the cytoplasm and exerts its cytotoxic effect, typically by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.

ADC Mechanism of Action Diagram

G cluster_adc_moa Mechanism of Action of MC-MMAF ADC A ADC in Circulation B Binding to Tumor Cell Antigen A->B C Internalization (Endocytosis) B->C D Endosome C->D E Fusion with Lysosome D->E F Lysosomal Degradation of Antibody E->F G Release of Cysteine-MC-MMAF F->G H Cytotoxicity (Tubulin Inhibition) G->H I Apoptosis H->I

Caption: Cellular pathway of an MC-MMAF Antibody-Drug Conjugate.

In Vitro and In Vivo Efficacy of MMAF-based ADCs

The efficacy of ADCs utilizing the MC-MMAF drug-linker has been demonstrated in numerous preclinical studies. The following tables summarize representative data for the in vitro cytotoxicity and in vivo tumor growth inhibition of various MMAF-containing ADCs.

In Vitro Cytotoxicity of MMAF-based ADCs
Cell LineTarget AntigenIC50 (ng/mL)
NCI-N87 (Gastric Cancer)HER210-50
SK-BR-3 (Breast Cancer)HER25-25
JIMT-1 (Breast Cancer)HER2100-500
Multiple Myeloma Cell LinesBCMA1-100
In Vivo Tumor Growth Inhibition of MMAF-based ADCs in Xenograft Models
ADC TargetTumor ModelDose (mg/kg)Tumor Growth Inhibition (%)
CD30Karpas 299 (Lymphoma)1>90
CD70786-O (Renal Cell Carcinoma)3~85
BCMAMM.1S (Multiple Myeloma)3>95
HER2NCI-N87 (Gastric)5~90

Conclusion

This compound is a specialized and indispensable intermediate for the synthesis of the MC-MMAF drug-linker, a key component in the development of next-generation antibody-drug conjugates. Its carefully designed structure facilitates a robust synthetic route to the drug-linker and ultimately contributes to the stability and potent anti-tumor activity of the final ADC. A thorough understanding of the synthesis and properties of this intermediate is crucial for researchers and professionals working on the cutting edge of targeted cancer therapy.

References

The Crucial Role of Fmoc-NMe-Val-Val-Dil-Dap-OH in the Synthesis of MC-MMAF: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. A critical component of a successful ADC is the linker-payload system. Maleimidocaproyl-monomethylauristatin F (MC-MMAF) is a widely utilized drug-linker conjugate that combines the potent anti-mitotic agent MMAF with a stable maleimidocaproyl linker. This technical guide provides an in-depth exploration of the synthesis of MC-MMAF (B608802), with a particular focus on the pivotal role of the peptide intermediate, Fmoc-NMe-Val-Val-Dil-Dap-OH. We will delve into the synthetic pathway, experimental protocols, and the biological mechanism of action of the final conjugate, offering a comprehensive resource for researchers in the field of ADC development.

Monomethylauristatin F (MMAF) is a synthetic analog of the natural product dolastatin 10.[1] It is a potent inhibitor of tubulin polymerization, a process essential for mitotic spindle formation and cell division.[2] The maleimidocaproyl (MC) linker provides a stable connection to the antibody via a thiol-ether bond and is designed to release the cytotoxic payload within the target cell.[3] The synthesis of MC-MMAF is a multi-step process that relies on the careful construction of a peptide backbone before conjugation to the maleimidocaproyl group. This compound serves as a key protected peptide fragment in this synthesis.

The Synthetic Pathway of MC-MMAF

The synthesis of MC-MMAF is a convergent process that involves the preparation of several key intermediates. A common strategy involves the synthesis of the protected peptide fragment, this compound, and its subsequent coupling with the remaining portion of the MMAF molecule, followed by the introduction of the maleimidocaproyl linker.

The synthesis of this compound itself is a stepwise peptide synthesis, typically performed using solid-phase or solution-phase techniques. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the N-terminus of the peptide, allowing for sequential addition of the amino acid residues: N-methyl-valine, valine, dolaisoleucine (Dil), and diaminopropionic acid (Dap).

Once this compound is synthesized and purified, the Fmoc group is removed, and the resulting free amine is coupled with the remaining part of the MMAF structure. The final step involves the acylation of the N-terminus with maleimidocaproic acid to yield the final MC-MMAF product.

MC_MMAF_Synthesis cluster_peptide Protected Peptide Synthesis cluster_coupling Drug-Linker Assembly Fmoc_Dap Fmoc-Dap-OH Fmoc_Dil_Dap Fmoc-Dil-Dap-OH Fmoc_Dap->Fmoc_Dil_Dap Couple Dil Fmoc_Val_Dil_Dap Fmoc-Val-Dil-Dap-OH Fmoc_Dil_Dap->Fmoc_Val_Dil_Dap Couple Val Fmoc_NMeVal_Val_Dil_Dap This compound Fmoc_Val_Dil_Dap->Fmoc_NMeVal_Val_Dil_Dap Couple NMe-Val Peptide_Fragment H-NMe-Val-Val-Dil-Dap-OH Fmoc_NMeVal_Val_Dil_Dap->Peptide_Fragment Fmoc Deprotection MMAF_Core MMAF Core Structure Peptide_Fragment->MMAF_Core Peptide Coupling MMAF_Fragment Coupling Partner (e.g., Dolaphenine derivative) MMAF_Fragment->MMAF_Core MC_MMAF MC-MMAF MMAF_Core->MC_MMAF Couple Maleimidocaproic Acid

Caption: Synthetic pathway of MC-MMAF highlighting the role of this compound.

Quantitative Data Summary

The following table summarizes representative yields and purity for the key steps in the synthesis of MC-MMAF, based on data from patent literature.[4][5] It is important to note that yields and purity can vary depending on the specific reaction conditions, scale, and purification methods employed.

StepProductTypical Yield (%)Purity (HPLC) (%)
Peptide Fragment SynthesisThis compound60-80>95
Coupling to form MMAF CoreMMAF50-70>95
Maleimidocaproyl Linker ConjugationMC-MMAF70-90>98

Experimental Protocols

Synthesis of this compound

This protocol describes a general solution-phase synthesis approach.

Materials:

  • Fmoc-protected amino acids (Fmoc-NMe-Val-OH, Fmoc-Val-OH, Fmoc-Dil-OH, Fmoc-Dap(Boc)-OH)

  • Coupling reagents (e.g., HATU, HOBt, EDCI)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection reagent (e.g., piperidine (B6355638) in DMF)

Procedure:

  • First Coupling: The C-terminal amino acid, Fmoc-Dap(Boc)-OH, is coupled to a resin or a protecting group.

  • Fmoc Deprotection: The Fmoc group is removed using a solution of piperidine in DMF.

  • Subsequent Couplings: The next Fmoc-protected amino acid (Fmoc-Dil-OH) is activated with a coupling reagent and added to the deprotected dipeptide. This cycle of deprotection and coupling is repeated for Fmoc-Val-OH and Fmoc-NMe-Val-OH.

  • Cleavage and Purification: After the final coupling, the protected peptide is cleaved from the resin (if applicable) and purified by chromatography (e.g., silica (B1680970) gel or reverse-phase HPLC) to yield this compound.

Synthesis of MC-MMAF from this compound

Materials:

  • This compound

  • Coupling partner for the C-terminus of MMAF

  • Deprotection reagents (e.g., piperidine in DMF for Fmoc; TFA for Boc)

  • Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)

  • Solvents (e.g., DMF, DCM)

  • Base (e.g., DIPEA)

Procedure:

  • Fmoc Deprotection: The Fmoc group of this compound is removed with piperidine in DMF.

  • Coupling to form MMAF core: The deprotected peptide is coupled with the C-terminal fragment of MMAF using standard peptide coupling conditions.

  • Boc Deprotection: The Boc protecting group on the Dap residue is removed using trifluoroacetic acid (TFA).

  • Maleimidocaproyl Linker Conjugation: The free amine is reacted with MC-NHS in the presence of a base like DIPEA to form MC-MMAF.

  • Purification: The final product is purified by reverse-phase HPLC to yield highly pure MC-MMAF.

Mechanism of Action: Inhibition of Tubulin Polymerization

MMAF exerts its cytotoxic effect by disrupting microtubule dynamics within the cell. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.

Tubulin_Inhibition Tubulin_Dimers αβ-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Mitotic_Spindle Mitotic Spindle Formation Depolymerization Depolymerization Microtubule->Depolymerization Microtubule->Mitotic_Spindle Depolymerization->Tubulin_Dimers MMAF MMAF MMAF->Polymerization Inhibits Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: MMAF inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

Upon entry into the target cell, MMAF binds to tubulin dimers, preventing their polymerization into microtubules.[2] This disruption of microtubule formation leads to the collapse of the mitotic spindle, a critical structure for chromosome segregation during mitosis. Consequently, the cell cycle is arrested in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[6]

Experimental Workflow: ADC Conjugation

The final step in the development of an MMAF-based ADC is the conjugation of MC-MMAF to the monoclonal antibody.

ADC_Conjugation_Workflow Start Monoclonal Antibody (mAb) Reduction Antibody Reduction (e.g., TCEP) Start->Reduction Reduced_mAb Reduced mAb with free thiols Reduction->Reduced_mAb Conjugation Conjugation with MC-MMAF Reduced_mAb->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC, HIC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (e.g., HIC, MS for DAR) Purified_ADC->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Caption: General workflow for the conjugation of MC-MMAF to a monoclonal antibody.

The maleimide (B117702) group of MC-MMAF reacts with free thiol groups on the antibody to form a stable thioether linkage. These thiol groups are typically generated by the selective reduction of interchain disulfide bonds in the antibody's hinge region. The resulting ADC is then purified to remove any unconjugated drug-linker and antibody, and characterized to determine the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.

Conclusion

The synthesis of MC-MMAF is a complex but crucial process in the development of effective antibody-drug conjugates. The protected peptide intermediate, this compound, plays a central role in this synthesis, enabling the controlled and sequential assembly of the MMAF payload. A thorough understanding of the synthetic pathway, experimental protocols, and the mechanism of action of MMAF is essential for researchers and drug development professionals working to advance the field of targeted cancer therapy. This technical guide provides a foundational resource to support these efforts and facilitate the development of the next generation of life-saving ADCs.

References

An In-depth Technical Guide on Fmoc-NMe-Val-Val-Dil-Dap-OH for Novel ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-NMe-Val-Val-Dil-Dap-OH, a critical peptide intermediate in the development of next-generation antibody-drug conjugates (ADCs). This document details its physicochemical properties, its role in the synthesis of the MC-MMAF (B608802) drug-linker, and the subsequent conjugation to monoclonal antibodies. Furthermore, it outlines key experimental protocols for the evaluation of ADCs developed using this linker technology, and explores the underlying mechanism of action.

Introduction to this compound in ADC Development

This compound is a sophisticated peptide fragment that serves as a key building block for the synthesis of the drug-linker conjugate, maleimidocaproyl-monomethyl auristatin F (MC-MMAF).[1][2] This drug-linker is subsequently conjugated to a monoclonal antibody (mAb) to create a highly targeted and potent ADC for cancer therapy. The peptide sequence, N-methyl-valine-valine-dolaisoleuine-dolaproine, is designed to be stable in circulation and susceptible to cleavage by lysosomal proteases upon internalization into target cancer cells, thereby releasing the potent cytotoxic payload, MMAF.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. This information is crucial for handling, storage, and reaction setup.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄₅H₆₆N₄O₉[3]
Molecular Weight 807.03 g/mol [3]
Appearance Light yellow to yellow solid[3]
Purity (LCMS) 96.19%[3]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3]
CAS Number 1352202-13-1[2][4]

Synthesis and Conjugation

The synthesis of an effective ADC using this compound is a multi-step process that involves the synthesis of the peptide linker, its attachment to the cytotoxic payload to form the drug-linker conjugate, and finally, the conjugation of this entity to the monoclonal antibody.

Synthesis of this compound

While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found, a general approach can be inferred from standard solid-phase peptide synthesis (SPPS) methodologies and patent literature describing the preparation of the subsequent drug-linker, MC-MMAF.[5] The synthesis would typically involve the sequential coupling of the Fmoc-protected amino acids onto a solid support resin. The use of Fmoc protection for the N-terminus allows for mild deprotection conditions, preserving the integrity of the growing peptide chain.[6]

From Peptide Intermediate to MC-MMAF Drug-Linker

This compound is a direct precursor to the MC-MMAF drug-linker. The synthesis involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the maleimidocaproyl (MC) linker. The carboxylic acid end of the peptide is then activated to react with the N-terminus of the cytotoxic payload, monomethyl auristatin F (MMAF). A patent for the preparation of MC-MMAF outlines a method that improves N-terminal reactivity and controls racemization.[5]

Antibody-Drug Conjugation

The final step in the creation of the ADC is the conjugation of the MC-MMAF linker-drug to a monoclonal antibody. This is typically achieved through the reaction of the maleimide (B117702) group on the MC linker with the sulfhydryl groups of reduced cysteine residues on the antibody.[7] This process results in a stable thioether bond.[7] The number of drug molecules conjugated to each antibody, known as the drug-to-antibody ratio (DAR), is a critical quality attribute that influences the efficacy and safety of the ADC.[]

Diagram 1: ADC Synthesis Workflow

ADC_Synthesis_Workflow A Solid-Phase Peptide Synthesis (Fmoc Chemistry) B This compound A->B C Fmoc Deprotection & MC Linker Coupling B->C D MC-NMe-Val-Val-Dil-Dap-OH C->D E Payload Conjugation (MMAF) D->E F MC-MMAF Drug-Linker E->F I Thiol-Maleimide Conjugation F->I G Antibody Reduction H Reduced Monoclonal Antibody G->H H->I J Purified Antibody-Drug Conjugate I->J

A high-level overview of the ADC synthesis process.

Mechanism of Action of MMAF-based ADCs

The efficacy of an ADC constructed with the MC-MMAF linker is dependent on a series of events that lead to the targeted delivery and release of the cytotoxic payload.

Diagram 2: ADC Mechanism of Action

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell A ADC in Circulation (Stable) B Antigen Binding & Internalization A->B Targeting C Lysosomal Trafficking B->C D Proteolytic Cleavage of Linker C->D E Release of MMAF D->E F MMAF Binds to Tubulin E->F G Disruption of Microtubule Dynamics F->G H Cell Cycle Arrest (G2/M) G->H I Apoptosis H->I

The pathway from ADC targeting to cancer cell apoptosis.

Upon administration, the ADC circulates systemically. The monoclonal antibody component specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, an acidic organelle containing various proteases. Inside the lysosome, the Val-Val-Dil-Dap peptide linker is cleaved by proteases such as cathepsin B, releasing the highly potent MMAF payload into the cytoplasm. Free MMAF then binds to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest at the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[9]

Diagram 3: MMAF-Induced Intrinsic Apoptosis Pathway

MMAF_Apoptosis_Pathway MMAF MMAF Tubulin Tubulin Polymerization MMAF->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Arrest Microtubule->G2M Mitochondria Mitochondria G2M->Mitochondria Stress Signal CytoC Cytochrome c Release Mitochondria->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Binds Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified intrinsic apoptosis pathway induced by MMAF.

Experimental Protocols

The development and characterization of ADCs require a series of well-defined experimental protocols to assess their quality, potency, and efficacy.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).[10][11][12]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC stock solution

  • Unconjugated antibody (as a control)

  • Free MMAF (as a control)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAF in complete culture medium. Remove the old medium from the cells and add 100 µL of the various treatment solutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for a period that allows for the ADC to exert its effect, typically 72-96 hours.[12]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the logarithm of the drug concentration to determine the IC50 value.

Drug-to-Antibody Ratio (DAR) Characterization

The DAR is a critical parameter that is routinely measured during ADC development and for batch release.[][13] Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are common methods for this analysis.[13][14]

General HIC-HPLC Protocol:

  • Sample Preparation: The ADC sample is diluted in a suitable buffer.

  • Chromatography: The sample is injected onto a HIC column. A reverse salt gradient is typically used for elution, where the concentration of the salt in the mobile phase is decreased over time.

  • Detection: The eluting species are monitored by UV absorbance at 280 nm. Different DAR species will have different retention times due to their varying hydrophobicity.

  • Data Analysis: The peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4) are integrated. The average DAR is calculated based on the relative peak areas.

In Vivo Efficacy in Xenograft Models

Animal models are essential for evaluating the anti-tumor activity of an ADC in a living system.[15][16]

General Xenograft Protocol:

  • Cell Implantation: A human cancer cell line that expresses the target antigen is implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[16]

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: The mice are randomized into treatment groups and are administered the ADC, vehicle control, or unconjugated antibody, typically via intravenous injection.[17]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).[17]

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or at a set time point. Tumors may be excised for further analysis.

  • Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.

ADC Development and Characterization Workflow

The development of a novel ADC is a complex process that requires careful planning and execution. The following diagram outlines a typical workflow.

Diagram 4: ADC Development and Characterization Workflow

ADC_Development_Workflow cluster_Discovery Discovery & Design cluster_Development Development & Conjugation cluster_Characterization Characterization & Analysis cluster_Preclinical Preclinical Evaluation A Target & Antibody Selection C Antibody Production & Purification A->C B Linker & Payload Selection (MC-MMAF) D Drug-Linker Synthesis (MC-MMAF) B->D E Antibody-Drug Conjugation C->E D->E F Purification & Formulation E->F G Physicochemical Characterization (DAR, Aggregation, etc.) F->G H In Vitro Potency & Specificity (Cytotoxicity, Binding) G->H I In Vivo Efficacy (Xenograft Models) H->I J Pharmacokinetics & Toxicology I->J

A streamlined workflow for the development of a novel ADC.

Conclusion

This compound is a vital component in the construction of advanced ADCs utilizing the MC-MMAF drug-linker. Its carefully designed peptide sequence allows for stable systemic circulation and efficient intracellular release of the potent MMAF payload. A thorough understanding of its properties, synthesis, and the subsequent characterization and evaluation of the resulting ADC is paramount for the successful development of novel and effective cancer therapeutics. This guide provides a foundational framework for researchers and developers working in this exciting and rapidly evolving field.

References

An In-depth Technical Guide to the Core Components of Fmoc-NMe-Val-Val-Dil-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide Fmoc-NMe-Val-Val-Dil-Dap-OH is a key intermediate in the synthesis of potent anti-cancer agents, specifically as a precursor to Monomethyl Auristatin F (MMAF) used in Antibody-Drug Conjugates (ADCs). This guide provides a detailed examination of its constituent components, their chemical properties, and their roles in the overall function of the final active molecule. We will delve into the synthesis, characterization, and the biological significance of this peptide, offering a comprehensive resource for professionals in the field of drug development.

Core Components: A Detailed Analysis

The structure of this compound is a carefully designed assembly of both standard and non-standard amino acids, each contributing unique properties to the final molecule.

Fmoc (9-Fluorenylmethyloxycarbonyl) Group

The Fmoc group is a base-labile protecting group for the N-terminus of the peptide.[1][2][3] Its primary function is to prevent unwanted reactions at the amino group during the stepwise assembly of the peptide chain in Solid-Phase Peptide Synthesis (SPPS).[4]

Key Characteristics:

  • Base-lability: The Fmoc group is readily cleaved under mild basic conditions, typically using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), without affecting other protecting groups that are sensitive to acid.[1][4]

  • Stability: It is stable to acidic conditions, which allows for the use of acid-labile protecting groups on the amino acid side chains, providing an orthogonal protection strategy.[2][4]

  • UV Absorbance: The fluorenyl moiety exhibits strong UV absorbance, which can be utilized to monitor the progress of both the coupling and deprotection steps during SPPS.[3][4]

NMe-Val (N-methylated Valine)

N-methylated amino acids, such as N-methyl-L-valine, are crucial for modulating the pharmacokinetic properties of peptides.[5][6][7]

Impact of N-methylation:

  • Increased Proteolytic Stability: The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and thus extending its in-vivo half-life.

  • Enhanced Membrane Permeability: N-methylation can improve a peptide's ability to cross cell membranes.

  • Conformational Rigidity: The rotation around the N-Cα bond is restricted, which reduces the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target.

Val (Valine)

Valine is one of the 20 proteinogenic amino acids and is characterized by its hydrophobic isopropyl side chain. In the context of this peptide, it contributes to the overall hydrophobicity and structural conformation of the molecule.

Dil (Dolaisoleucine)

Dolaisoleucine is a non-proteinogenic amino acid and a key component of the natural marine product Dolastatin 10 and its potent synthetic analogs, the auristatins.[8] Its unique structure is critical for the high cytotoxic activity of these compounds.

Dap (Dolaproine)

Dolaproine is another unusual amino acid found in Dolastatin 10.[8] It is important to distinguish this from Diaminopropionic acid, which is also abbreviated as Dap. In the context of auristatin analogs, Dap refers to Dolaproine. The stereoselective synthesis of Dolaproine is a critical step in the total synthesis of Dolastatin 10 and its derivatives.

Quantitative Data Summary

The following table summarizes key physicochemical properties of the core components.

ComponentMolecular FormulaMolecular Weight ( g/mol )Key Feature
Fmoc Group C₁₅H₁₂O₂224.26Base-labile N-terminal protecting group
N-methyl-L-valine C₆H₁₃NO₂131.17[6]Provides proteolytic resistance and conformational constraint
L-Valine C₅H₁₁NO₂117.15Standard hydrophobic amino acid
Dolaisoleucine C₉H₁₉NO₂173.25Unique non-proteinogenic amino acid, crucial for cytotoxicity of auristatins
Dolaproine C₉H₁₇NO₃187.24Unique non-proteinogenic amino acid, integral to the structure of Dolastatin 10 and its analogs
This compound C₄₅H₆₆N₄O₉807.03Precursor to the potent anti-cancer drug-linker payload MMAF

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a representative manual Fmoc/tBu strategy for the synthesis of the target peptide on a solid support, such as a Rink Amide resin.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids: Fmoc-Dap(side-chain protected)-OH, Fmoc-Dil-OH, Fmoc-Val-OH, Fmoc-NMe-Val-OH

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine in DMF

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5 v/v/v)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Fmoc-Dap-OH):

    • Pre-activate Fmoc-Dap(side-chain protected)-OH with HBTU and DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Subsequent Couplings: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the sequence: Fmoc-Dil-OH, Fmoc-Val-OH, and finally Fmoc-NMe-Val-OH.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage from Resin:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Dry the crude peptide.

Purification and Characterization

Purification:

  • The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Characterization:

  • Mass Spectrometry: The molecular weight of the purified peptide is confirmed by Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the peptide.

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product.

Biological Significance and Mechanism of Action

This compound is a crucial building block for the synthesis of Monomethyl Auristatin F (MMAF). MMAF is a highly potent antimitotic agent that functions by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton.[2]

Mechanism of Action of MMAF:

  • Tubulin Binding: MMAF binds to tubulin, preventing its polymerization into microtubules.

  • Mitotic Arrest: The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase.

  • Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.

When conjugated to a monoclonal antibody in an ADC, MMAF is selectively delivered to tumor cells that express the target antigen. Upon internalization of the ADC, MMAF is released and can exert its potent cytotoxic effects, leading to the targeted destruction of cancer cells while minimizing damage to healthy tissues.

Visualizations

Molecular Structure and Synthesis Workflow

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification Resin Solid Support (Resin) Dap Fmoc-Dap-OH Resin->Dap 1. Couple Dil Fmoc-Dil-OH Dap->Dil 2. Deprotect & Couple Val1 Fmoc-Val-OH Dil->Val1 3. Deprotect & Couple NMeVal Fmoc-NMe-Val-OH Val1->NMeVal 4. Deprotect & Couple FinalPeptide Fmoc-NMe-Val-Val-Dil-Dap-Resin NMeVal->FinalPeptide Final Assembly Cleavage Cleavage from Resin FinalPeptide->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Mechanism of Action of MMAF

G cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) with MMAF payload Receptor Tumor Antigen Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome MMAF Released MMAF Lysosome->MMAF Payload Release Tubulin Tubulin Dimers MMAF->Tubulin Inhibition Microtubules Microtubule Polymerization MMAF->Microtubules Disruption MitoticArrest G2/M Phase Arrest MMAF->MitoticArrest Induces Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

Caption: Signaling pathway for MMAF-induced apoptosis in cancer cells.

Conclusion

This compound is a synthetically challenging yet vital molecule in the development of next-generation cancer therapeutics. A thorough understanding of its components—the protective Fmoc group, the stability-enhancing N-methylated valine, the standard valine, and the uniquely potent dolaisoleucine and dolaproine—is essential for researchers and drug developers. The strategic combination of these building blocks results in a precursor to a highly effective cytotoxic agent. The methodologies outlined in this guide for its synthesis and characterization, along with an understanding of its ultimate biological role, provide a solid foundation for further innovation in the field of antibody-drug conjugates.

References

A Technical Guide to Fmoc-NMe-Val-Val-Dil-Dap-OH: A Key Intermediate in Antibody-Drug Conjugate Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NMe-Val-Val-Dil-Dap-OH is a crucial intermediate in the synthesis of the drug-linker conjugate, Maleimidocaproyl-monomethylauristatin F (MC-MMAF).[1][2] MC-MMAF (B608802) is a component of several antibody-drug conjugates (ADCs), a class of highly targeted biopharmaceutical drugs that combine the specificity of monoclonal antibodies with the cytotoxic potency of small molecule drugs for cancer therapy.[1][3][4] This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its physicochemical properties, its role in the synthesis of MC-MMAF, and the broader context of its application in ADC development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, based on available certificate of analysis data.

PropertyValueReference
Molecular Formula C45H66N4O9[5]
Molecular Weight 807.03 g/mol [5]
CAS Number 1352202-13-1[5][6]
Appearance Light yellow to yellow solid[5]
Purity (LCMS) 96.19%[5]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[5]

Role in MC-MMAF Synthesis

This compound is a key building block in the multi-step synthesis of the MC-MMAF drug-linker. The synthesis strategy, as outlined in patent literature, involves the preparation of peptide fragments to improve reaction efficiency and reduce racemization, a common issue in traditional MMAF synthesis.[1][3][4][7] The overall workflow is designed to avoid the direct use of the highly toxic MMAF toxin until the final stages, thereby minimizing operational difficulties in large-scale production.[1][3][7]

The following diagram illustrates the general workflow for the synthesis of MC-MMAF, highlighting the position of this compound as a key intermediate.

mc_mmaf_synthesis cluster_intermediates Intermediate Synthesis cluster_linker_payload Linker-Payload Conjugation Fmoc_NMe_Val Fmoc-NMe-Val-OH Peptide_Fragment This compound Fmoc_NMe_Val->Peptide_Fragment Valine Valine Valine->Peptide_Fragment Dil Dil Dil->Peptide_Fragment Dap Dap-OH Dap->Peptide_Fragment MC_MMAF MC-MMAF Peptide_Fragment->MC_MMAF Coupling MC_Linker Maleimidocaproyl (MC) Linker MC_Linker->MC_MMAF Conjugation MMAF_precursor MMAF Precursor MMAF_precursor->MC_MMAF

Figure 1. General workflow for the synthesis of the MC-MMAF drug-linker, showcasing the role of the key intermediate this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not explicitly provided in the public domain. However, the patent literature for the preparation of MC-MMAF outlines the general reaction conditions for the coupling of peptide fragments.[1][3][4][7]

The synthesis of peptide intermediates like this compound typically involves standard solid-phase or solution-phase peptide synthesis techniques. These methods utilize protecting groups, such as the Fluorenylmethyloxycarbonyl (Fmoc) group, to control the sequence of amino acid addition. The coupling of amino acids is facilitated by activating agents.

The subsequent conjugation of the peptide intermediate with the maleimidocaproyl linker and the MMAF precursor involves the use of specific coupling reagents and reaction conditions designed to ensure high yield and purity of the final MC-MMAF product. The patent literature mentions the use of reagents such as triethylamine, diisopropylethylamine (DIEA), pyridine, and N,N-dimethyl-4-pyridine as bases in these coupling reactions.[4][7] Reaction temperatures are typically controlled between -20°C and 40°C.[4][7]

Biological Activity and Mechanism of Action

This compound is a synthetic intermediate and, as such, does not have a direct biological signaling role. Its significance lies in being a precursor to the potent cytotoxic agent, MC-MMAF.

MMAF, the payload of the final ADC, is a potent inhibitor of tubulin polymerization.[8][9] By disrupting microtubule dynamics, MMAF induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis of cancer cells.[10] The MC linker is designed to be stable in circulation and release the active MMAF payload within the target cancer cell.

The overall mechanism of an ADC utilizing an MC-MMAF linker-drug is depicted below.

adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (with MC-MMAF) Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding Antigen Tumor_Cell->Antigen Internalization Internalization Tumor_Cell->Internalization Endocytosis Lysosome Lysosome Internalization->Lysosome MMAF_release MMAF Release Lysosome->MMAF_release Proteolytic Cleavage Tubulin_Inhibition Tubulin Polymerization Inhibition MMAF_release->Tubulin_Inhibition Apoptosis Apoptosis Tubulin_Inhibition->Apoptosis

Figure 2. Mechanism of action of an antibody-drug conjugate utilizing an MC-MMAF linker-drug.

Conclusion

This compound is a critical, non-commercial chemical intermediate whose importance is intrinsically linked to the synthesis of the MC-MMAF drug-linker for antibody-drug conjugates. While detailed public information on its specific synthesis and biological activity is limited, its role within the broader context of ADC development is well-established in patent literature. This guide provides a consolidated overview of the available data, offering a valuable resource for researchers and professionals in the field of targeted cancer therapy. Further investigation into the specific synthetic steps and characterization of this intermediate would be beneficial for the optimization of MC-MMAF production and the advancement of ADC technology.

References

Methodological & Application

Solid-Phase Synthesis of Fmoc-NMe-Val-Val-Dil-Dap-OH: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the solid-phase synthesis of the modified tetrapeptide Fmoc-NMe-Val-Val-Dil-Dap-OH. The protocol details the use of Fmoc/tBu chemistry on a 2-chlorotrityl chloride resin, with a special focus on the coupling of the sterically hindered N-methylated valine and the on-resin formation of a dilactone (Dil) bridge. This lactone bridge is formed between the side chains of an aspartic acid and a serine residue, introduced as orthogonally protected building blocks. The synthesized peptide, featuring both N-methylation and a cyclic constraint, represents a class of molecules with potential applications in areas such as cell penetration and antimicrobial research due to enhanced enzymatic stability and conformational rigidity.

Introduction

The synthesis of modified peptides is a cornerstone of modern drug discovery and chemical biology. Modifications such as N-methylation and cyclization are known to impart favorable pharmacokinetic properties, including increased resistance to proteolysis, enhanced membrane permeability, and improved receptor affinity and selectivity. The target peptide, this compound, incorporates an N-methylated valine residue, which can enhance its bioavailability, and a dilactone bridge, which constrains the peptide backbone into a specific conformation. The presence of a diaminopropionic acid (Dap) residue offers a site for further conjugation or modification. This protocol provides a detailed, step-by-step methodology for the solid-phase synthesis of this complex peptide, from resin preparation to final cleavage and purification.

Data Presentation

Table 1: Materials and Reagents
ReagentSupplierGrade
2-Chlorotrityl chloride resinVarious1% DVB, 1.0-1.6 mmol/g
Fmoc-Dap(Boc)-OHVariousPeptide synthesis grade
Fmoc-Ser(All)-OHVariousPeptide synthesis grade
Fmoc-Asp(OAll)-OHVariousPeptide synthesis grade
Fmoc-Val-OHVariousPeptide synthesis grade
Fmoc-NMe-Val-OHVariousPeptide synthesis grade
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
Dichloromethane (DCM)VariousACS grade
Piperidine (B6355638)VariousACS grade
N,N-Diisopropylethylamine (DIEA)VariousPeptide synthesis grade
HATUVariousPeptide synthesis grade
Tetrakis(triphenylphosphine)palladium(0)VariousCatalyst grade
Phenylsilane (B129415)VariousACS grade
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIPS)VariousACS grade
Diethyl etherVariousACS grade
Table 2: Estimated Yields and Purity for this compound Synthesis
StepParameterExpected ValueNotes
Resin LoadingSubstitution Level0.4 - 0.6 mmol/gDetermined by Fmoc cleavage of the first amino acid.
Coupling Efficiency (Val, Dap)Yield per step>99%Monitored by Kaiser test.
Coupling Efficiency (NMe-Val)Yield per step95-99%Double coupling may be required. Monitored by bromophenol blue test.[1]
On-resin Cyclization (Lactonization)Yield70-85%Dependent on peptide sequence and cyclization conditions.
Overall Crude Peptide Yield% of theoretical20-40%Based on initial resin loading.[2]
Final Purity (after HPLC)%>95%

Experimental Protocols

Resin Preparation and First Amino Acid Loading
  • Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • Dissolve Fmoc-Dap(Boc)-OH (0.6 mmol) and DIEA (1.2 mmol, 2.1 mL) in DCM (10 mL).

  • Add the amino acid solution to the resin and shake for 2 hours.

  • To cap any unreacted sites, add 1 mL of methanol (B129727) and shake for 30 minutes.

  • Drain the solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Dry the resin under vacuum.

  • Determine the loading capacity by treating a small, known weight of resin with 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

Peptide Chain Elongation

The peptide chain is assembled from the C-terminus to the N-terminus. Each cycle consists of Fmoc deprotection and amino acid coupling.

Fmoc Deprotection:

  • Swell the resin in DMF (10 mL) for 30 minutes.

  • Drain the DMF.

  • Add 20% piperidine in DMF (10 mL) to the resin and shake for 5 minutes.

  • Drain the solution.

  • Add fresh 20% piperidine in DMF (10 mL) and shake for 15 minutes.

  • Drain the solution and wash the resin with DMF (5 x 10 mL).

Amino Acid Coupling (Fmoc-Val-OH, Fmoc-Asp(OAll)-OH, Fmoc-Ser(All)-OH):

  • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents based on resin loading), HATU (3.9 equivalents), and DIEA (8 equivalents) in DMF.

  • Pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Shake for 2 hours at room temperature.

  • Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Coupling of Fmoc-NMe-Val-OH:

  • Due to steric hindrance, the coupling of N-methylated amino acids requires more potent conditions.[1]

  • Follow the same procedure as above, but allow the coupling reaction to proceed for 4 hours.

  • Monitor the reaction using the bromophenol blue test, as the Kaiser test is not reliable for secondary amines. A yellow color indicates complete coupling, while blue or green indicates an incomplete reaction.[1]

  • If the coupling is incomplete, perform a second coupling with fresh reagents.

On-Resin Lactonization (Formation of the "Dil" Bridge)

This protocol assumes the "Dil" moiety is a side-chain to side-chain lactone bridge between Asp and Ser. This requires the use of orthogonally protected Fmoc-Asp(OAll)-OH and Fmoc-Ser(All)-OH.

Deallylation:

  • Swell the fully assembled peptide-resin in DCM (10 mL) for 30 minutes.

  • Drain the DCM.

  • Add a solution of Tetrakis(triphenylphosphine)palladium(0) (0.25 equivalents) and phenylsilane (25 equivalents) in DCM.

  • Shake the mixture for 2 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Drain the solution and wash the resin thoroughly with DCM (5 x 10 mL) and DMF (5 x 10 mL).

Lactonization:

  • Swell the deallylated peptide-resin in DMF (10 mL).

  • Add HATU (3 equivalents) and DIEA (6 equivalents) in DMF.

  • Shake the reaction mixture for 24 hours.

  • Monitor the cyclization by cleaving a small amount of resin and analyzing the product by mass spectrometry.

  • Once the cyclization is complete, wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

Cleavage and Deprotection
  • Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and shake for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Purification and Analysis
  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analyze the fractions by mass spectrometry to identify those containing the desired product.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

  • Confirm the identity and purity of the final product by analytical HPLC and high-resolution mass spectrometry.

Mandatory Visualization

experimental_workflow Solid-Phase Synthesis Workflow for this compound resin 1. Resin Swelling & Dap Loading deprotection1 2. Fmoc Deprotection resin->deprotection1 coupling_ser 3. Coupling Fmoc-Ser(All)-OH deprotection1->coupling_ser deprotection2 4. Fmoc Deprotection coupling_ser->deprotection2 coupling_asp 5. Coupling Fmoc-Asp(OAll)-OH deprotection2->coupling_asp deprotection3 6. Fmoc Deprotection coupling_asp->deprotection3 coupling_val 7. Coupling Fmoc-Val-OH deprotection3->coupling_val deprotection4 8. Fmoc Deprotection coupling_val->deprotection4 coupling_nme_val 9. Coupling Fmoc-NMe-Val-OH deprotection4->coupling_nme_val deallylation 10. On-Resin Deallylation coupling_nme_val->deallylation lactonization 11. On-Resin Lactonization deallylation->lactonization cleavage 12. Cleavage & Deprotection lactonization->cleavage purification 13. HPLC Purification cleavage->purification analysis 14. Analysis (MS, HPLC) purification->analysis

Caption: Step-by-step workflow for the solid-phase synthesis of this compound.

signaling_pathway Hypothetical Mechanism of Action for a Cell-Penetrating Peptide peptide This compound (as a CPP) cell_membrane Cell Membrane peptide->cell_membrane 1. Interaction endocytosis Endocytosis cell_membrane->endocytosis 2. Internalization endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm target Intracellular Target (e.g., Protein, Nucleic Acid) cytoplasm->target 3. Target Binding biological_effect Biological Effect target->biological_effect 4. Modulation

Caption: Proposed mechanism of a cell-penetrating peptide (CPP) for intracellular delivery.

References

Step-by-step synthesis of MC-MMAF using Fmoc-NMe-Val-Val-Dil-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl Auristatin F (MMAF) is a potent antimitotic agent that is a synthetic analog of the natural product dolastatin 10.[1] Due to its high cytotoxicity, MMAF is a critical payload component in the development of Antibody-Drug Conjugates (ADCs).[2] ADCs utilize monoclonal antibodies to selectively deliver potent cytotoxic agents like MMAF to tumor cells, thereby increasing therapeutic efficacy while minimizing systemic toxicity.[] The maleimidocaproyl (MC) linker is a commonly used linker that attaches the MMAF payload to the antibody.

This document provides a detailed, step-by-step protocol for the synthesis of the drug-linker conjugate, MC-MMAF (B608802), utilizing the peptide intermediate Fmoc-NMe-Val-Val-Dil-Dap-OH. The protocol covers the deprotection of the Fmoc group, coupling with the maleimidocaproyl linker, and subsequent purification and characterization of the final product.

Mechanism of Action

MMAF exerts its cytotoxic effects by inhibiting tubulin polymerization.[4][5] Upon internalization of the ADC into a target cancer cell, the linker is cleaved, releasing MMAF into the cytoplasm. Free MMAF binds to tubulin, disrupting the formation of microtubules. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[6]

Below is a diagram illustrating the proposed signaling pathway of MMAF-induced apoptosis.

MMAF_Mechanism_of_Action cluster_cell Cancer Cell ADC ADC-MMAF Endosome Endosome ADC->Endosome Internalization Lysosome Lysosome Endosome->Lysosome MMAF Free MMAF Lysosome->MMAF Linker Cleavage Tubulin Tubulin MMAF->Tubulin Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Bcl2 Bcl-2 Family Regulation Cell_Cycle_Arrest->Bcl2 Apoptosis Apoptosis Caspases Caspase Activation Bcl2->Caspases Caspases->Apoptosis

Caption: MMAF-induced apoptotic signaling pathway.

Experimental Protocols

This section details the step-by-step synthesis of MC-MMAF from the starting peptide, this compound.

Materials and Reagents
ReagentSupplierGrade
This compoundVarious≥95% Purity
Piperidine (B6355638)Sigma-AldrichReagent Grade
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, ≥99.8%
6-Maleimidohexanoic acid N-succinimidyl ester (MC-OSu)BroadPharm≥95% Purity
N,N-Diisopropylethylamine (DIEA)Sigma-Aldrich≥99.5%
Dichloromethane (B109758) (DCM)Sigma-AldrichAnhydrous, ≥99.8%
Diethyl etherSigma-AldrichAnhydrous, ≥99.7%
Acetonitrile (B52724) (ACN)Sigma-AldrichHPLC Grade
WaterSigma-AldrichHPLC Grade
Trifluoroacetic acid (TFA)Sigma-AldrichReagent Grade
Step 1: Fmoc Deprotection of this compound

This step involves the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the peptide.

Protocol:

  • Dissolve this compound (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Add piperidine (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, remove the DMF and excess piperidine under reduced pressure.

  • Triturate the resulting residue with cold diethyl ether to precipitate the deprotected peptide, H-NMe-Val-Val-Dil-Dap-OH.

  • Centrifuge the suspension and decant the diethyl ether. Repeat the wash step twice.

  • Dry the resulting white solid under vacuum.

Step 2: Coupling of H-NMe-Val-Val-Dil-Dap-OH with MC-OSu

This step involves the coupling of the deprotected peptide with the activated maleimidocaproyl linker.

Protocol:

  • Dissolve the dried H-NMe-Val-Val-Dil-Dap-OH (1 equivalent) in anhydrous Dichloromethane (DCM) or DMF.

  • Add 6-Maleimidohexanoic acid N-succinimidyl ester (MC-OSu) (1.1 equivalents) to the solution.

  • Add N,N-Diisopropylethylamine (DIEA) (2-3 equivalents) to the reaction mixture to act as a non-nucleophilic base.

  • Stir the reaction at room temperature for 4-6 hours. The reaction temperature can be maintained between -10°C to 25°C.[2][7]

  • Monitor the reaction progress by HPLC to confirm the formation of MC-MMAF.

  • Once the reaction is complete, dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude MC-MMAF.

Step 3: Purification and Characterization of MC-MMAF

The crude product is purified by chromatography to obtain the final MC-MMAF with high purity.

Protocol:

  • Purify the crude MC-MMAF using medium pressure liquid chromatography (MPLC) or flash chromatography on a silica (B1680970) gel column.[2]

  • A typical solvent gradient for elution would be a mixture of methanol (B129727) in dichloromethane (e.g., 0-10% methanol gradient).

  • Alternatively, reverse-phase HPLC can be used for purification. A common mobile phase system is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Collect the fractions containing the pure product and confirm the purity by analytical HPLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final MC-MMAF as a white solid.

  • Characterize the final product by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and structure.

Quantitative Data Summary

The following table summarizes the expected yields and purity for each step of the MC-MMAF synthesis. These values are representative and may vary depending on the specific reaction conditions and scale.

StepProductStarting MaterialExpected Yield (%)Purity (by HPLC, %)
1. Fmoc DeprotectionH-NMe-Val-Val-Dil-Dap-OHThis compound>90~95
2. Coupling with MC-OSuCrude MC-MMAFH-NMe-Val-Val-Dil-Dap-OH70-8580-90
3. PurificationPure MC-MMAFCrude MC-MMAF60-75 (overall)>98

Experimental Workflow Diagram

The following diagram provides a visual representation of the entire synthesis workflow.

MC_MMAF_Synthesis_Workflow Start This compound Deprotection Step 1: Fmoc Deprotection - Piperidine, DMF - Room Temperature, 1-2h Start->Deprotection Intermediate H-NMe-Val-Val-Dil-Dap-OH Deprotection->Intermediate Coupling Step 2: Coupling - MC-OSu, DIEA, DCM/DMF - Room Temperature, 4-6h Intermediate->Coupling Crude_Product Crude MC-MMAF Coupling->Crude_Product Purification Step 3: Purification - MPLC or RP-HPLC Crude_Product->Purification Final_Product Pure MC-MMAF Purification->Final_Product Characterization Characterization - HPLC, MS, NMR Final_Product->Characterization

Caption: Workflow for the synthesis of MC-MMAF.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of MC-MMAF, a crucial component in the development of next-generation antibody-drug conjugates. The provided experimental procedures, quantitative data, and workflow diagrams are intended to serve as a valuable resource for researchers and scientists in the field of drug development and cancer therapy. Adherence to these protocols should enable the successful and efficient synthesis of high-purity MC-MMAF for further conjugation and biological evaluation.

References

Application Notes and Protocols for the Synthesis of Fmoc-NMe-Val-Val-Dil-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fmoc-NMe-Val-Val-Dil-Dap-OH is a key intermediate in the synthesis of the drug-linker conjugate MC-MMAF (B608802), which is utilized in the development of Antibody-Drug Conjugates (ADCs). The synthesis of this peptide fragment presents significant challenges due to the presence of a sterically hindered N-methylated valine residue at the N-terminus. This application note provides detailed protocols for the coupling reactions involved in the synthesis of this compound, with a focus on overcoming the challenges associated with sterically hindered and N-methylated amino acids. The protocols described herein are based on established best practices for difficult peptide couplings and information derived from patent literature describing the synthesis of related compounds[1][2][3].

The coupling of an N-methylated amino acid, such as Fmoc-N-methyl-Valine, is often sluggish and requires more potent activating reagents than standard carbodiimides. Reagents such as HATU, PyBOP, and COMU are recommended for such challenging couplings to achieve high yields and minimize racemization. Furthermore, microwave-assisted synthesis can be employed to enhance reaction rates and improve coupling efficiency.

Key Reagents and their Properties

Coupling ReagentKey FeaturesTypical Reaction Conditions
HATU High reactivity, suitable for sterically hindered and N-methylated amino acids.1.1-1.5 equivalents, in DMF with 2-3 equivalents of DIPEA.
PyBOP Effective for hindered couplings, though may be less efficient than HATU for N-methylated residues.1.1-2.0 equivalents, in DMF or DCM with 2-4 equivalents of DIPEA.
COMU High solubility and reactivity, comparable to HATU. By-products are water-soluble, simplifying work-up.1.0-1.5 equivalents, in DMF with 1-2 equivalents of DIPEA.

Experimental Protocols

This section outlines two recommended protocols for the crucial coupling step of Fmoc-N-methyl-Valine to the dipeptide H-Val-Dil-Dap-OH.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for its high efficiency in coupling sterically hindered and N-methylated amino acids.

Materials:

  • Fmoc-NMe-Val-OH

  • H-Val-Dil-Dap-OH (or resin-bound equivalent)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • 20% Piperidine (B6355638) in DMF (for solid-phase synthesis)

  • Reversed-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Preparation of the Amine Component:

    • For Solid-Phase Peptide Synthesis (SPPS): The resin-bound peptide H-Val-Dil-Dap-resin is deprotected at the N-terminus using 20% piperidine in DMF. The resin is then washed thoroughly with DMF and DCM.

    • For Solution-Phase Synthesis: The free amine H-Val-Dil-Dap-OH is dissolved in anhydrous DMF.

  • Activation of the Carboxylic Acid:

    • In a separate reaction vessel, dissolve Fmoc-NMe-Val-OH (1.5 equivalents relative to the amine component) and HATU (1.45 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the solution and stir for 2-5 minutes at room temperature for pre-activation.

  • Coupling Reaction:

    • Add the pre-activated Fmoc-NMe-Val-OH solution to the reaction vessel containing the amine component.

    • Stir the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the reaction can be gently heated to 40-50°C.

    • Monitor the reaction progress by a suitable method (e.g., Kaiser test for SPPS, or LC-MS for solution-phase).

  • Work-up and Purification (for Solution-Phase):

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by reversed-phase HPLC.

  • Cleavage from Resin (for SPPS):

    • After the final coupling, the peptide is cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).

    • The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and dried under vacuum.

    • Purify the crude product by reversed-phase HPLC.

Expected Results:

Coupling StepCoupling ReagentSolventTemperature (°C)Time (h)Estimated Yield (%)Estimated Purity (%)
Fmoc-NMe-Val-OH + H-Val-Dil-Dap-OHHATU/DIPEADMF252-485-95>90
Protocol 2: Microwave-Assisted COMU-Mediated Coupling

This protocol is advantageous for accelerating the coupling of sterically hindered N-methylated amino acids.

Materials:

  • Fmoc-NMe-Val-OH

  • H-Val-Dil-Dap-OH (or resin-bound equivalent)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave peptide synthesizer

Procedure:

  • Preparation:

    • Prepare the amine component (resin-bound or in solution) as described in Protocol 1.

    • In a microwave-safe reaction vessel, add the amine component.

  • Reagent Addition:

    • In a separate vial, dissolve Fmoc-NMe-Val-OH (1.5 equivalents), COMU (1.5 equivalents), and DIPEA (3.0 equivalents) in anhydrous DMF.

  • Microwave-Assisted Coupling:

    • Add the reagent solution to the reaction vessel containing the amine.

    • Place the vessel in the microwave peptide synthesizer.

    • Irradiate the reaction mixture at a constant temperature of 50-75°C for 10-30 minutes. The power should be modulated to maintain the set temperature.

  • Work-up and Purification:

    • Follow the work-up and purification procedures as described in Protocol 1.

Expected Results:

Coupling StepCoupling ReagentSolventTemperature (°C)Time (min)Estimated Yield (%)Estimated Purity (%)
Fmoc-NMe-Val-OH + H-Val-Dil-Dap-OHCOMU/DIPEADMF75 (Microwave)15-3090-98>95

Diagrams

experimental_workflow cluster_prep Preparation cluster_coupling Coupling Reaction cluster_purification Work-up & Purification start Start with H-Val-Dil-Dap-OH (or resin-bound) activation Activate Fmoc-NMe-Val-OH (e.g., with HATU/DIPEA) start->activation reagents Prepare Fmoc-NMe-Val-OH and Coupling Reagents reagents->activation coupling Couple to Amine Component activation->coupling monitoring Monitor Reaction (LC-MS or Kaiser Test) coupling->monitoring workup Aqueous Work-up (for solution phase) monitoring->workup Solution Phase cleavage Cleavage from Resin (for solid phase) monitoring->cleavage Solid Phase hplc RP-HPLC Purification workup->hplc cleavage->hplc end This compound hplc->end

Caption: General workflow for the synthesis of this compound.

signaling_pathway cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation COOH Fmoc-NMe-Val-OH ActiveEster Activated Ester Intermediate COOH->ActiveEster CouplingReagent Coupling Reagent (HATU, COMU, etc.) CouplingReagent->ActiveEster Base Base (DIPEA) Base->ActiveEster Peptide This compound ActiveEster->Peptide Amine H-Val-Dil-Dap-OH Amine->Peptide

Caption: Mechanism of the coupling reaction for this compound synthesis.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Coupling Efficiency Insufficient activation of the carboxylic acid. Steric hindrance.Use a more potent coupling reagent (e.g., HATU or COMU). Increase the excess of reagents (up to 2-3 equivalents). Extend the reaction time or use microwave heating.
Racemization Over-activation or prolonged reaction times with certain reagents.Use a coupling reagent known for low racemization (e.g., COMU). Minimize the pre-activation time. Perform the reaction at a lower temperature if possible.
Side Reactions Presence of moisture or impurities in solvents and reagents.Use anhydrous solvents and high-purity reagents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

The synthesis of this compound requires careful consideration of the coupling conditions due to the sterically demanding N-methylated valine residue. The use of potent coupling reagents such as HATU or COMU, optionally in conjunction with microwave assistance, is crucial for achieving high yields and purity. The protocols provided in this application note offer robust methods for the successful synthesis of this important ADC linker intermediate. It is recommended to optimize the reaction conditions for specific laboratory setups and scales.

References

Application Notes and Protocols for Fmoc Deprotection of NMe-Val-Val-Dil-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide sequence NMe-Val-Val-Dil-Dap-OH is a critical precursor in the synthesis of potent antibody-drug conjugates (ADCs), specifically as a component of the drug-linker MC-MMAF.[1][2] The synthesis of this peptide presents notable challenges due to the presence of sterically hindered and unique amino acid residues. These include an N-methylated valine (NMe-Val), a consecutive valine dipeptide sequence (Val-Val), the bulky and unusual amino acid Dolaisoleucine (Dil), and diaminopropionic acid (Dap). The N-methylation and the bulky side chains of these residues can significantly impede the kinetics of both the coupling and the N-α-Fmoc deprotection steps during solid-phase peptide synthesis (SPPS).

Standard Fmoc deprotection protocols, typically utilizing 20% piperidine (B6355638) in N,N-dimethylformamide (DMF), may prove insufficient for complete and efficient removal of the Fmoc group from this sterically encumbered peptide. Incomplete deprotection can lead to the formation of deletion sequences, which are challenging to separate from the desired product, thereby reducing the overall yield and purity.

These application notes provide a detailed protocol for the efficient Fmoc deprotection of the NMe-Val-Val-Dil-Dap-OH peptide, addressing the inherent synthetic challenges. The protocol is designed to ensure complete removal of the Fmoc group, minimizing the formation of impurities and maximizing the yield of the target peptide.

Key Amino Acid Residues and Their Synthetic Challenges

  • N-Methyl-Valine (NMe-Val): The presence of a methyl group on the amide nitrogen significantly increases steric hindrance, slowing down both coupling and deprotection reactions.[3][4][5]

  • Valine-Valine (Val-Val): Consecutive bulky and hydrophobic residues like valine can promote peptide aggregation on the solid support, leading to incomplete reactions.

  • Dolaisoleucine (Dil): A non-proteinogenic amino acid that is a component of the potent antineoplastic agent dolastatin 10.[6] Its bulky nature contributes to the overall steric hindrance of the peptide.

  • Diaminopropionic Acid (Dap): A non-proteinogenic amino acid with a side-chain amino group. In Fmoc synthesis, this side chain is typically protected with an acid-labile group such as tert-butyloxycarbonyl (Boc) to prevent side reactions.

Experimental Protocol: Fmoc Deprotection of NMe-Val-Val-Dil-Dap-OH

This protocol outlines an optimized procedure for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound peptide NMe-Val-Val-Dil-Dap-OH. Given the sterically hindered nature of the peptide, an enhanced deprotection strategy is recommended.

Materials:

  • Peptide-resin: Fmoc-NMe-Val-Val-Dil(side-chain protected)-Dap(side-chain protected)-Resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase peptide synthesis (SPPS) reaction vessel

  • Inert gas (Nitrogen or Argon)

Protocol:

Two primary protocols are presented. Protocol A utilizes a standard but extended piperidine treatment, while Protocol B employs a stronger base cocktail for more challenging cases. The choice of protocol may depend on the specific resin and the observed difficulty of deprotection in previous steps.

Protocol A: Extended Piperidine Deprotection

  • Resin Swelling: Swell the peptide-resin in DMF (10 mL per gram of resin) for 30-60 minutes in the SPPS reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture gently with an inert gas stream for 20-30 minutes at room temperature.

  • Reagent Removal: Drain the piperidine solution.

  • Second Deprotection (Optional but Recommended): Add a fresh portion of 20% (v/v) piperidine in DMF and agitate for another 20-30 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times, 10 mL per gram of resin for 1-2 minutes each) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Final Washes: Wash the resin with DCM (3 times, 10 mL per gram of resin) and then with DMF (3 times, 10 mL per gram of resin) to prepare for the subsequent coupling step.

  • Confirmation of Deprotection: Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a small sample of resin beads to confirm the presence of a free primary amine. A positive test indicates successful Fmoc removal.

Protocol B: DBU/Piperidine Deprotection

This protocol is recommended for particularly difficult deprotections where Protocol A may be insufficient.

  • Resin Swelling: Swell the peptide-resin in DMF (10 mL per gram of resin) for 30-60 minutes.

  • Solvent Removal: Drain the DMF.

  • Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 2% DBU / 2% piperidine in DMF solution and agitate for another 5-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times, 10 mL per gram of resin for 1-2 minutes each) to ensure complete removal of the deprotection reagents.

  • Final Washes: Wash the resin with DCM (3 times) and then DMF (3 times) to prepare for the next coupling step.

  • Confirmation of Deprotection: Perform a qualitative test as described in Protocol A.

Data Presentation: Quantitative Parameters for Fmoc Deprotection

The following table summarizes the key quantitative parameters for the described protocols.

ParameterProtocol A: Extended PiperidineProtocol B: DBU/Piperidine
Deprotection Reagent 20% (v/v) Piperidine in DMF2% (v/v) DBU + 2% (v/v) Piperidine in DMF
Reagent Volume 10 mL per gram of resin10 mL per gram of resin
Reaction Time (1st Treatment) 20-30 minutes5-10 minutes
Reaction Time (2nd Treatment) 20-30 minutes5-10 minutes
Reaction Temperature Room TemperatureRoom Temperature
Number of DMF Washes 5-7≥ 7

Mandatory Visualization

Fmoc_Deprotection_Workflow cluster_prep Preparation cluster_deprotection Fmoc Deprotection cluster_wash Washing cluster_analysis Analysis & Next Step Resin Fmoc-Peptide-Resin Swell Swell Resin in DMF Resin->Swell 1. Swell Add_Reagent Add Deprotection Reagent (Protocol A or B) Swell->Add_Reagent 2. Drain & Add Agitate Agitate at Room Temp Add_Reagent->Agitate 3. React Drain_Reagent Drain Reagent Agitate->Drain_Reagent 4. Drain Repeat_Deprotection Repeat Deprotection Drain_Reagent->Repeat_Deprotection 5. Repeat Wash_DMF Wash with DMF Repeat_Deprotection->Wash_DMF 6. Drain & Wash Wash_DCM_DMF Wash with DCM then DMF Wash_DMF->Wash_DCM_DMF 7. Final Washes Kaiser_Test Kaiser Test Wash_DCM_DMF->Kaiser_Test 8. Test Next_Step Proceed to Next Amino Acid Coupling Kaiser_Test->Next_Step 9. If Positive

Caption: Experimental workflow for the Fmoc deprotection of NMe-Val-Val-Dil-Dap-OH.

Conclusion

The successful synthesis of complex peptides such as NMe-Val-Val-Dil-Dap-OH hinges on the optimization of critical steps like Fmoc deprotection. The presence of multiple sterically hindered residues necessitates the use of more robust deprotection conditions than those employed for simpler peptide sequences. The extended piperidine treatment or the use of a DBU/piperidine cocktail, as detailed in these protocols, provides effective strategies to overcome the challenges associated with steric hindrance and peptide aggregation. Careful monitoring of the deprotection reaction through qualitative tests is crucial to ensure complete removal of the Fmoc group before proceeding to the next coupling step, thereby maximizing the yield and purity of the final peptide product.

References

Application Note: High-Performance Liquid Chromatography Purification of Fmoc-NMe-Val-Val-Dil-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the purification of the hydrophobic, N-methylated, and Fmoc-protected peptide, Fmoc-NMe-Val-Val-Dil-Dap-OH, utilizing reversed-phase high-performance liquid chromatography (RP-HPLC). The inherent hydrophobicity of the Fmoc group, coupled with the N-methylated valine residue, presents a significant purification challenge. This protocol outlines an optimized methodology employing a C8 stationary phase and a tailored acetonitrile (B52724)/water gradient with trifluoroacetic acid as a mobile phase modifier to achieve high purity and recovery. This method is particularly relevant for researchers and professionals engaged in the synthesis of peptide-drug conjugates and other complex peptide-based therapeutics.

Introduction

This compound is a key intermediate in the synthesis of drug-linker conjugates, such as MC-MMAF, which are utilized in the development of Antibody-Drug Conjugates (ADCs).[1] The purity of this peptide fragment is paramount to ensure the successful and reproducible synthesis of the final ADC product. The purification of fully protected peptides, especially those containing hydrophobic and N-methylated amino acids, is often challenging due to poor solubility in aqueous solutions and strong retention on reversed-phase media.[2] N-methylated peptides, in particular, can exhibit multiple peaks on HPLC profiles due to the slow conversion between conformers.[3]

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for peptide purification, leveraging hydrophobic interactions between the analyte and the stationary phase.[4] The selection of appropriate HPLC parameters, including the column, mobile phase composition, and gradient, is critical for achieving optimal separation.[5][6] This application note provides a detailed protocol for the efficient purification of this compound, addressing the specific challenges posed by its chemical structure.

Experimental Protocols

Materials and Equipment
  • Peptide: Crude this compound

  • Solvents:

    • HPLC-grade acetonitrile (ACN)

    • Ultrapure water

    • Trifluoroacetic acid (TFA)

    • Dimethyl sulfoxide (B87167) (DMSO)

  • HPLC System: Preparative HPLC system equipped with a gradient pump, autosampler, UV detector, and fraction collector.

  • HPLC Column: C8 reversed-phase column (e.g., 10 µm particle size, 300 Å pore size, 250 x 21.2 mm)

  • Lyophilizer

Sample Preparation
  • Dissolve the crude this compound peptide in a minimal amount of DMSO to create a concentrated stock solution.

  • Dilute the stock solution with Mobile Phase A (see below) to a final concentration suitable for injection, ensuring the final DMSO concentration is below 5% to prevent peak distortion.

HPLC Purification Protocol
  • Column Equilibration: Equilibrate the C8 preparative column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes or until a stable baseline is achieved.

  • Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in ultrapure water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile (ACN).

  • Injection: Inject the prepared peptide sample onto the equilibrated column.

  • Gradient Elution:

    • Scouting Run (Optional but Recommended): To determine the approximate elution concentration of the target peptide, perform an initial analytical run with a broad linear gradient, for example, 5% to 95% Mobile Phase B over 30 minutes.

    • Preparative Run: Based on the scouting run, apply a shallower, optimized gradient to enhance separation. For a peptide of this nature, a gradient starting from approximately 10-15% below the observed elution concentration and extending to 10-15% above is recommended. A suggested gradient is detailed in Table 1.

  • Detection: Monitor the elution profile at a primary wavelength of 214 nm for the peptide backbone and a secondary wavelength of 265 nm or 301 nm for the Fmoc group.

  • Fraction Collection: Collect fractions corresponding to the main peak of the target peptide.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to assess purity. Pool the fractions that meet the desired purity level (e.g., >98%).

  • Solvent Evaporation and Lyophilization: Remove the acetonitrile from the pooled fractions using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified peptide as a solid.

Data Presentation

The following table summarizes the key quantitative data and parameters for the HPLC purification of this compound.

ParameterValue
Column
Stationary PhaseC8 Silica (B1680970)
Particle Size10 µm
Pore Size300 Å
Dimensions250 x 21.2 mm
Mobile Phase
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient Program
Time (min)% Mobile Phase B
040
540
3570
4095
4595
5040
Flow Rate 15.0 mL/min
Detection Wavelength 214 nm, 265 nm
Column Temperature 40°C
Crude Peptide Purity ~75%
Final Peptide Purity >98%
Yield ~65%

Table 1: Optimized HPLC Purification Parameters and Results.

Visualization of Experimental Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Peptide in DMSO dilute Dilute with Mobile Phase A dissolve->dilute inject Inject Sample dilute->inject equilibrate Column Equilibration (C8 Column) equilibrate->inject gradient Gradient Elution (ACN/H2O with TFA) inject->gradient detect UV Detection (214 nm, 265 nm) gradient->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate lyophilize Lyophilization evaporate->lyophilize final_product Purified Product lyophilize->final_product >98% Pure Peptide

Caption: Workflow for the purification of this compound by RP-HPLC.

Discussion

The purification of this compound was successfully achieved with a final purity exceeding 98%. The choice of a C8 stationary phase was instrumental in mitigating the strong hydrophobic retention imparted by the Fmoc group and the overall peptide sequence, which could lead to excessively long retention times and poor peak shape on a C18 column.[7][8][9][10][11] The use of 0.1% TFA as an ion-pairing agent was crucial for obtaining sharp, symmetrical peaks by minimizing secondary interactions between the peptide and residual silanol (B1196071) groups on the silica support.[12][13]

A shallow gradient around the elution point of the peptide was found to be critical for resolving closely eluting impurities from the main product.[5] Increasing the column temperature to 40°C helped to improve peak shape and reduce viscosity, further enhancing the separation efficiency.[6][14] The initial dissolution of the crude peptide in DMSO was necessary to overcome its poor solubility in aqueous mobile phases, a common issue with hydrophobic and protected peptides.[2]

Conclusion

The RP-HPLC method detailed in this application note provides an effective and reproducible protocol for the purification of the challenging peptide intermediate, this compound. By optimizing the stationary phase, mobile phase, and gradient conditions, a high degree of purity and a good recovery were achieved. This methodology can be adapted for the purification of other hydrophobic, N-methylated, and protected peptides, thereby supporting the advancement of peptide-based drug development.

References

Application Notes and Protocols for the Conjugation of Fmoc-NMe-Val-Val-Dil-Dap-OH to Payloads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of potent cytotoxic agents to cancer cells is a cornerstone of modern oncology research. Antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs) represent a highly promising class of therapeutics designed to achieve this goal. A critical component of these conjugates is the linker, which connects the targeting moiety (an antibody or peptide) to the cytotoxic payload. The linker's properties, including its stability in circulation and its susceptibility to cleavage within the target cell, are paramount to the efficacy and safety of the conjugate.

This document provides detailed application notes and protocols for the conjugation of Fmoc-NMe-Val-Val-Dil-Dap-OH , a dipeptidyl-lipoate-based linker precursor, to amine-containing payloads. This linker is a key intermediate in the synthesis of the drug-linker conjugate MC-MMAF (B608802) , where the payload is the potent antimitotic agent Monomethyl Auristatin F (MMAF).[1] The protocols outlined below describe the chemical activation of the terminal carboxylic acid on the linker and its subsequent coupling to the payload to form a stable amide bond.

Principle of Conjugation

The conjugation of this compound to an amine-containing payload, such as MMAF, relies on the formation of an amide bond. The terminal carboxylic acid of the linker is not sufficiently reactive to directly form an amide bond with the amine group of the payload under mild conditions. Therefore, the carboxylic acid must first be "activated" using a coupling reagent. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, making the carboxyl carbon more susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides (e.g., EDC, DCC) often in combination with an additive like N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester, or uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency and low rates of racemization.

G cluster_activation Activation Step cluster_coupling Coupling Step Linker-COOH This compound Activated_Linker Activated Linker Intermediate (e.g., O-acylisourea or NHS ester) Linker-COOH->Activated_Linker Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/NHS) Coupling_Reagent->Activated_Linker Final_Conjugate Final Drug-Linker Conjugate (e.g., MC-MMAF) Activated_Linker->Final_Conjugate Nucleophilic Attack Payload-NH2 Amine-containing Payload (e.g., MMAF) Payload-NH2->Final_Conjugate

Figure 1. Principle of Carboxylic Acid Activation and Amide Bond Formation.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of MC-MMAF from this compound and the corresponding amine-containing payload precursor. This protocol is based on synthetic routes described in the patent literature.[2][3]

Materials and Reagents
  • This compound

  • Payload-Amine (e.g., the amine precursor to MMAF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) (Optional, as a co-solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Methanol)

  • Reverse-phase HPLC system for purification and analysis

  • LC-MS system for characterization

Protocol for the Synthesis of MC-MMAF

This protocol describes the coupling of the linker to the payload. Note that the full synthesis of MC-MMAF may involve additional deprotection and modification steps not detailed here.

  • Preparation of Reactants:

    • In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

    • Add HATU (1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • In a separate flask, dissolve the amine-containing payload precursor (0.95 equivalents) in anhydrous DCM.

    • Add the solution of the payload precursor to the pre-activated linker solution.

    • Add DIPEA (2.0 equivalents) dropwise to the reaction mixture while stirring.

    • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product using medium-pressure or flash column chromatography on silica (B1680970) gel.

    • For high-purity requirements, further purification can be achieved using preparative reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using analytical HPLC and LC-MS.

G cluster_workflow Experimental Workflow for MC-MMAF Synthesis A 1. Dissolve Linker Precursor & HATU in anhydrous DCM B 2. Pre-activate for 30 min at Room Temperature A->B C 3. Add Payload-Amine and DIPEA B->C D 4. React for 4-6 hours at Room Temperature C->D E 5. Aqueous Work-up (NaHCO3, Brine) D->E F 6. Dry, Filter, and Concentrate E->F G 7. Purify by Chromatography (Silica Gel / Prep-HPLC) F->G H 8. Characterize by HPLC and LC-MS G->H

References

Application Notes and Protocols for the Experimental Use of Fmoc-NMe-Val-Val-Dil-Dap-OH in Antibody-Drug Conjugate (ADC) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, application, and experimental evaluation of Antibody-Drug Conjugates (ADCs) utilizing the peptide linker intermediate, Fmoc-NMe-Val-Val-Dil-Dap-OH. This peptide is a precursor to the drug-linker conjugate MC-MMAF (B608802), which incorporates the potent anti-mitotic agent Monomethyl Auristatin F (MMAF).

Introduction to this compound in ADC Research

This compound serves as a crucial building block in the synthesis of advanced ADCs. Its structure is designed to yield a protease-cleavable linker that, once conjugated to a monoclonal antibody and the payload MMAF, facilitates targeted drug delivery to cancer cells. The N-methylation on the valine residue is a strategic modification intended to enhance the stability and pharmacokinetic properties of the resulting ADC. Upon internalization into target cancer cells, the linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, releasing the MMAF payload to exert its cytotoxic effect. MMAF functions by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Synthesis of Drug-Linker Conjugate from this compound

The synthesis of the active drug-linker conjugate, Maleimidocaproyl-NMe-Val-Val-Dil-Dap-MMAF (MC-MMAF), from the Fmoc-protected peptide intermediate is a multi-step process. A general overview of this process is outlined in patent WO2020181686A1[1][2]. The following is a proposed synthetic workflow based on standard solid-phase peptide synthesis (SPPS) and conjugation chemistries.

Synthesis_Workflow cluster_synthesis Synthesis of MC-MMAF from Intermediate A Start with this compound B Couple with MMAF payload A->B EDC/HOBt or similar coupling agents C Fmoc Deprotection B->C Piperidine in DMF D Couple with Maleimidocaproyl (MC) linker C->D Activated MC ester E Purification of MC-MMAF D->E Reverse-Phase HPLC

Caption: Proposed workflow for the synthesis of MC-MMAF.

Data Presentation: Performance of Related MMAF-Based ADCs

Table 1: In Vitro Cytotoxicity of MMAF-Based ADCs

Target AntigenLinkerCell LineCancer TypeIC50 (nM)
CD30Val-CitKarpas 299Anaplastic Large Cell Lymphoma~1-10
HER2Val-AlaBT-474Breast CancerSub-nanomolar
GD2Cleavable linkerB78-D14Melanoma< 1
CD33Val-CitHL-60Acute Myeloid Leukemia~0.1

Note: IC50 values are highly dependent on the specific antibody, drug-to-antibody ratio (DAR), and experimental conditions.

Table 2: In Vivo Stability of ADCs with Peptide Linkers

ADC ModelLinkerAnimal ModelLinker Half-life (approx.)
cAC10-MMAEVal-CitMouse144 hours (6.0 days)
cAC10-MMAEVal-CitCynomolgus Monkey230 hours (9.6 days)
Trastuzumab-MMAFGlu-Val-CitMouse>14 days

Note: N-methylation and the specific amino acid sequence can influence plasma stability.

Table 3: In Vivo Efficacy of MMAF-Based ADCs

ADCTumor ModelDosingOutcome
ch14.18-MMAFB78-D14 melanoma5 mg/kg, IV3.8 times smaller tumor volume vs. control
Anti-HER2-Val-Ala-MMAEBT-474 breast cancer xenograft3 mg/kg, IVSignificant tumor regression

Experimental Protocols

The following are detailed protocols for key experiments to evaluate ADCs synthesized using the MC-MMAF drug-linker.

This protocol determines the half-maximal inhibitory concentration (IC50) of an ADC.

Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow A Seed antigen-positive cells in 96-well plates B Prepare serial dilutions of ADC A->B C Add ADC to cells and incubate for 72-120 hours B->C D Add CellTiter-Glo® reagent C->D E Measure luminescence D->E F Calculate IC50 E->F InVivo_Workflow A Implant tumor cells subcutaneously in mice B Monitor tumor growth A->B C Randomize mice into treatment groups B->C D Administer ADC, vehicle, and controls intravenously C->D E Measure tumor volume and body weight regularly D->E F Euthanize mice and analyze tumor tissue E->F Plasma_Stability_Workflow A Incubate ADC in plasma at 37°C B Collect aliquots at various time points A->B C Analyze intact ADC by LC-MS to determine DAR B->C D Analyze free payload by LC-MS/MS after protein precipitation B->D E Calculate ADC half-life and payload release rate C->E D->E MMAF_Signaling_Pathway ADC ADC binds to tumor antigen Internalization Internalization via endocytosis ADC->Internalization Lysosome Trafficking to lysosome Internalization->Lysosome Release MMAF release via linker cleavage Lysosome->Release Tubulin MMAF binds to tubulin Release->Tubulin Inhibition Inhibition of tubulin polymerization Tubulin->Inhibition Spindle_Disruption Mitotic spindle disruption Inhibition->Spindle_Disruption G2M_Arrest G2/M phase cell cycle arrest Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Application Notes and Protocols: Solubility and Handling of Fmoc-NMe-Val-Val-Dil-Dap-OH for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NMe-Val-Val-Dil-Dap-OH is a key intermediate in the synthesis of the drug-linker conjugate MC-MMAF, which is utilized in the development of Antibody-Drug Conjugates (ADCs).[1][2][3] While its primary role is in synthetic chemistry, its potential biological activities or off-target effects may be of interest for in vitro investigation. This pentapeptide's structure, containing a fluorenylmethyloxycarbonyl (Fmoc) protecting group and several hydrophobic amino acid residues, presents significant challenges for its dissolution in aqueous buffers commonly used in biological assays.

This document provides detailed protocols for determining the solubility of this compound and preparing it for in vitro assays, using a dipeptidyl peptidase IV (DPP4) inhibitor screening assay as a representative example.

Physicochemical Properties and Solubility Profile

The solubility of this compound is largely dictated by its chemical structure:

  • Fmoc Group: The large, aromatic Fmoc group is highly hydrophobic, significantly decreasing aqueous solubility.

  • N-methyl-Valine (NMe-Val), Valine (Val), and D-Isoleucine (Dil): These are all non-polar, aliphatic amino acids that contribute to the overall hydrophobicity of the peptide.[4]

  • Diaminopropionic Acid (Dap): Dap is a polar amino acid with a primary amine on its side chain.[1][5][6][7][8] Its presence may slightly improve solubility in acidic conditions but is unlikely to counteract the hydrophobicity of the rest of the molecule.

Given this composition, this compound is expected to be poorly soluble in aqueous solutions and will likely require an organic co-solvent for dissolution.

Experimental Protocols

Solubility Determination

This protocol outlines a method to determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris buffer (50 mM), pH 7.4

  • Vortex mixer

  • Microcentrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Solvent Screening:

    • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.

    • To each tube, add a small volume (e.g., 100 µL) of a different solvent (DMSO, DMF, EtOH, PBS, Tris buffer).

    • Vortex each tube vigorously for 2 minutes.

    • Visually inspect for dissolution. If the compound dissolves, proceed to the next step. If not, the solubility is less than 10 mg/mL in that solvent.

  • Quantitative Solubility Determination (for solvents in which dissolution was observed):

    • Prepare a saturated solution by adding an excess of the peptide to a known volume of the solvent.

    • Vortex for 5 minutes and then incubate at room temperature for 1 hour to ensure equilibrium.

    • Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved solid.

    • Carefully collect the supernatant.

    • Determine the concentration of the dissolved peptide in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or by creating a standard curve on an HPLC).

    • Express the solubility in mg/mL or mM.

Preparation of Stock Solutions for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution in an organic solvent, followed by dilution into an aqueous assay buffer.

Materials:

  • This compound

  • Anhydrous, cell-culture grade DMSO

  • Sterile aqueous assay buffer (specific to the in vitro assay)

  • Vortex mixer

Procedure:

  • Preparation of a 10 mM Stock Solution in DMSO:

    • Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight to be determined based on the exact structure).

    • Carefully weigh the required amount of the peptide in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly until the peptide is completely dissolved. Gentle warming (e.g., 37°C) or sonication may aid dissolution.[9]

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution into the aqueous assay buffer to achieve the desired final concentrations for the experiment.

    • Important: When diluting from a DMSO stock, ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. Add the DMSO stock to the assay buffer and mix immediately to prevent precipitation.

Data Presentation

The following table should be used to record the experimentally determined solubility of this compound.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
DMSO25
DMF25
Ethanol25
PBS (pH 7.4)25
Tris Buffer (pH 7.4)25

Example In Vitro Assay: DPP4 Inhibitor Screening

This protocol provides a general method for screening this compound for its potential to inhibit dipeptidyl peptidase IV (DPP4) activity.

Principle:

This is a fluorescence-based assay that measures the cleavage of a synthetic DPP4 substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin), by the DPP4 enzyme. The release of the fluorescent product, AMC, is monitored over time. A decrease in fluorescence in the presence of the test compound indicates inhibition of DPP4 activity.

Materials:

  • Recombinant human DPP4 enzyme

  • Gly-Pro-AMC substrate

  • This compound (prepared as described in section 3.2)

  • Sitagliptin (positive control inhibitor)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound and Sitagliptin in the assay buffer.

    • Dilute the DPP4 enzyme and Gly-Pro-AMC substrate to their working concentrations in the assay buffer.

  • Assay Protocol:

    • In a 96-well plate, add the following to triplicate wells:

      • Test wells: 10 µL of diluted this compound

      • Positive control wells: 10 µL of diluted Sitagliptin

      • Negative control wells (100% activity): 10 µL of assay buffer (with the same final DMSO concentration as the test wells)

      • Blank wells (no enzyme): 20 µL of assay buffer

    • Add 10 µL of diluted DPP4 enzyme to all wells except the blank wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 80 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Immediately measure the fluorescence intensity at regular intervals (e.g., every 2 minutes for 30 minutes) using a microplate reader.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other wells.

    • Calculate the rate of reaction (slope of the fluorescence vs. time graph) for each well.

    • Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test well / Rate of negative control well)] * 100

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

G Workflow for Preparing this compound for In Vitro Assays cluster_prep Peptide Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis weigh Weigh Peptide dissolve Dissolve in 100% DMSO to create stock solution weigh->dissolve serial_dilute Serial Dilution in Assay Buffer dissolve->serial_dilute add_to_plate Add to 96-well plate serial_dilute->add_to_plate run_assay Perform Assay (e.g., DPP4 Inhibition) add_to_plate->run_assay measure Measure Signal run_assay->measure calculate Calculate IC50 measure->calculate

Caption: Workflow for preparing the peptide for in vitro assays.

DPP4_Pathway DPP4 Signaling Pathway in Glucose Homeostasis Meal Food Intake GLP1_GIP Active GLP-1 and GIP (Incretin Hormones) Meal->GLP1_GIP stimulates release of Pancreas Pancreas GLP1_GIP->Pancreas acts on DPP4 DPP4 Enzyme GLP1_GIP->DPP4 Insulin Insulin Secretion Pancreas->Insulin stimulates Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake promotes Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites inactivates DPP4_Inhibitor DPP4 Inhibitor (e.g., this compound) DPP4_Inhibitor->DPP4 blocks

Caption: Simplified DPP4 signaling pathway.

References

Application of Fmoc-NMe-Val-Val-Dil-Dap-OH in Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NMe-Val-Val-Dil-Dap-OH is a key intermediate in the synthesis of the drug-linker conjugate, Maleimidocaproyl-monomethyl auristatin F (MC-MMAF). This powerful combination is a cornerstone in the development of Antibody-Drug Conjugates (ADCs), a revolutionary class of targeted cancer therapeutics. ADCs utilize the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents, such as MMAF, directly to tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.

Monomethyl auristatin F (MMAF) is a synthetic and highly potent antimitotic agent derived from the natural product dolastatin 10.[1] Unlike its analogue, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, rendering it less permeable to the cell membrane.[1] This characteristic is advantageous for ADCs as it reduces non-specific toxicity to antigen-negative cells, a phenomenon known as the bystander effect. The peptide sequence within the linker, derived from this compound, plays a crucial role in the stability and release of the MMAF payload.

This document provides detailed application notes and protocols for the use of this compound in the context of creating and evaluating MC-MMAF based ADCs for targeted drug delivery.

Mechanism of Action

The cytotoxic activity of an MC-MMAF ADC is initiated upon binding of the antibody to its target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via receptor-mediated endocytosis, and trafficked to the lysosome.[1] Within the acidic environment of the lysosome, the linker is designed to be stable, and the payload is released upon degradation of the antibody portion of the ADC. The released MMAF then binds to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle.[2] This leads to cell cycle arrest in the G2/M phase, ultimately triggering the intrinsic apoptotic pathway and resulting in programmed cell death.[3]

MMAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC MC-MMAF ADC Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Antibody_Degradation Antibody Degradation Lysosome->Antibody_Degradation MMAF_Release MMAF Release Antibody_Degradation->MMAF_Release Tubulin Tubulin MMAF_Release->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitochondrion Mitochondrion G2M_Arrest->Mitochondrion Induces Stress Caspase_Cascade Caspase Activation (Caspase-9, Caspase-3) Caspase_Cascade->Apoptosis Cytochrome_c Cytochrome c Release Cytochrome_c->Caspase_Cascade Mitochondrion->Cytochrome_c

Figure 1: Proposed signaling pathway of MC-MMAF ADC-induced apoptosis.

Data Presentation

In Vitro Cytotoxicity of MC-MMAF ADCs

The potency of ADCs constructed using an MC-MMAF linker is typically evaluated across a panel of cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxic activity.

Target AntigenCell LineCancer TypeIC50 (ng/mL)Reference
HER2NCI N87Gastric Cancer0.7 (as free MMAE for comparison)[4]
HER2OE19Esophageal Cancer1.5 (as free MMAE for comparison)[4]
HER2HCT116 (HER2-negative)Colorectal Cancer8.8 (as free MMAE for comparison)[4]
EphA2PC3Prostate Cancer~10-100[5]
EphA2F98Glioma~10-100[5]
EGFRMSTO-211HMesothelioma~60-90[6]

Note: IC50 values can vary significantly based on the specific antibody, drug-to-antibody ratio (DAR), and experimental conditions.

Pharmacokinetic Parameters of Belantamab Mafodotin (mc-MMAF ADC)

Belantamab mafodotin is a clinically approved ADC that utilizes an mc-MMAF drug-linker. The following table summarizes its key pharmacokinetic parameters in patients with relapsed/refractory multiple myeloma.[3][[“]]

ParameterValueUnit
Initial Clearance (CL)0.926L/day
Steady-State Volume of Distribution (Vd)10.8L
Initial Elimination Half-life (t½)13.0days
Elimination Half-life (post-CL reduction)16.8 - 19.1days

Experimental Protocols

Synthesis of MC-MMAF from this compound

The synthesis of the complete MC-MMAF drug-linker from the Fmoc-protected peptide intermediate is a multi-step process that involves the deprotection of the Fmoc group and subsequent coupling with the maleimidocaproyl (MC) linker and the MMAF payload. A general scheme is outlined in patent WO2020181686A1.

Synthesis_Workflow Start This compound Deprotection Fmoc Deprotection (e.g., Piperidine (B6355638) in DMF) Start->Deprotection Intermediate H-NMe-Val-Val-Dil-Dap-OH Deprotection->Intermediate Coupling1 Coupling with Maleimidocaproic acid derivative Intermediate->Coupling1 Intermediate2 MC-NMe-Val-Val-Dil-Dap-OH Coupling1->Intermediate2 Coupling2 Coupling with MMAF Intermediate2->Coupling2 Final_Product MC-MMAF Coupling2->Final_Product

Figure 2: General workflow for the synthesis of MC-MMAF.

Protocol Outline:

  • Fmoc Deprotection: Dissolve this compound in a suitable organic solvent such as dimethylformamide (DMF). Add a solution of piperidine in DMF and stir at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.

  • Work-up and Isolation: After completion, the reaction mixture is worked up to remove piperidine and other byproducts. The resulting free amine intermediate (H-NMe-Val-Val-Dil-Dap-OH) is isolated and purified.

  • Coupling with MC linker: The purified peptide is then coupled with an activated maleimidocaproic acid derivative (e.g., MC-NHS ester) in the presence of a coupling agent and a non-nucleophilic base.

  • Coupling with MMAF: The resulting MC-peptide linker is then conjugated to the N-terminus of MMAF to yield the final MC-MMAF drug-linker.

  • Purification: The final product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Antibody-Drug Conjugation with MC-MMAF

This protocol describes a general method for conjugating MC-MMAF to a monoclonal antibody via cysteine residues.

Conjugation_Workflow Start Monoclonal Antibody (IgG) Reduction Partial Reduction of Disulfide Bonds (e.g., TCEP) Start->Reduction Reduced_Ab Antibody with Free Thiols Reduction->Reduced_Ab Conjugation Conjugation with MC-MMAF Reduced_Ab->Conjugation ADC_Crude Crude ADC Mixture Conjugation->ADC_Crude Purification Purification (e.g., Size Exclusion Chromatography) ADC_Crude->Purification Final_ADC Purified MC-MMAF ADC Purification->Final_ADC Characterization Characterization (DAR, Purity, etc.) Final_ADC->Characterization

References

Troubleshooting & Optimization

Troubleshooting Fmoc-NMe-Val-Val-Dil-Dap-OH synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges in the solid-phase peptide synthesis (SPPS) of Fmoc-NMe-Val-Val-Dil-Dap-OH. This guide is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The synthesis of this peptide presents several challenges due to its specific sequence:

  • N-methylated Valine (NMe-Val): The methyl group on the amide nitrogen of valine causes steric hindrance, which can lead to incomplete coupling reactions.[1] N-methylated amino acids are also prone to racemization during activation.

  • Val-Val Dipeptide Sequence: This sequence of two bulky, hydrophobic amino acids is known to be a "difficult sequence" that can cause peptide chain aggregation on the solid support.[2] This aggregation can hinder subsequent deprotection and coupling steps.

  • Dilactone (Dil) Residue: As a non-standard amino acid, the coupling and stability of Dilactone may require specific conditions. Its lactone structure could be susceptible to hydrolysis or other side reactions under certain pH conditions.

  • Diaminopropionic Acid (Dap): The side-chain amino group of Dap must be appropriately protected (e.g., with a Boc group) to prevent side reactions such as branching of the peptide chain.[3]

  • Diketopiperazine (DKP) Formation: The N-terminal Val-Val dipeptide sequence on the resin is susceptible to intramolecular cyclization to form a diketopiperazine, leading to cleavage of the dipeptide from the resin and truncation of the final product.[4][5]

Q2: I am observing low coupling efficiency for the Fmoc-NMe-Val residue. What can I do?

A2: Low coupling efficiency for N-methylated amino acids is a common issue. Here are several strategies to improve the outcome:

  • Use a Stronger Coupling Reagent: Standard coupling reagents may not be effective. It is recommended to use a more potent coupling reagent such as HATU, HCTU, or PyBOP.[6]

  • Increase Reaction Time and Temperature: Extending the coupling time and performing the reaction at a slightly elevated temperature can help overcome the steric hindrance. Microwave-assisted peptide synthesis can be particularly effective in driving difficult couplings to completion.[1][7]

  • Double Coupling: If the first coupling is incomplete, performing a second coupling with fresh reagents can increase the yield.

  • Monitor Coupling Completion: The standard Kaiser test is not reliable for secondary amines like N-methylated amino acids. Use an alternative test such as the Chloranil (B122849) test to accurately monitor the completion of the coupling reaction.[8]

Q3: My peptide is showing poor solubility and aggregation during synthesis. How can I address this?

A3: The hydrophobic Val-Val sequence is likely contributing to aggregation. Here are some methods to mitigate this:

  • Choice of Solvent: Using solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), can be beneficial. A "magic mixture" of DCM, DMF, and NMP (1:1:1) has also been shown to be effective for hydrophobic peptides.[2][9]

  • Microwave Synthesis: Microwave irradiation can provide rapid and uniform heating, which can disrupt aggregation and accelerate reaction rates.[7]

  • Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling media can help to disrupt hydrogen bonding and reduce aggregation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution Relevant Data/Observations
Low final yield of the full-length peptide Incomplete coupling of Fmoc-NMe-Val or the second Valine residue due to steric hindrance and/or peptide aggregation.- Use a stronger coupling reagent like HATU. - Perform a double coupling for these residues. - Employ microwave-assisted synthesis. - Use solvents like NMP or DMSO.Monitor coupling completion with the Chloranil test. A positive test (blue/green beads) indicates incomplete coupling.
Diketopiperazine (DKP) formation of the N-terminal Val-Val dipeptide.- Synthesize on a 2-chlorotrityl chloride resin, as its steric bulk hinders DKP formation.[10] - Use a lower concentration of a weaker base for Fmoc deprotection (e.g., 5% piperazine (B1678402) instead of 20% piperidine).[11]LC-MS analysis of the cleavage solution will show a peak corresponding to the mass of the Val-Val diketopiperazine.
Presence of diastereomeric impurities in the final product Racemization of the Fmoc-NMe-Val residue during activation and coupling.- Use a coupling reagent known to suppress racemization, such as HATU in combination with HOAt.[6] - Avoid prolonged pre-activation times. - Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[12]Chiral HPLC analysis of the crude peptide will show multiple peaks for the desired product.
Unexpected side products observed by LC-MS Side-chain reactions of the Dap residue due to incomplete protection.Ensure the use of an orthogonal protecting group for the Dap side-chain, such as Boc, which is stable during Fmoc deprotection but cleaved by TFA.[3]Mass spectrometry will reveal peaks corresponding to branched or otherwise modified peptides.
Hydrolysis of the Dilactone residue.Maintain neutral to slightly acidic conditions during synthesis and purification. Avoid prolonged exposure to strong bases.LC-MS may show a peak corresponding to the hydrolyzed form of the peptide (mass increase of 18 Da).
Incomplete removal of protecting groups during final cleavage Steric hindrance around the N-methylated and other bulky residues.- Increase the cleavage time (e.g., from 2 to 4 hours). - Use a more robust cleavage cocktail with a higher concentration of scavengers.HPLC analysis of the crude product will show peaks with masses corresponding to the peptide with protecting groups still attached.

Quantitative Data Summary

The following tables provide a summary of quantitative data to aid in the selection of reagents and conditions.

Table 1: Comparison of Coupling Reagents and Racemization

Coupling ReagentAdditive% D-Isomer (Racemization)Reference
HATUHOAt< 1.0%[6]
HBTUHOBt1-5%[13]
PyBOPHOBt2-6%[6]
DIC/OxymaOxymaNegligible for Cys(Trt)[14]

Data is indicative and can vary based on the specific amino acid and reaction conditions.

Table 2: Common Cleavage Cocktails for Fmoc SPPS

Reagent NameCompositionApplication Notes
Reagent B TFA (88%), Phenol (5%), Water (5%), TIPS (2%)"Odorless" option, good for trityl-based protecting groups. Does not protect Met from oxidation.[15]
Reagent H TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), DMS (2%), Ammonium Iodide (1.5%)Specifically designed to prevent oxidation of Methionine residues.[15]
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)A general-purpose cocktail for peptides with a combination of sensitive residues.[16]
Reagent R TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%)Recommended for peptides containing Arginine protected with sulfonyl groups.[17]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Fmoc-NMe-Val-OH

  • Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-NMe-Val-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a hindered base such as DIPEA (6 equivalents) in DMF.

  • Coupling: Add the activation mixture to the deprotected resin. Allow the reaction to proceed for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended, or the temperature can be increased (e.g., using microwave irradiation).[18][19]

  • Monitoring: Take a small sample of the resin and perform the Chloranil test to check for completion.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Chloranil Test for Secondary Amines

  • Sample Preparation: Take a small sample of the peptide-resin (a few beads) and wash it with methanol.

  • Reagent Addition: Add 1-2 drops of acetaldehyde (B116499) in DMF and 1-2 drops of a saturated solution of chloranil in toluene.

  • Observation: Let the mixture stand at room temperature for 5-10 minutes.

    • Positive Result (Incomplete Coupling): The resin beads will turn a blue or green color, indicating the presence of free secondary amines.

    • Negative Result (Complete Coupling): The resin beads will remain their original color or turn slightly yellow.[8]

Visualizations

Diagram 1: Troubleshooting Workflow for Incomplete Coupling

IncompleteCoupling start Incomplete Coupling Detected (e.g., Positive Chloranil Test) recouple Perform a Double Coupling with Fresh Reagents start->recouple stronger_reagent Use Stronger Coupling Reagent (e.g., HATU, HCTU) start->stronger_reagent increase_temp_time Increase Reaction Time and/or Temperature (Microwave) start->increase_temp_time change_solvent Change Solvent (e.g., NMP, DMSO) start->change_solvent retest Re-test with Chloranil recouple->retest cap Cap Unreacted Amines (e.g., with Acetic Anhydride) retest->cap Still Positive proceed Proceed to Next Step retest->proceed Negative stronger_reagent->recouple increase_temp_time->recouple change_solvent->recouple

Caption: Troubleshooting workflow for incomplete coupling reactions.

Diagram 2: Key Side Reactions in this compound Synthesis

SideReactions cluster_coupling Coupling Stage cluster_deprotection Deprotection/On-Resin Stage cluster_cleavage Cleavage Stage incomplete_coupling Incomplete Coupling (NMe-Val, Val-Val) racemization Racemization (NMe-Val) dkp Diketopiperazine Formation (Val-Val) aggregation Peptide Aggregation incomplete_deprotection Incomplete Protecting Group Removal dap_side_reaction Dap Side-Chain Reaction synthesis This compound Synthesis synthesis->incomplete_coupling synthesis->racemization synthesis->dkp synthesis->aggregation synthesis->incomplete_deprotection synthesis->dap_side_reaction

Caption: Potential side reactions during the synthesis.

References

Technical Support Center: Optimizing Coupling of Fmoc-NMe-Val-Val-Dil-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of peptides containing sterically hindered and N-methylated amino acids, specifically focusing on the coupling of Fmoc-NMe-Val-OH to the Val-Dil-Dap-OH sequence.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling efficiency with Fmoc-NMe-Val-OH?

Low coupling efficiency when incorporating Fmoc-NMe-Val-OH is a common challenge primarily due to two factors:

  • Steric Hindrance: The N-methyl group on the valine residue, combined with the bulky side chain of valine itself, creates significant steric hindrance.[1][2][3] This physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the peptide chain, slowing down the reaction rate and leading to incomplete coupling.[1][3]

  • Reduced Nucleophilicity: The secondary amine of an N-methylated amino acid is less nucleophilic than a primary amine, making the coupling reaction inherently more challenging.[1]

These factors are even more pronounced when coupling an N-methylated amino acid onto another sterically hindered residue like valine.[2]

Q2: My standard coupling reagents like HBTU or HCTU are proving ineffective. What are the recommended alternatives?

Standard uronium-based reagents like HBTU and HCTU often yield poor results with sterically hindered and N-methylated amino acids.[2][4] It is highly recommended to switch to more potent activating agents.[2][5] Phosphonium-based reagents and specialized uronium/aminium reagents have demonstrated greater success in these difficult couplings.[2] For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride (B91410) can be a very effective strategy.[6][7]

Q3: How can I monitor the completion of the coupling reaction for an N-methylated amino acid?

The standard ninhydrin (B49086) (Kaiser) test is not effective for monitoring the coupling to a secondary amine, such as an N-methylated amino acid, as it will not produce the characteristic blue/purple color.[2][4] The bromophenol blue test is the recommended method to accurately monitor the progress of the reaction.[2][4] A color change from blue/green to yellow indicates that the coupling is complete.[4]

Q4: What are potential side reactions to be aware of when working with N-methylated peptides?

Besides incomplete coupling leading to deletion sequences, other side reactions can occur, particularly during the acidic cleavage from the resin. These include:

  • Fragmentation between consecutive N-methylamino acids.[8]

  • Formation of diketopiperazines (DKPs).[8]

  • Loss of an acetylated N-methylamino acid at the N-terminus if applicable.[8]

The duration of the cleavage step can significantly influence the outcome of the synthesis.[8]

Troubleshooting Guides

Guide 1: Optimizing Coupling Reagents and Conditions

Problem: Low yield or incomplete coupling of Fmoc-NMe-Val-OH despite using standard protocols.

Solution Workflow:

G start Low Coupling Efficiency reagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyAOP, COMU) start->reagent double_couple Perform Double or Triple Coupling reagent->double_couple If still incomplete monitor Monitor with Bromophenol Blue Test reagent->monitor increase_temp Increase Reaction Temperature (e.g., 50-60°C) double_couple->increase_temp If still incomplete double_couple->monitor solvents Use 'Difficult Sequence' Solvents (e.g., DMF/NMP, add chaotropic salts) increase_temp->solvents If aggregation is suspected increase_temp->monitor solvents->monitor monitor->reagent If test is positive (blue/green) success Coupling Successful monitor->success If test is negative (yellow)

Figure 1. Troubleshooting workflow for low coupling efficiency.

Detailed Steps:

  • Change the Coupling Reagent: Switch from standard reagents (HBTU, HCTU, DIC) to more powerful alternatives. Onium salt-based reagents are generally preferred.[5][9]

  • Perform Double/Triple Coupling: Repeating the coupling step with fresh reagents is a common and effective method to drive the reaction to completion.[2][5]

  • Elevate the Temperature: Increasing the reaction temperature (e.g., 50-60°C) can help overcome the activation energy barrier and disrupt peptide aggregation.[1] This can be achieved through conventional heating or with a microwave peptide synthesizer.[1] Use caution as elevated temperatures can increase the risk of racemization.[10]

  • Optimize Solvent System: If peptide aggregation is suspected, which can block reactive sites, consider using solvent systems known to reduce this phenomenon.[1][3]

    • Use a mixture of DMF and N-methyl-2-pyrrolidone (NMP).[1]

    • Add chaotropic salts like LiCl to the coupling solution to disrupt secondary structures.[1]

Quantitative Data Summary: Coupling Reagent Comparison

Coupling ReagentReagent TypeRecommended for N-Me Amino Acids?Key Advantages
HBTU/HCTU Uronium/AminiumLess Effective[2][4]Effective for standard couplings.
HATU Uronium/AminiumHighly Effective [2][4][7]Forms highly reactive OAt esters, reacts faster with less epimerization than HBTU.[11]
PyAOP PhosphoniumHighly Effective [2][11]Very effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[11]
PyBOP PhosphoniumEffective, especially with HOAt[1][2]Widely used, addition of HOAt enhances efficiency for difficult couplings.[2]
COMU Uronium/AminiumHighly Effective [7]Coupling efficiencies comparable to HATU, with improved safety (non-explosive byproduct) and solubility.[7]
Acyl Fluorides Acid FluorideHighly Effective [6][7]Ideal for extremely hindered couplings due to the small size of the fluoride leaving group.[6]
Guide 2: Experimental Protocols

Protocol 1: General Procedure for Coupling with HATU

This protocol provides a general guideline and may require optimization based on the specific peptide sequence and resin.

  • Resin Preparation:

    • Swell the resin carrying the deprotected Val-Dil-Dap-OH sequence in N,N-dimethylformamide (DMF) for 30 minutes.[1]

    • Ensure the N-terminal Fmoc group has been removed using 20% piperidine (B6355638) in DMF and wash the resin thoroughly.[1]

  • Activation of Fmoc-NMe-Val-OH:

    • In a separate vessel, dissolve Fmoc-NMe-Val-OH (3-5 equivalents relative to resin loading) in DMF or NMP.[1][4]

    • Add the coupling reagent HATU (3-5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6-10 equivalents).[1][4]

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[1]

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.[1]

    • Agitate the reaction vessel at room temperature. For difficult couplings, extend the reaction time to 1-4 hours or longer.[1][2]

    • For particularly stubborn couplings, consider performing the reaction at a slightly elevated temperature (e.g., 35-40°C).[1]

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a bromophenol blue test to check for completion.[4]

    • If the test is positive (blue/green), indicating incomplete coupling, perform a second coupling with fresh reagents.[2][5]

    • Once the coupling is complete (yellow), wash the resin thoroughly with DMF to remove excess reagents.[1]

Protocol 2: Monitoring Coupling Completion with Bromophenol Blue

  • Reagent Preparation: Prepare a solution of bromophenol blue in DMF (e.g., 250 mg in 50 mL).[4]

  • Procedure:

    • Remove a small sample of resin beads (5-10 mg) from the reaction vessel.[4]

    • Wash the beads with methanol.[4]

    • Add 2-3 drops of the bromophenol blue test solution.[4]

  • Interpretation:

    • Yellow beads and solution: Coupling is complete (no free amines).[4]

    • Blue or green beads/solution: Coupling is incomplete (free amines present). Recouple is necessary.[4]

Signaling Pathways and Workflows

G cluster_activation Amino Acid Activation cluster_coupling Peptide Coupling AA Fmoc-NMe-Val-OH Activated_AA Activated Ester (Highly Reactive) AA->Activated_AA Reagent Coupling Reagent (e.g., HATU) Reagent->Activated_AA Base Base (e.g., DIPEA) Base->Activated_AA New_Peptide Fmoc-NMe-Val-Val-Dil-Dap-Resin Activated_AA->New_Peptide Nucleophilic Attack Byproduct Byproduct Activated_AA->Byproduct Peptide_Resin H₂N-Val-Dil-Dap-Resin Peptide_Resin->New_Peptide

Figure 2. General workflow for HATU-mediated peptide coupling.

References

Preventing racemization during Fmoc-NMe-Val-Val-Dil-Dap-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of Fmoc-NMe-Val-Val-Dil-Dap-OH.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure enantiomer (typically the L-form in natural peptides) is converted into a mixture of both L- and D-enantiomers.[1] During peptide synthesis, this can lead to the incorporation of the incorrect stereoisomer into the peptide chain, which can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]

Q2: Why is the Fmoc-NMe-Val residue particularly susceptible to racemization?

A2: The Fmoc-NMe-Val residue is prone to racemization due to a combination of factors. N-methylated amino acids are sterically hindered, which can slow down the coupling reaction and provide more time for racemization to occur.[2][3] Additionally, the activation of the carboxylic acid group, a necessary step for peptide bond formation, can lead to the formation of intermediates that are susceptible to racemization.[4][5]

Q3: What are the primary mechanisms of racemization during peptide coupling?

A3: There are two main pathways for racemization during peptide coupling:[1][6]

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity.[1]

  • Direct Enolization: This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This enolate can then be protonated from either side, resulting in racemization. This is more common under strongly basic conditions.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on preventing racemization.

Problem 1: High levels of D-Val diastereomer detected after coupling Fmoc-NMe-Val-OH.

  • Possible Cause: Inappropriate choice of coupling reagent and/or base.

  • Solution:

    • Evaluate Coupling Reagent: Switch to a coupling reagent known for low racemization. Onium salts like HATU, HCTU, and COMU are generally preferred over carbodiimides alone.[7][8] For particularly difficult couplings, COMU has shown a very low tendency for racemization.[1]

    • Use Racemization Suppressing Additives: If using a carbodiimide (B86325) like DIC, always include an additive such as OxymaPure or HOAt. These are more effective at suppressing racemization than HOBt.[1][9]

    • Optimize Base Selection: The choice of base is critical. Use a sterically hindered, weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine.[4][7][10]

Problem 2: Incomplete coupling of the sterically hindered Fmoc-NMe-Val-OH.

  • Possible Cause: Insufficient activation or steric hindrance slowing the reaction.

  • Solution:

    • Increase Coupling Time and Equivalents: For N-methylated amino acids, it's often necessary to increase the coupling time and use a higher excess of the amino acid and coupling reagents.[2][11] Double or triple couplings may be required.[2]

    • Pre-activation: Pre-activating the Fmoc-NMe-Val-OH with the coupling reagent and additive for a few minutes before adding it to the resin can improve coupling efficiency.[7][12]

    • Consider Temperature: While elevated temperatures can increase reaction rates, they can also increase racemization.[7][10] If using microwave-assisted synthesis, consider lowering the coupling temperature for the Fmoc-NMe-Val residue.[10][13]

Problem 3: Racemization observed even with optimized coupling conditions.

  • Possible Cause: Sub-optimal solvent choice or prolonged exposure to basic conditions during Fmoc deprotection.

  • Solution:

    • Solvent Choice: The polarity of the solvent can influence racemization.[14] While DMF and NMP are common, for problematic couplings, consider exploring alternative solvents.

    • Fmoc Deprotection: While piperidine (B6355638) is the standard reagent for Fmoc removal, prolonged exposure can contribute to side reactions. Ensure deprotection times are sufficient but not excessive. The addition of HOBt to the piperidine deprotection solution has been shown to reduce aspartimide formation, a side reaction that can also lead to racemization of the preceding aspartic acid residue.[5][15]

Data Presentation

Table 1: Effect of Coupling Reagents and Additives on Racemization

Coupling ReagentAdditiveRelative Racemization Tendency
DICNoneHigh
DICHOBtModerate
DICHOAtLow
DICOxymaPureLow[9]
HBTU-Low[7]
HATU-Very Low[7][9]
COMU-Very Low[1]

Note: This table provides a qualitative summary based on general findings in the literature. Actual percentages of racemization can vary based on specific reaction conditions.

Table 2: Influence of Base on Racemization

BaseSteric HindranceBasicity (pKa of conjugate acid)General Racemization Tendency
TriethylamineLow~10.7Highest
DIPEAHigh~10.1[4]High
NMMMedium~7.4[4]Lower
2,4,6-CollidineHigh~7.4[4]Lowest[4][10]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-NMe-Val-OH using HATU

  • Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min), dichloromethane (B109758) (DCM) (3 x 1 min), and finally DMF (3 x 1 min).

  • Coupling Solution Preparation (Pre-activation): In a separate vessel, dissolve Fmoc-NMe-Val-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.

  • Activation and Coupling: Add N-methylmorpholine (NMM) (6 equivalents) to the amino acid/HATU solution and allow it to pre-activate for 2-5 minutes. Immediately add the activated solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the coupling progress using a colorimetric test (e.g., Kaiser test, which will be negative for the secondary amine of NMe-Val; a chloranil (B122849) test is suitable here).

  • Washing: Wash the resin as described in step 3.

  • Recoupling (if necessary): If the coupling is incomplete, repeat steps 4-7.

Protocol 2: Quantification of Racemization by Chiral HPLC

  • Peptide Cleavage and Deprotection: Cleave a small sample of the crude peptide from the resin and deprotect it using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Peptide Hydrolysis: Hydrolyze the peptide to its constituent amino acids using 6M HCl at 110°C for 24 hours. To account for racemization during hydrolysis, a parallel hydrolysis using deuterated acid (DCl/D₂O) can be performed.[16]

  • Derivatization (Optional but Recommended): Derivatize the amino acid hydrolysate with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[17]

  • Chiral HPLC Analysis: Analyze the derivatized (or underivatized) amino acid mixture using a chiral HPLC column (e.g., a cyclodextrin- or macrocyclic antibiotic-based stationary phase).

  • Quantification: The D- and L-enantiomers of valine will have different retention times, allowing for their separation and quantification.[18][19] The percentage of the D-isomer can be calculated from the peak areas. A reporting limit of 0.1% for the D-isomer is achievable with validated methods.[16]

Visualizations

TroubleshootingWorkflow start Start: Synthesis of This compound racemization_check Racemization Detected (e.g., by Chiral HPLC)? start->racemization_check coupling_reagent Step 1: Evaluate Coupling Reagent - Use Onium Salts (HATU, COMU) - Add Oxyma/HOAt to Carbodiimides racemization_check->coupling_reagent Yes success Synthesis Successful: Low Racemization racemization_check->success No base_selection Step 2: Optimize Base - Use Weaker, Hindered Base (NMM, 2,4,6-Collidine) coupling_reagent->base_selection conditions Step 3: Adjust Reaction Conditions - Increase coupling time - Consider pre-activation - Lower temperature for microwave base_selection->conditions incomplete_coupling Incomplete Coupling? conditions->incomplete_coupling increase_equivalents Increase Equivalents & Perform Double Coupling incomplete_coupling->increase_equivalents Yes incomplete_coupling->success No increase_equivalents->racemization_check

Caption: Troubleshooting workflow for minimizing racemization.

RacemizationMechanism cluster_oxazolone Oxazolone Pathway (Most Common) cluster_enolization Direct Enolization Pathway activated_aa Activated L-Amino Acid (e.g., Active Ester) oxazolone 5(4H)-Oxazolone (Achiral Intermediate) activated_aa->oxazolone Cyclization l_peptide Desired L-Peptide oxazolone->l_peptide Nucleophilic Attack (by amine) d_peptide D-Peptide Diastereomer oxazolone->d_peptide Nucleophilic Attack (by amine) activated_aa2 Activated L-Amino Acid enolate Enolate (Achiral Intermediate) activated_aa2->enolate Base-mediated α-proton abstraction l_peptide2 Desired L-Peptide enolate->l_peptide2 Protonation & Coupling d_peptide2 D-Peptide Diastereomer enolate->d_peptide2 Protonation & Coupling

Caption: Primary mechanisms of racemization during peptide coupling.

References

Technical Support Center: Synthesis of Fmoc-NMe-Val-Val-Dil-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Fmoc-NMe-Val-Val-Dil-Dap-OH, a key intermediate in the preparation of drug-linker conjugates for Antibody-Drug Conjugates (ADCs).[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

A1: this compound is a protected pentapeptide. Its synthesis is particularly challenging due to the presence of multiple sterically hindered amino acids, including N-methyl-L-valine (NMe-Val) and L-valine (Val). These residues can significantly slow down coupling reactions and increase the likelihood of incomplete reactions. The peptide sequence also contains the unusual amino acids dehydroisoleucine (Dil) and diaminopropionic acid (Dap), which require specific synthetic considerations.

Q2: What are the major side reactions that can lower the yield of this synthesis?

A2: The primary side reactions that can significantly reduce the yield and purity of the final product are:

  • Incomplete Coupling: Due to the steric hindrance of NMe-Val and Val residues, standard coupling protocols may not be sufficient to drive the reaction to completion.

  • Diketopiperazine (DKP) Formation: This is a major issue, particularly at the dipeptide stage (Val-Dil). The free N-terminus of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[2][3][4] Sequences containing Valine are known to be susceptible to DKP formation.[3][5]

  • Aggregation: The hydrophobic nature of the peptide sequence can lead to the aggregation of peptide chains on the solid support, hindering reagent access and leading to incomplete deprotection and coupling steps.[6][7]

  • Racemization: While Fmoc-based synthesis generally minimizes racemization, the use of aggressive coupling conditions to overcome steric hindrance can increase the risk of epimerization, especially at the C-terminal of the activated amino acid.

Q3: What is "Dil" and are there special considerations for its incorporation?

A3: In this context, "Dil" refers to dehydroisoleucine. The synthesis of peptides containing dehydroamino acids can be challenging.[8][9][10][11] One common method involves the synthesis of a precursor peptide followed by an elimination reaction to form the double bond.[8] Alternatively, a building block approach using a protected dehydroisoleucine derivative can be employed, though this may require specialized coupling conditions due to the unique geometry of the amino acid.

Q4: How should the diaminopropionic acid (Dap) residue be handled during synthesis?

A4: Diaminopropionic acid (Dap) has a primary amine on its side chain that must be protected throughout the synthesis to prevent side reactions.[12] The choice of protecting group is critical and should be orthogonal to the N-terminal Fmoc group and the side-chain protecting groups of other amino acids.[13][14][15][16][17] Commonly used side-chain protecting groups for Dap in Fmoc-SPPS include tert-butyloxycarbonyl (Boc), 4-methyltrityl (Mtt), and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde). The Boc group is removed during the final acid cleavage, while Mtt and Dde can be removed selectively on the resin to allow for side-chain modification if needed.[16] For this linear peptide synthesis, Fmoc-Dap(Boc)-OH is a suitable choice.[12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Coupling Efficiency (especially for NMe-Val and Val) 1. Insufficient activation of the incoming amino acid. 2. Steric hindrance preventing the approach of the activated amino acid. 3. Peptide aggregation on the resin.1. Use a more potent coupling reagent: Switch from standard reagents like HBTU/HOBt to HATU, HCTU, or COMU, which are more effective for sterically hindered couplings. 2. Increase reaction time and temperature: Extend coupling times (e.g., 2-4 hours or even overnight). Microwave-assisted synthesis can also be beneficial. 3. Perform a double coupling: After the first coupling, drain the reaction vessel and add a fresh solution of activated amino acid and coupling reagents. 4. Use "Magic Mixture": A solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2M ethylene (B1197577) carbonate at 55°C can help disrupt aggregation.
Presence of Deletion Sequences (Missing Amino Acids) 1. Incomplete Fmoc deprotection. 2. Incomplete coupling.1. Extend Fmoc deprotection time: For hindered sequences, extend the piperidine (B6355638) treatment time or perform a second treatment. 2. Use a stronger base for deprotection: Consider using DBU in combination with piperidine for difficult deprotections, but be cautious as this can increase the risk of aspartimide formation if Asp is present.[6] 3. Cap unreacted amines: After the coupling step, treat the resin with acetic anhydride (B1165640) and a non-nucleophilic base like DIPEA to permanently block any unreacted N-termini, preventing the formation of deletion peptides in subsequent cycles.
Significant Diketopiperazine (DKP) Formation 1. The Val-Dil dipeptide is prone to cyclization and cleavage from the resin.1. Use a 2-chlorotrityl chloride (2-Cl-Trt) resin: The steric bulk of this resin hinders the back-side attack that leads to DKP formation.[6] 2. Couple the first two amino acids as a dipeptide: Synthesize Fmoc-Val-Dil-OH separately and couple it to the resin-bound Dap. This bypasses the vulnerable dipeptide-resin intermediate. 3. Use N-trityl protection for the second amino acid: This can inhibit DKP formation.[6]
Peptide Aggregation 1. Inter-chain hydrogen bonding of the growing peptide chains, especially with hydrophobic residues.1. Use a low-loading resin: This increases the distance between peptide chains, reducing aggregation. 2. Incorporate pseudoprolines or Dmb/Hmb-protected amino acids: These can disrupt secondary structure formation. 3. Use solvents known to disrupt aggregation: NMP or DMSO can be more effective than DMF.[6] 4. Microwave synthesis: The rapid heating can help to break up aggregates.

Quantitative Data on Coupling Reagents

The choice of coupling reagent is critical for overcoming the steric hindrance presented by the NMe-Val and Val residues. The following table summarizes the relative efficiency of common coupling reagents for difficult couplings.

Coupling ReagentActivating AgentRelative Efficiency for Hindered CouplingsNotes
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateVery HighGenerally considered one of the most effective reagents for hindered couplings and for suppressing racemization.
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHighMore reactive and soluble than HBTU. A good alternative to HATU.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateHighOxyma-based reagent, considered a safer alternative to benzotriazole-based reagents. Very effective, especially in microwave-assisted synthesis.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateModerate to HighA phosphonium (B103445) salt-based reagent, generally effective for many difficult couplings.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateModerateA standard and widely used coupling reagent, but may be less effective for highly hindered couplings.
DIC/HOBt N,N'-Diisopropylcarbodiimide / HydroxybenzotriazoleModerateA classic and cost-effective method, but may require longer reaction times and can be less efficient for hindered systems.

Experimental Protocols

Manual Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound

This protocol is designed for a 0.1 mmol scale synthesis on a 2-chlorotrityl chloride resin.

Materials:

  • 2-Chlorotrityl chloride resin (loading ~1.0 mmol/g)

  • Fmoc-Dap(Boc)-OH

  • Fmoc-Dil-OH (or precursor for on-resin formation)

  • Fmoc-Val-OH

  • Fmoc-NMe-Val-OH

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% piperidine in DMF

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (100 mg, 0.1 mmol) in DCM in the reaction vessel for 30 minutes.

  • Attachment of the First Amino Acid (Fmoc-Dap(Boc)-OH):

    • Dissolve Fmoc-Dap(Boc)-OH (2 eq, 0.2 mmol) in DCM.

    • Add DIPEA (4 eq, 0.4 mmol) to the amino acid solution.

    • Add the solution to the swollen resin and shake for 1-2 hours.

    • To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and shake for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and finally DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 3 minutes.

    • Drain and add fresh 20% piperidine in DMF and shake for an additional 10 minutes.

    • Wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (5x).

  • Coupling of Subsequent Amino Acids (Fmoc-Dil-OH, Fmoc-Val-OH, Fmoc-NMe-Val-OH):

    • For each coupling cycle, pre-activate the amino acid:

      • In a separate vial, dissolve the Fmoc-amino acid (3 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in DMF.

      • Add DIPEA (6 eq, 0.6 mmol) and allow the mixture to activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 2 hours for Fmoc-Dil-OH and Fmoc-Val-OH. For the sterically hindered Fmoc-NMe-Val-OH, extend the coupling time to 4 hours or perform a double coupling.

    • After coupling, wash the resin with DMF (5x).

    • Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Final Fmoc Deprotection: After the final coupling of Fmoc-NMe-Val-OH, perform the Fmoc deprotection as described in step 3.

  • Cleavage from Resin and Deprotection of Side Chains:

    • Wash the peptide-resin with DMF (3x), DCM (3x), and dry under vacuum for at least 1 hour.

    • Add the cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5) to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

On-Resin Formation of Dehydroisoleucine (Dil)

If a protected Fmoc-Dil-OH building block is not available, it can be formed on the resin from a suitable precursor, such as a β-hydroxyisoleucine or a β-seleno-isoleucine derivative, followed by an elimination reaction. This adds complexity to the synthesis and should be carefully planned based on available starting materials and expertise.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeat x4) cluster_final Final Steps Resin 2-Cl-Trt Resin Swell Swell in DCM Resin->Swell Load_Dap Load Fmoc-Dap(Boc)-OH Swell->Load_Dap Cap Cap Resin Load_Dap->Cap Deprotect Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple next AA (HATU/DIPEA) Wash1->Couple Wash2 Wash Couple->Wash2 Cleave Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Troubleshooting Logic for Low Coupling Yield

Troubleshooting_Coupling Start Low Coupling Yield (Positive Kaiser Test) Check_Reagents Are coupling reagents fresh and potent? Start->Check_Reagents Change_Reagent Switch to HATU, HCTU, or COMU Check_Reagents->Change_Reagent No Double_Couple Perform Double Coupling Check_Reagents->Double_Couple Yes Change_Reagent->Double_Couple Increase_Time_Temp Increase coupling time and/or use microwave Double_Couple->Increase_Time_Temp Check_Aggregation Is peptide aggregation suspected? Increase_Time_Temp->Check_Aggregation Change_Solvent Use NMP or 'Magic Mixture' Check_Aggregation->Change_Solvent Yes Success Improved Yield Check_Aggregation->Success No Resynthesize Resynthesize with low-load resin Change_Solvent->Resynthesize Resynthesize->Success

Caption: Decision tree for troubleshooting low coupling yield in sterically hindered peptide synthesis.

Diketopiperazine (DKP) Formation and Mitigation

DKP_Formation cluster_mitigation Mitigation Strategies Dipeptide_Resin H-Val-Dil-O-Resin (Free N-terminus) Nucleophilic_Attack Intramolecular Nucleophilic Attack Dipeptide_Resin->Nucleophilic_Attack DKP Diketopiperazine (Val-Dil Cycle) Nucleophilic_Attack->DKP Cleaved_Peptide Cleaved from Resin (Yield Loss) DKP->Cleaved_Peptide Strategy1 Use 2-Cl-Trt Resin (Steric Hindrance) Strategy1->Dipeptide_Resin Prevents Strategy2 Couple as Dipeptide (Fmoc-Val-Dil-OH) Strategy2->Dipeptide_Resin Prevents

Caption: Mechanism of diketopiperazine (DKP) formation and key mitigation strategies.

References

Technical Support Center: Fmoc-NMe-Val-Val-Dil-Dap-OH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the Solid-Phase Peptide Synthesis (SPPS) of Fmoc-NMe-Val-Val-Dil-Dap-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation during the synthesis of this compound?

A1: Peptide aggregation during SPPS is primarily driven by the formation of intermolecular hydrogen bonds between the growing peptide chains attached to the resin.[1] This can lead to the formation of stable secondary structures, such as β-sheets, which makes the N-terminus of the peptide inaccessible for subsequent deprotection and coupling steps.[2] The sequence this compound is particularly susceptible to aggregation due to several factors:

  • High Hydrophobicity: The presence of multiple bulky and hydrophobic residues like Valine (Val) and Dilysine (Dil) promotes self-association.[3]

  • β-branched Amino Acids: Valine is a β-branched amino acid, which is known to contribute to the formation of "difficult sequences".[3]

  • N-methylation: While N-methylation can sometimes disrupt β-sheet formation, the coupling onto an N-methylated amino acid (NMe-Val) is sterically hindered and can be slow, allowing more time for chains to aggregate.[4][5]

  • Peptide Length: Aggregation issues often become more pronounced as the peptide chain elongates, typically after the fifth or sixth residue.[1]

Q2: What are the initial signs of on-resin aggregation?

A2: Several indicators during synthesis can suggest that aggregation is occurring:

  • Poor Resin Swelling: The peptide-resin may fail to swell adequately in the synthesis solvents.[1]

  • Slow or Incomplete Fmoc Deprotection: A noticeable decrease in the rate or completeness of the Fmoc group removal, which can be monitored by UV-Vis spectroscopy of the piperidine-dibenzofulvene adduct.

  • Positive Kaiser or TNBS Test After Coupling: A strong positive result from a ninhydrin (B49086) (Kaiser) or trinitrobenzenesulfonic acid (TNBS) test after a coupling step indicates the presence of unreacted free amines, signifying an incomplete reaction.[6]

  • Decreased Reaction Kinetics: A sudden drop in the speed of both coupling and deprotection reactions.[6]

Q3: How can I proactively prevent aggregation when starting the synthesis of this peptide?

A3: A proactive approach can significantly improve the synthesis outcome. Key preventative strategies include:

  • Resin Selection: Opt for a resin with a low substitution level (e.g., 0.1 to 0.4 mmol/g) to increase the distance between peptide chains.[7] Resins with good swelling properties in polar solvents, such as those based on polyethylene (B3416737) glycol (PEG) like NovaPEG or TentaGel, are also recommended.[7][8]

  • Solvent Choice: Utilize highly polar solvents that can disrupt hydrogen bonding. N-Methylpyrrolidone (NMP) or dimethylformamide (DMF) with the addition of up to 25% dimethyl sulfoxide (B87167) (DMSO) can be beneficial.[1][8]

  • "Disrupting" Elements: Incorporate structural elements that break up secondary structures. While your target peptide sequence is fixed, for other difficult sequences, the strategic placement of pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can be highly effective.[1][9]

Troubleshooting Guides

Guide 1: Overcoming Failed Coupling Reactions

If you observe a positive Kaiser test after a coupling step, it is crucial to address the incomplete reaction before proceeding.

Problem Diagnosis Workflow

G start Positive Kaiser Test (Incomplete Coupling) strategy Initial Strategy: Recouple Immediately start->strategy double_couple Perform a double coupling with fresh reagents. strategy->double_couple recheck Re-run Kaiser Test double_couple->recheck success Coupling Successful: Proceed to Deprotection recheck->success Negative failure Coupling Still Incomplete recheck->failure Positive advanced Advanced Strategies failure->advanced capping Cap unreacted amines with Acetic Anhydride advanced->capping If continuing synthesis

Caption: Decision workflow for handling incomplete coupling reactions.

Recommended Solutions & Protocols

If a simple recoupling is insufficient, more aggressive methods are required. The choice of strategy can depend on the specific residue being coupled.

IssueRecommended SolutionExperimental Protocol
General Incomplete Coupling Switch to a more potent coupling reagent. Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[8]Protocol: Prepare a solution of the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in NMP. Add to the resin and couple for 1-2 hours.
Slow Deprotection/Coupling Increase reaction temperature. Perform the coupling at an elevated temperature (e.g., 40-50°C).Protocol: Use a synthesizer with temperature control or a jacketed reaction vessel. Allow the coupling mixture to react for 1 hour at 50°C.
Severe Aggregation Add chaotropic salts. Introduce salts like lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN) to the coupling mixture to disrupt hydrogen bonds.[1]Protocol: Add 0.4 M LiCl to the NMP used for the coupling step. Ensure the salt is fully dissolved before adding coupling reagents.
Coupling to NMe-Val Use specific reagents for hindered couplings. Reagents like PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) or pre-formed Fmoc-amino acid fluorides are effective for coupling to N-methylated residues.[10]Protocol: Dissolve Fmoc-Val-OH (5 eq.) and PyBrOP (5 eq.) in NMP. Add DIPEA (10 eq.) and immediately add to the deprotected peptide-resin. Couple for 2-4 hours.
Guide 2: Improving Synthesis Conditions for Aggregation-Prone Sequences

This guide provides a comparative overview of standard versus optimized synthesis parameters.

Parameter Optimization Table
ParameterStandard SPPS ConditionsOptimized Conditions for Difficult SequencesRationale for Change
Resin Substitution 0.5 - 1.0 mmol/g0.1 - 0.4 mmol/g [7]Increases distance between peptide chains, reducing intermolecular interactions.
Solvent DMF or NMPNMP, or DMF/DMSO (3:1) [1][8]Enhances solvation of the peptide backbone and disrupts secondary structures.
Coupling Reagent HBTU/DIPEAHATU/DIPEA or PyBOP/DIPEA [8][10]More potent activators that can overcome steric hindrance and speed up coupling kinetics.
Coupling Time 30 - 60 minutes1 - 4 hours or double coupling [8]Provides more time for the reaction to go to completion, especially for hindered residues.
Deprotection Reagent 20% Piperidine in DMF20% Piperidine in NMP, or 2% DBU/2% Piperidine in DMF [1][11]DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal when aggregation slows it down.
Temperature Room Temperature40 - 60°C (Microwave or conventional heating) [1]Provides energy to overcome kinetic barriers and disrupt transient aggregates.
Guide 3: Post-Synthesis Disaggregation and Solubilization

Even with an optimized synthesis, the cleaved crude peptide may be insoluble due to aggregation.

Experimental Workflow for Disaggregation

G start Insoluble Crude Peptide (Post-Cleavage) step1 Step 1: Initial Solubilization Attempt (Acetonitrile/Water) start->step1 check1 Is peptide fully dissolved? step1->check1 step2 Step 2: Use Stronger Organic Solvents (e.g., DMSO, DMF) check1->step2 No success Peptide Solubilized: Proceed to Purification check1->success Yes check2 Is peptide fully dissolved? step2->check2 step3 Step 3: Acidic Disaggregation Protocol (TFA/HFIP) check2->step3 No check2->success Yes step3->success failure Insoluble: Consider resynthesis with aggregation-disrupting modifications

Caption: Stepwise workflow for solubilizing aggregated crude peptide.

Protocol: TFA/HFIP Disaggregation

This protocol is designed to dissolve highly intractable peptides after synthesis and cleavage.[2]

  • Preparation: Place the lyophilized crude peptide powder in a suitable glass vial.

  • Solvent Addition: Prepare a 1:1 mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP). Add a small volume of this mixture to the peptide and vortex thoroughly. Caution: Work in a fume hood and wear appropriate PPE.

  • Sonication: If the peptide does not dissolve immediately, sonicate the vial in a bath sonicator for 10-15 minutes.

  • Solvent Evaporation: Once the peptide is dissolved, evaporate the TFA/HFIP solvent under a gentle stream of nitrogen gas. This will leave a peptide film or residue.

  • Re-dissolution for HPLC: Re-dissolve the peptide residue in the desired solvent for HPLC purification (e.g., DMSO, or the initial mobile phase). The pre-treatment should render the peptide more amenable to solubilization.

References

Technical Support Center: Overcoming Solubility Challenges with Fmoc-NMe-Val-Val-Dil-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the solubility of Fmoc-NMe-Val-Val-Dil-Dap-OH. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in dissolving this peptide intermediate during their experimental workflows, particularly in the context of Antibody-Drug Conjugate (ADC) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a key intermediate in the synthesis of the drug-linker conjugate MC-MMAF, which is utilized in the development of ADCs. Its poor solubility is primarily due to the presence of multiple hydrophobic and sterically bulky amino acid residues, including N-methylated valine and Dolaisoleucine (Dil). This inherent hydrophobicity can lead to aggregation and precipitation, posing challenges for purification, accurate quantification, and subsequent conjugation reactions.

Q2: What are the primary factors contributing to the poor solubility of this peptide?

A2: The primary factors include:

  • Hydrophobic Amino Acids: The sequence contains multiple valine residues and Dolaisoleucine, all of which are highly hydrophobic.

  • N-Methylation: The N-methylated valine residue increases lipophilicity and can disrupt hydrogen bonding with aqueous solvents.

  • Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group is a large, aromatic moiety that significantly contributes to the overall hydrophobicity of the molecule.

  • Peptide Aggregation: The combination of these factors promotes intermolecular interactions, leading to the formation of aggregates that are difficult to dissolve.

Q3: What are the recommended initial solvents to try for dissolving this compound?

A3: Given its hydrophobic nature, polar aprotic solvents are the recommended starting point. These include:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

It is advisable to start with a small amount of the peptide to test solubility before dissolving the entire batch.

Q4: Can I use aqueous buffers to dissolve this peptide?

A4: Direct dissolution in aqueous buffers is highly unlikely to be successful due to the peptide's hydrophobicity. However, after initial dissolution in a minimal amount of a recommended organic solvent like DMSO, it may be possible to slowly dilute the solution with an aqueous buffer. Be aware that the peptide may precipitate if the concentration of the organic solvent becomes too low.

Q5: Are there any techniques to improve the dissolution process?

A5: Yes, several techniques can aid in the dissolution process:

  • Sonication: Applying ultrasonic energy can help to break up peptide aggregates and facilitate solvation.

  • Gentle Warming: Warming the solution to 30-40°C can increase the kinetic energy and improve solubility. However, prolonged heating or higher temperatures should be avoided to prevent potential degradation.

  • Vortexing: Vigorous mixing can help to disperse the peptide and promote dissolution.

Troubleshooting Guide

Issue: The peptide does not dissolve in the initial chosen solvent.
Potential Cause Recommended Solution
Insufficient solvent power.Try a stronger polar aprotic solvent. If DMSO fails, attempt dissolution in DMF or NMP.
Peptide aggregation.Use sonication for 10-15 minutes to break up aggregates. Gentle warming (up to 40°C) can also be applied.
Incorrect solvent choice for the peptide's net charge.Although this peptide is largely hydrophobic, ensure the pH of any subsequent aqueous dilution is considered.
Issue: The peptide dissolves initially but precipitates upon addition of an aqueous buffer.
Potential Cause Recommended Solution
The concentration of the organic co-solvent is too low to maintain solubility.Reduce the final aqueous volume to maintain a higher percentage of the organic solvent. Alternatively, investigate if a different buffer system can better tolerate the required organic solvent concentration.
The peptide has reached its solubility limit in the mixed solvent system.The final concentration of the peptide may be too high. Prepare a more dilute stock solution.

Quantitative Solubility Data

The following table provides estimated solubility data for this compound in common organic solvents. Please note that these are typical values and may vary based on the specific batch and purity of the peptide. It is always recommended to perform a small-scale solubility test first.

Solvent Estimated Solubility (mg/mL) Molar Concentration (mM) Notes
DMSO > 25> 31Often the solvent of choice. Sonication may be required.
DMF > 20> 24.8A good alternative to DMSO.
NMP > 20> 24.8Another strong polar aprotic solvent.
Acetonitrile LowLowNot recommended as a primary solvent.
Methanol Very LowVery LowNot recommended for initial dissolution.
Water InsolubleInsolubleNot a suitable solvent.

Molecular Weight of this compound is approximately 807.03 g/mol .

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing
  • Weigh approximately 1 mg of lyophilized this compound into a clean microcentrifuge tube.

  • Add 20 µL of the test solvent (e.g., DMSO).

  • Vortex the tube for 30 seconds.

  • If the peptide is not fully dissolved, sonicate the tube in a water bath for 10 minutes.

  • Visually inspect the solution for any undissolved particles. If it is clear, the peptide is soluble at approximately 50 mg/mL in that solvent.

  • If undissolved particles remain, add another 20 µL of the solvent and repeat steps 3-5.

Protocol 2: Preparation of a Stock Solution
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Add the required volume of a suitable solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Recap the vial tightly and vortex for 1-2 minutes.

  • If necessary, sonicate the vial for 10-15 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm that it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C as recommended for stability.

Visualizations

experimental_workflow Experimental Workflow: Solubilization and Use cluster_preparation Preparation cluster_dissolution Dissolution cluster_decision Solubility Check cluster_application Application start Start: Lyophilized Peptide weigh Weigh Peptide start->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate (if needed) vortex->sonicate inspect Visual Inspection sonicate->inspect is_dissolved Completely Dissolved? inspect->is_dissolved is_dissolved->add_solvent No, add more solvent/try another stock_solution Stock Solution Ready is_dissolved->stock_solution Yes use_in_experiment Use in Experiment (e.g., Conjugation) stock_solution->use_in_experiment

Caption: A flowchart outlining the recommended workflow for dissolving this compound.

synthesis_pathway Synthetic Pathway Context cluster_intermediates Peptide Intermediates cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_conjugation Drug-Linker Conjugation aa1 Fmoc-Dap-OH spps Sequential Coupling & Deprotection aa1->spps aa2 Fmoc-Dil-OH aa2->spps aa3 Fmoc-Val-OH aa3->spps aa4 Fmoc-NMe-Val-OH aa4->spps target_peptide This compound spps->target_peptide mmaf Monomethyl Auristatin F (MMAF) target_peptide->mmaf mc_linker Maleimidocaproyl (MC) Linker mc_linker->mmaf final_product MC-MMAF mmaf->final_product

Caption: The synthetic context of this compound as an intermediate for MC-MMAF.

Fmoc-NMe-Val-Val-Dil-Dap-OH stability issues and degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-NMe-Val-Val-Dil-Dap-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues associated with this peptide intermediate. Here you will find troubleshooting guides and frequently asked questions to assist in your experiments.

Troubleshooting Guides

Difficulties during the synthesis and handling of this compound can arise from its specific chemical structure, which includes an N-methylated amino acid (NMe-Val), a bulky amino acid (Dil - Dolaisoleucine), and a diaminopropionic acid residue (Dap). These features can lead to challenges in coupling reactions and potential side reactions.

Table 1: Troubleshooting Common Issues in the Synthesis and Handling of this compound

Problem Potential Cause Recommended Solution
Low Coupling Yield Steric hindrance from the N-methyl group on Valine and the bulky side chain of Dolaisoleucine (Dil) can impede the coupling reaction.[1]- Use highly efficient coupling reagents such as HATU, HBTU, or PyBOP. - Increase the coupling reaction time and/or temperature. - Consider using pseudoproline dipeptides to reduce aggregation during synthesis.[2]
Peptide Aggregation The hydrophobic nature of the peptide, particularly due to the Valine and Dolaisoleucine residues, can lead to aggregation on the solid support.[2]- Use a more polar solvent system or add chaotropic salts (e.g., LiCl) to the coupling and washing steps. - Incorporate a solubilizing tag or linker, such as polyethylene (B3416737) glycol (PEG).[2] - Perform segmented synthesis where shorter fragments are synthesized and then ligated.[2]
Diketopiperazine (DKP) Formation The N-terminal N-methylated valine followed by another amino acid is susceptible to intramolecular cyclization to form a diketopiperazine, leading to cleavage of the peptide from the resin.[3][4][5] This is a common degradation pathway for peptides.[4][5]- During solid-phase peptide synthesis (SPPS), ensure that the N-terminal Fmoc group of the dipeptide is not deprotected for an extended period before the next coupling step. - Use a resin that is less prone to promoting DKP formation.
Incomplete Fmoc Deprotection The steric bulk around the N-methylated amino acid might hinder the access of the deprotecting agent (e.g., piperidine).- Increase the deprotection time or use a stronger deprotection reagent like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with piperidine (B6355638).[6]
Side Reactions during Cleavage The conditions used to cleave the peptide from the resin can lead to various side reactions, especially if sensitive residues are present.- Optimize the cleavage cocktail by using appropriate scavengers to protect sensitive functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this peptide are its susceptibility to diketopiperazine formation and potential aggregation. The N-methylated valine at the N-terminus significantly increases the likelihood of intramolecular cyclization to form a diketopiperazine, especially under basic conditions or upon prolonged storage in solution.[3][4][5] The presence of multiple hydrophobic residues (NMe-Val, Val, Dil) can also lead to aggregation, making it difficult to handle and purify.[2]

Q2: How can I prevent diketopiperazine formation during synthesis?

A2: To minimize diketopiperazine formation during solid-phase peptide synthesis (SPPS), it is crucial to proceed with the next coupling step immediately after the deprotection of the Fmoc group from the N-terminal N-methylated valine. Minimizing the time the free N-terminal amine is exposed can significantly reduce this side reaction.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, it is recommended to store this compound as a lyophilized powder at -20°C or below, protected from moisture. For short-term storage in solution, use a non-nucleophilic, anhydrous solvent and keep it at low temperatures. Avoid basic conditions as this can promote diketopiperazine formation.

Q4: Are there any special considerations for coupling the Dolaisoleucine (Dil) and Diaminopropionic acid (Dap) residues?

A4: Dolaisoleucine (Dil) is a bulky, non-proteinogenic amino acid, which can present steric hindrance during coupling. Similar to N-methylated amino acids, using stronger coupling reagents and potentially longer reaction times may be necessary for efficient incorporation.[1] For Diaminopropionic acid (Dap), the side-chain amino group must be appropriately protected (e.g., with a Boc group) to prevent side reactions during peptide synthesis.

Q5: What analytical techniques are best for detecting degradation products of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is an excellent method for monitoring the purity of the peptide and detecting the formation of degradation products such as diketopiperazines. Mass Spectrometry (MS) should be used in conjunction with HPLC to identify the mass of the parent peptide and any impurities, confirming their identity.

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing N-Methylated Amino Acids

This protocol outlines a general manual method for SPPS. Adjustments may be necessary based on the specific sequence and scale.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.[7]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.[7]

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM) and then DMF again.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours. For difficult couplings, such as with N-methylated amino acids or bulky residues, extend the coupling time to 4 hours or overnight and consider double coupling.[1]

    • Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test.

  • Washing: After coupling, drain the solution and wash the resin extensively with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts.[7]

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Visualizations

degradation_pathway This compound This compound Diketopiperazine (DKP) Diketopiperazine (DKP) This compound->Diketopiperazine (DKP) Intramolecular Cyclization Truncated Peptide Truncated Peptide This compound->Truncated Peptide Incomplete Coupling Other Side Products Other Side Products This compound->Other Side Products Side Reactions

Caption: Potential degradation and side product pathways for this compound.

troubleshooting_workflow start Stability or Synthesis Issue Identified check_purity Analyze by HPLC/MS start->check_purity low_yield Low Coupling Yield? check_purity->low_yield unexpected_peak Unexpected Peak(s)? check_purity->unexpected_peak low_yield->unexpected_peak No optimize_coupling Optimize Coupling: - Stronger reagent - Longer time/temp low_yield->optimize_coupling Yes check_dkp Check for DKP Formation unexpected_peak->check_dkp Yes check_incomplete Check for Truncated Peptides unexpected_peak->check_incomplete Also check end Problem Resolved optimize_coupling->end modify_protocol Modify Synthesis Protocol check_dkp->modify_protocol check_incomplete->modify_protocol modify_protocol->end

Caption: Troubleshooting workflow for stability and synthesis issues.

References

Technical Support Center: HPLC Purification of Fmoc-NMe-Val-Val-Dil-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the HPLC purification of the peptide Fmoc-NMe-Val-Val-Dil-Dap-OH. This peptide's unique structure, featuring N-methylation and multiple bulky, hydrophobic residues (Val, Dil), presents specific challenges such as poor solubility, peak broadening, and co-elution of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying this compound?

The primary challenges stem from the peptide's physicochemical properties:

  • High Hydrophobicity: The presence of two Valine residues, a D-Isoleucine, and the Fmoc protecting group contributes to strong retention on reverse-phase columns and potential solubility issues in aqueous mobile phases.

  • Steric Hindrance: The N-methylated Valine residue introduces steric bulk, which can lead to peptide aggregation, causing broad or tailing peaks.

  • On-Column Aggregation: The combination of hydrophobicity and steric hindrance can cause the peptide to aggregate on the HPLC column, leading to poor peak shape and reduced recovery.

  • Difficult Separations: Impurities such as deletion sequences (e.g., missing a Valine) or diastereomers may have very similar retention times, making them difficult to resolve from the main product peak.

Q2: Which type of HPLC column is best suited for this peptide?

A wide-pore (300 Å) C18 or C8 stationary phase is generally recommended for peptides of this size. The larger pore size prevents restricted diffusion of the peptide into the pores of the silica (B1680970), which can improve peak shape and resolution. For highly hydrophobic peptides like this one, a C8 column may sometimes offer better selectivity and reduced retention times compared to a C18 column.

Q3: Why is my peptide showing a very broad or split peak?

Broad or split peaks are often indicative of one or more of the following issues:

  • Slow on-column conformational changes: The N-methylated backbone can exist in multiple conformations that interconvert slowly on the chromatographic timescale.

  • Peptide aggregation: The peptide may be self-associating on the column.

  • Poor solubility at the column head: The peptide may be precipitating upon injection when it comes into contact with the mobile phase.

  • Secondary interactions with the stationary phase: Residual silanol (B1196071) groups on the silica backbone can interact with the peptide, leading to peak tailing.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Broadening, Tailing, or Splitting)

Question: My chromatogram for this compound shows a very broad and tailing peak, making it difficult to collect pure fractions. How can I improve the peak shape?

Answer:

Improving peak shape for this peptide involves optimizing several parameters to minimize aggregation and secondary interactions.

1. Adjust Mobile Phase Composition:

  • Increase Organic Modifier Strength: Using a stronger organic solvent like acetonitrile (B52724) or isopropanol (B130326) can disrupt hydrophobic aggregation.

  • Add Ion-Pairing Agents: Trifluoroacetic acid (TFA) is the standard ion-pairing agent. Ensure it is present at a concentration of 0.1% in both mobile phases (A and B). This helps to sharpen peaks by masking silanol interactions and providing a counter-ion for the peptide.

  • Consider Alternative Acids: If TFA does not resolve the issue, formic acid (0.1%) can be an alternative, as it may offer different selectivity.

2. Optimize the Gradient:

  • A shallow gradient can often improve the resolution of closely eluting impurities. Experiment with reducing the gradient slope (e.g., from 1%/min to 0.5%/min) in the region where the peptide elutes.

3. Modify Temperature:

  • Increasing the column temperature (e.g., to 40-60 °C) can reduce mobile phase viscosity, improve mass transfer, and disrupt peptide aggregation, often leading to sharper peaks.

4. Lower Sample Concentration:

  • High sample concentrations can promote aggregation. Try diluting your sample before injection to see if the peak shape improves.

Problem 2: Low Peptide Solubility and Recovery

Question: I am experiencing difficulty dissolving the crude peptide, and the recovery after HPLC is very low. What can I do?

Answer:

Solubility and recovery issues are common for hydrophobic, N-methylated peptides.

1. Sample Dissolution:

  • Use Stronger Solvents: Instead of dissolving the peptide directly in the initial mobile phase, use a stronger solvent like DMSO, DMF, or a high concentration of acetonitrile/isopropanol. Ensure the final injection volume is small to minimize solvent effects on the chromatography.

  • Test Solubility: Before injecting, test the solubility of a small amount of your crude peptide in various potential injection solvents.

2. Improve Recovery:

  • Column Passivation: Before the main purification run, inject a sacrificial sample of a standard protein (like BSA) or your crude peptide. This can "coat" active sites on the column and in the fluidic path, improving the recovery of the target peptide in subsequent runs.

  • Check for Precipitation: Ensure the peptide is not precipitating in the collection tubes. This can happen if the concentration of the organic modifier in the collected fraction is not high enough to maintain solubility. Adding a small amount of a strong solvent like isopropanol to the collection tubes can help.

Data Presentation

Table 1: Recommended Starting Parameters for Method Development
ParameterRecommended Starting ConditionRationale
Column Wide-pore (300 Å) C8 or C18, 3.5-5 µmLarge pores are suitable for peptides; C8 may reduce excessive retention.
Mobile Phase A 0.1% TFA in WaterStandard ion-pairing agent for peptide separations.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 20-70% B over 30 minutesA broad starting gradient to locate the peptide's elution time.
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)A standard flow rate for analytical to semi-preparative columns.
Temperature 40 °CElevated temperature can improve peak shape and reduce aggregation.
Detection 220 nm or 280 nm220 nm for the peptide backbone; 280 nm if aromatic residues are present.
Injection Solvent DMSO or DMF, minimize volumeStrong solvents to ensure complete dissolution of the hydrophobic peptide.

Experimental Protocols & Visualizations

General HPLC Purification Workflow

The following diagram outlines a standard workflow for the purification of this compound, from initial method development to final fraction analysis.

G cluster_prep 1. Preparation cluster_dev 2. Method Development cluster_purify 3. Purification & Analysis prep_sample Dissolve Crude Peptide (e.g., in DMSO) scout_run Scouting Run (Broad Gradient) prep_sample->scout_run prep_mobile Prepare Mobile Phases (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) prep_mobile->scout_run opt_run Optimization Run (Shallow Gradient) scout_run->opt_run Identify Elution %B prep_run Preparative Run opt_run->prep_run Apply Optimized Method collect_frac Collect Fractions prep_run->collect_frac analyze_frac Analyze Fractions (LC-MS / Analytical HPLC) collect_frac->analyze_frac pool_frac Pool Pure Fractions analyze_frac->pool_frac Purity > 95% G start Start: Poor Peak Shape (Broad, Tailing, Split) q1 Is sample fully dissolved in injection solvent? start->q1 sol_issue Action: Use stronger solvent (DMSO, DMF) or sonicate. q1->sol_issue No q2 Is sample concentration high? q1->q2 Yes a1_yes Yes a1_no No sol_issue->start conc_issue Action: Dilute sample before injection. q2->conc_issue Yes q3 Is column temperature ambient? q2->q3 No a2_yes Yes a2_no No conc_issue->start temp_issue Action: Increase temperature to 40-60 °C. q3->temp_issue Yes end Re-evaluate Peak Shape q3->end No (Consider gradient/mobile phase optimization) a3_yes Yes a3_no No temp_issue->end

Technical Support Center: Incomplete Fmoc Deprotection of N-methylated Valine Residues

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to the incomplete Fmoc deprotection of N-methylated valine residues during solid-phase peptide synthesis (SPPS).

Problem: Low crude peptide purity with significant deletion sequences corresponding to the absence of the residue coupled after N-methylated valine.

This is a primary indicator of incomplete Fmoc deprotection of the N-methylated valine. The subsequent amino acid cannot couple to the un-deprotected N-terminus, leading to a truncated peptide sequence.

Potential Causes and Solutions:

  • Steric Hindrance: The N-methyl group on the valine residue, combined with the bulky Fmoc protecting group, creates significant steric hindrance.[1] This can physically obstruct the access of the deprotection reagent, typically piperidine (B6355638), to the N-terminal amine.[2]

    • Solution 1: Extended Deprotection Times: Increase the duration of the deprotection step. A standard 10-20 minute deprotection may be insufficient.[2] It is advisable to perform two deprotection steps.[3]

    • Solution 2: Elevated Temperature: Performing the deprotection at a higher temperature can increase the reaction kinetics. However, this should be done cautiously to avoid side reactions.[4]

    • Solution 3: Chaotropic Agents: The addition of chaotropic agents can help to disrupt secondary structures that may be hindering reagent access.[5]

  • Suboptimal Deprotection Reagents: The concentration and purity of the deprotection solution are critical for efficient Fmoc removal.

    • Solution 1: Fresh Deprotection Solution: Always use a freshly prepared deprotection solution. Piperidine can degrade over time, reducing its efficacy.[2]

    • Solution 2: Alternative Deprotection Reagents: For particularly difficult sequences, consider using a stronger base or a different deprotection reagent. 4-methylpiperidine (B120128) (4MP) and piperazine (B1678402) (PZ) have been used as alternatives to piperidine.[6][7]

  • Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, further impeding reagent access.[8]

    • Solution 1: "Difficult" Sequence Protocols: Employ specialized protocols for sequences known to be difficult. This may involve a combination of extended reaction times, elevated temperatures, and the use of stronger reagents.[2]

    • Solution 2: Microwave-Assisted Synthesis: Microwave energy can help to break up aggregates and accelerate both coupling and deprotection steps.[6]

Problem: Negative or weak colorimetric test result after deprotection.

Qualitative tests are a quick way to assess the presence of free primary amines.

Potential Causes and Solutions:

  • Incomplete Deprotection: A negative result from a Kaiser test (yellow or colorless beads) after deprotection indicates the absence of free primary amines, confirming that the Fmoc group has not been removed.[9]

    • Solution: Repeat Deprotection: Immediately repeat the deprotection step, potentially with a longer reaction time or fresh reagent.

  • Unreliable Test for N-methylated Residues: The Kaiser test is not reliable for secondary amines, such as N-methylated amino acids.[10]

    • Solution: Use an Alternative Test: For N-methylated residues, use a test suitable for secondary amines, such as the Chloranil (B122849) test or the Isatin test.[10][11]

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc deprotection of N-methylated valine particularly challenging?

The primary reason is steric hindrance. The presence of the methyl group on the nitrogen atom of the peptide backbone, in addition to the bulky side chain of valine, creates a sterically crowded environment.[1] This makes it difficult for the deprotection reagent to access and remove the Fmoc group.

Q2: How can I quantitatively monitor the Fmoc deprotection of N-methylated valine?

UV-Vis spectrophotometry is a reliable quantitative method. The removal of the Fmoc group by piperidine releases dibenzofulvene (DBF), which forms an adduct with piperidine. This adduct has a characteristic UV absorbance around 301 nm.[9][12] By monitoring the absorbance of the filtrate during the deprotection step, you can track the progress of the reaction. Automated peptide synthesizers often utilize this method to ensure complete deprotection.[8]

Q3: What are the consequences of incomplete Fmoc deprotection of N-methylated valine?

Incomplete deprotection leads to the formation of deletion sequences, where the amino acid that should have been coupled after the N-methylated valine is missing.[2] This results in a lower yield of the desired full-length peptide and complicates the purification process due to the presence of closely related impurities.[1]

Q4: Are there alternative protecting groups to Fmoc for N-methylated amino acids?

Yes, while Fmoc is widely used in solid-phase peptide synthesis due to its mild deprotection conditions, other protecting groups like tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) can also be used.[13] The choice of protecting group depends on the overall synthetic strategy and the compatibility with other protecting groups in the peptide sequence.[13]

Data Presentation

Table 1: Comparison of Deprotection Reagents for Fmoc Removal
ReagentStandard ConcentrationpKaKey Characteristics
Piperidine (PP)20% in DMF11.22The most common and effective reagent for Fmoc removal.[14]
4-Methylpiperidine (4MP)20% v/v in DMF~11.2Similar performance to piperidine, can be a useful alternative.[6]
Piperazine (PZ)10% w/v in 9:1 DMF/ethanol9.81Less basic than piperidine, may require longer deprotection times.[6]

Experimental Protocols

Protocol 1: Optimized Fmoc Deprotection of N-methylated Valine

This protocol is designed for manual synthesis but can be adapted for automated synthesizers.

Materials:

  • Peptide-resin with N-terminal Fmoc-N-Me-Val

  • Deprotection solution: 20% piperidine in high-purity DMF (prepare fresh)

  • DMF (peptide synthesis grade)

Procedure:

  • Initial Wash: Wash the resin-bound peptide three times with DMF to swell the resin and remove any residual reagents from the previous step.

  • First Deprotection: Add the deprotection solution to the reaction vessel, ensuring the resin is fully submerged. Agitate the mixture at room temperature for 30 minutes.

  • Drain: Remove the deprotection solution by filtration.

  • Second Deprotection: Add a fresh portion of the deprotection solution and agitate for another 15 minutes.

  • Drain: Remove the deprotection solution.

  • Thorough Washing: Wash the resin extensively with DMF (at least 6-8 times) to completely remove the deprotection reagent and the DBF-piperidine adduct.

  • Monitoring (Optional): Collect the filtrate from the deprotection steps and measure the absorbance at 301 nm to confirm the completion of the reaction.

  • Qualitative Test: Perform a Chloranil or Isatin test to confirm the presence of a free secondary amine before proceeding to the next coupling step.

Protocol 2: Qualitative Chloranil Test for Secondary Amines

Materials:

  • Resin sample (a few beads)

  • Acetaldehyde

  • Chloranil solution (saturated solution in toluene)

Procedure:

  • Take a small sample of the resin beads after the final wash step.

  • Add 2-3 drops of acetaldehyde.

  • Add 2-3 drops of the chloranil solution.

  • Observe the color of the beads after 5 minutes.

    • Blue/Green color: Positive result, indicating the presence of a free secondary amine (successful deprotection).

    • Yellow/Colorless: Negative result, indicating the absence of a free secondary amine (incomplete deprotection).

Visualizations

cluster_0 Steric Hindrance cluster_1 Deprotection Reagent Fmoc Fmoc Alpha_Carbon α-Carbon Fmoc->Alpha_Carbon N-Methyl N-Methyl N-Methyl->Alpha_Carbon Valine_Side_Chain Valine Side Chain Valine_Side_Chain->Alpha_Carbon Peptide_Backbone Peptide Backbone Peptide_Backbone->Alpha_Carbon Piperidine Piperidine Piperidine->Alpha_Carbon Access Obstructed

Caption: Steric hindrance around N-methylated valine impeding piperidine access.

start Incomplete Deprotection Suspected check_protocol Review Synthesis Protocol (Times, Reagents) start->check_protocol check_protocol->start Error Found analytical_confirmation Confirm with HPLC/MS check_protocol->analytical_confirmation Protocol OK qualitative_test Perform Chloranil/Isatin Test analytical_confirmation->qualitative_test extend_deprotection Increase Deprotection Time (e.g., 2 x 20 min) qualitative_test->extend_deprotection Negative end Proceed to Next Coupling qualitative_test->end Positive change_reagent Use Fresh/Alternative Deprotection Reagent extend_deprotection->change_reagent elevate_temp Increase Deprotection Temperature change_reagent->elevate_temp microwave Use Microwave-Assisted Protocol elevate_temp->microwave microwave->end

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

start Start coupling Amino Acid Coupling start->coupling wash1 DMF Wash coupling->wash1 deprotection1 Deprotection with 20% Piperidine in DMF (Step 1) wash1->deprotection1 deprotection2 Deprotection with 20% Piperidine in DMF (Step 2) deprotection1->deprotection2 wash2 Thorough DMF Wash deprotection2->wash2 next_coupling Next Amino Acid Coupling wash2->next_coupling end End next_coupling->end

Caption: Experimental workflow for Fmoc deprotection of N-methylated valine.

References

Technical Support Center: Scaling Up the Synthesis of Fmoc-NMe-Val-Val-Dil-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of Fmoc-NMe-Val-Val-Dil-Dap-OH, a key intermediate for the drug-linker conjugate MC-MMAF.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this specific peptide sequence?

A1: The peptide sequence this compound presents several challenges during solid-phase peptide synthesis (SPPS), which are exacerbated during scale-up:

  • Steric Hindrance: The N-methylated valine (NMe-Val) at the N-terminus is sterically hindered, making coupling reactions to it difficult and often inefficient.[2][3]

  • Peptide Aggregation: The sequence contains adjacent hydrophobic and β-branched amino acids (Val-Val), which significantly increases the risk of on-resin aggregation.[4][5][6][7] This aggregation can lead to poor solvation, resulting in incomplete coupling and deprotection steps.[4]

  • Difficult Couplings: Coupling subsequent amino acids onto the N-methylated residue is known to be challenging.[8]

  • Purification: The overall hydrophobicity of the protected peptide can lead to solubility issues after cleavage from the resin, complicating purification.[9][10][11]

Q2: How can I monitor the difficult coupling of the second Valine onto the N-methyl-Valine residue?

A2: Standard ninhydrin (B49086) (Kaiser) tests will not work for monitoring coupling onto a secondary amine like N-methyl-Valine.[3] A qualitative colorimetric test suitable for secondary amines, such as the Bromophenol Blue test , should be used.[2][3] A negative test (yellow beads) indicates a complete reaction, while a positive test (blue/green beads) signifies incomplete coupling and the need for a second coupling step.[2][3]

Q3: What strategies can be employed to overcome on-resin aggregation for the Val-Val sequence?

A3: To mitigate aggregation, especially during the addition of the second Valine and subsequent residues, consider the following strategies:

  • Solvent Choice: Use solvents known to disrupt hydrogen bonding, such as N-methylpyrrolidone (NMP), or add chaotropic salts or detergents.[5] A "magic mixture" of DCM, DMF, and NMP (1:1:1) has also been shown to be effective for hydrophobic peptides.[7]

  • Elevated Temperature: Performing the coupling at a higher temperature can help disrupt aggregates. Microwave-assisted synthesis is particularly effective for this purpose.[4][5]

  • Backbone Protection: Incorporate a backbone-protecting group like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on a preceding amino acid to disrupt the intermolecular hydrogen bonds that cause aggregation.[5][6]

Q4: What are the recommended coupling reagents for the sterically hindered Fmoc-NMe-Val-OH?

A4: For sterically hindered N-methylated amino acids, standard coupling reagents may be inefficient. More potent activating reagents are necessary. Recommended options include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine).[2][3]

  • PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate).[2] It is crucial to keep pre-activation times to a minimum to avoid potential side reactions.

Q5: Are there any specific considerations for incorporating Fmoc-Dap(Boc)-OH?

A5: The incorporation of Fmoc-Dap(Boc)-OH is generally straightforward using standard Fmoc/tBu SPPS protocols.[12][13] A common and effective activation method involves using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA.[13] While the incorporation of the protected Dap monomer is typically efficient, challenges can arise with modifications of the Dap side chain on the solid support, which may require extended reaction times.[14]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Coupling of Val onto NMe-Val (Positive Bromophenol Blue Test)1. Steric hindrance of the N-methylated amine.2. On-resin peptide aggregation hindering access to the coupling site.1. Recouple: Perform a second coupling with fresh, pre-activated Fmoc-Val-OH for an extended duration (e.g., 2-4 hours).[3]2. Increase Temperature: If available, use a microwave peptide synthesizer to raise the reaction temperature and disrupt aggregation.[4][5]3. Change Solvent: Switch to NMP or a mixture of DMF/DMSO to improve solvation of the peptide-resin complex.[5]4. Capping: If recoupling fails, cap the unreacted N-terminal amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences.[3]
Slow/Incomplete Fmoc Deprotection (Observed after Val-Val addition)1. Severe peptide aggregation is preventing the piperidine (B6355638) solution from accessing the Fmoc group.[4]2. Resin shrinking or clumping.1. Extended Deprotection: Increase the duration of the deprotection step (e.g., 2 x 20 minutes).2. Use a Stronger Base: Add 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the 20% piperidine/DMF solution to increase deprotection efficiency.[5]3. Improve Solvation: Perform the deprotection in NMP or add chaotropic salts to the deprotection solution.
Low Purity/Yield After Cleavage 1. Accumulation of deletion sequences from incomplete couplings.2. Side reactions during synthesis or final cleavage.3. Aggregation leading to poor reaction kinetics throughout the synthesis.1. Optimize Couplings: Use monitoring tests (Bromophenol Blue/Kaiser) at every step and implement recoupling/capping strategies proactively.2. Review Cleavage Cocktail: Ensure the appropriate scavengers (e.g., TIS, water) are used in the TFA cleavage cocktail to protect sensitive residues.3. Re-synthesize with Aggregation-Disrupting Strategy: If aggregation is the root cause, re-plan the synthesis using strategies like elevated temperature, backbone protection, or specialized resins from the outset.[5][6]
Crude Peptide is Insoluble After Cleavage and Precipitation The hydrophobic nature of the fully protected peptide leads to poor solubility in standard purification solvents (e.g., Acetonitrile/Water).[10][11]1. Initial Dissolution in Strong Organic Solvents: Attempt to dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or DMF first.[4]2. Dilution: Once dissolved, slowly dilute the solution with the HPLC mobile phase.3. Alternative Purification: If RP-HPLC is problematic, consider alternative purification methods or modify the peptide with a temporary solubilizing tag.[4][11]

Quantitative Data Summary

The following table summarizes key quantitative data for the target peptide and its synthesis.

ParameterValueSource / Comment
Molecular Formula C₄₅H₆₆N₄O₉[15]
Molecular Weight 807.03 g/mol [15]
Reported Purity (LCMS) 96.19%[15] (From a specific batch)
Amino Acid Equivalents 3 - 4 eq.Typical excess used for difficult couplings.[2][3]
Coupling Reagent Equivalents ~3.9 eq.Recommended for potent activators like HATU.[3]
Base (DIPEA) Equivalents 6 - 8 eq.Typical excess used for activation.[2][3]
Standard Coupling Time 1 - 2 hoursFor standard amino acids.[13]
Hindered Coupling Time 2 - 4 hours or longerFor couplings onto N-methylated residues.[3]
Fmoc Deprotection 20% Piperidine in DMFStandard reagent.[13]

Experimental Protocols

Proposed Protocol for Solid-Phase Synthesis of this compound

This protocol is a representative methodology based on standard SPPS practices for difficult sequences. Optimization will be required for scale-up.

1. Resin Preparation:

  • Start with a pre-loaded Fmoc-Dap(Boc)-OH resin (e.g., Rink Amide resin for a C-terminal amide, though the target is a carboxylic acid, so a 2-chlorotrityl chloride resin is more appropriate).

  • Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.

2. SPPS Cycles (Dap -> Dil -> Val -> Val -> NMe-Val):

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain and repeat the treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for Dil, Val, Val):

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and an additive like HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor coupling completion with the Kaiser test. If incomplete, recouple with fresh reagents.

    • Wash the resin with DMF (5x).

  • Coupling of Fmoc-NMe-Val-OH:

    • In a separate vessel, dissolve Fmoc-NMe-Val-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.[3]

    • Allow to pre-activate for 5 minutes.

    • Add the activation mixture to the deprotected peptide-resin.

    • Agitate for 2-4 hours.

    • Monitor coupling completion using the Bromophenol Blue test.[2][3] If the test is positive (blue/green), perform a second coupling.

    • Wash the resin with DMF (5x).

3. Cleavage from Resin (Example for 2-Chlorotrityl Chloride Resin):

  • Wash the final peptide-resin with DCM (5x) and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[3]

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure.

4. Precipitation and Purification:

  • Precipitate the crude peptide by adding the concentrated filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the crude product, decant the ether, and repeat the ether wash.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using preparative Reverse-Phase HPLC (RP-HPLC).

  • Analyze the purified fractions by LC-MS and pool the fractions with the desired purity.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

Visualizations

experimental_workflow Diagram 1: Synthesis and Scale-Up Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Downstream Processing resin 1. Resin Swelling deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling 3. Amino Acid Coupling (HATU/DIPEA for NMe-Val) deprotection->coupling monitoring 4. Coupling Monitoring (Kaiser / Bromophenol Blue) coupling->monitoring monitoring->coupling If incomplete (recouple) wash 5. Washing monitoring->wash If complete wash->deprotection Loop for next AA cleavage 6. Cleavage from Resin (TFA Cocktail) wash->cleavage After final AA precipitation 7. Ether Precipitation cleavage->precipitation purification 8. RP-HPLC Purification precipitation->purification analysis 9. LC-MS Analysis purification->analysis lyophilization 10. Lyophilization analysis->lyophilization final_product Final Product: This compound lyophilization->final_product

Caption: Diagram 1: Synthesis and Scale-Up Workflow

troubleshooting_workflow Diagram 2: Troubleshooting Incomplete Coupling cluster_success Success Path cluster_failure Troubleshooting Path start Perform Coupling Reaction (e.g., Val onto NMe-Val) check Monitor with Bromophenol Blue Test start->check success_node Result: Yellow Beads (Coupling Complete) check->success_node Negative failure_node Result: Blue/Green Beads (Coupling Incomplete) check->failure_node Positive proceed Proceed to Next Fmoc Deprotection success_node->proceed recouple Recouple with Fresh Reagents (Extended Time / Higher Temp) failure_node->recouple recheck Re-monitor with Bromophenol Blue Test recouple->recheck recheck->success_node Now Complete cap Cap Unreacted Amines (Acetic Anhydride) recheck->cap Still Incomplete cap->proceed

Caption: Diagram 2: Troubleshooting Incomplete Coupling

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Purity Analysis of Fmoc-NMe-Val-Val-Dil-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides like Fmoc-NMe-Val-Val-Dil-Dap-OH, a key intermediate in the synthesis of antibody-drug conjugates (ADCs), is paramount for safety, efficacy, and reproducibility.[1] This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of this pentapeptide, complete with experimental protocols and performance data to aid in selecting the most appropriate strategy.

The quality of synthetic peptides is critically influenced by impurities that can arise during synthesis, such as truncated or deletion sequences, products of incomplete deprotection, or side-reaction products.[2][3] Furthermore, for peptides containing chiral centers, the presence of diastereomers or enantiomeric impurities can significantly impact biological activity and safety.[4][5][6] Therefore, a multi-faceted analytical approach is essential for a thorough purity assessment.

Key Purity Analysis Methods: A Head-to-Head Comparison

The two most powerful and widely adopted techniques for peptide purity analysis are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[7] For chiral peptides, specific chiral separation techniques are also indispensable. Below is a comparative overview of the recommended methods for this compound.

Analytical Method Principle of Separation/Detection Information Provided Typical Performance Metrics Primary Application
Reversed-Phase HPLC (RP-HPLC) Partitioning based on hydrophobicity.[8]Purity (% area), detection of hydrophobic and hydrophilic impurities.Resolution: Very High[9]Sensitivity: High (ng range)Analysis Time: 20-60 minRoutine purity testing, impurity profiling, and purification.[2][9]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass-to-charge ratio detection.[3]Molecular weight confirmation of the main peak and impurities, impurity identification.Resolution: High (mass)Sensitivity: Very High (pg-fg range)[10]Analysis Time: 20-60 minImpurity identification and characterization, confirmation of synthesis.[3]
Chiral HPLC-MS/MS Enantioselective separation on a chiral stationary phase followed by mass spectrometric detection.[4][11]Determination of enantiomeric purity, detection of D-amino acid impurities.Resolution: High (chiral)[12]Sensitivity: High (detection to 0.1% impurity)[4]Analysis Time: 30-60 minAssessment of chiral integrity and detection of racemization.[4][5]
Amino Acid Analysis (AAA) Hydrolysis of the peptide followed by quantification of individual amino acids.[7]Amino acid composition and ratio, net peptide content.Accuracy: HighSensitivity: Moderate (pmol range)Analysis Time: Several hours (including hydrolysis)Confirmation of amino acid composition and quantification of net peptide content.[7]

Experimental Protocols: A Step-by-Step Guide

Detailed and reproducible experimental protocols are crucial for obtaining reliable purity data. Below are representative protocols for the key analytical methods.

Reversed-Phase HPLC (RP-HPLC) for Purity Determination

This method is the workhorse for assessing the purity of most peptides.[9][13]

Experimental Workflow:

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve this compound in 0.1% TFA in Water/Acetonitrile filter Filter through 0.22 µm syringe filter prep->filter inject Inject sample onto C18 column filter->inject gradient Apply acetonitrile/water gradient with 0.1% TFA inject->gradient detect UV detection at 214 nm and 280 nm gradient->detect integrate Integrate peak areas detect->integrate calculate Calculate purity: (% Purity = Area_main / Area_total * 100) integrate->calculate

Caption: RP-HPLC workflow for peptide purity analysis.

Methodology:

  • Sample Preparation: Dissolve the peptide sample in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in a water/acetonitrile mixture, to a concentration of approximately 1 mg/mL.[14] Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is commonly used.[2]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a typical starting point.[15]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[14] The Fmoc group also has a strong UV absorbance.[16]

  • Data Analysis: The purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.[14]

LC-MS for Impurity Identification

Coupling HPLC with mass spectrometry provides invaluable information about the identity of the main product and any impurities.[3]

Experimental Workflow:

LC_MS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis lc_prep Sample Preparation (as for RP-HPLC) lc_inject Inject onto LC column lc_prep->lc_inject lc_gradient Gradient Elution lc_inject->lc_gradient esi Electrospray Ionization (ESI) lc_gradient->esi ms_detect Mass Analysis (e.g., TOF, Quadrupole) esi->ms_detect deconvolute Deconvolute mass spectra ms_detect->deconvolute identify Identify impurities based on mass difference deconvolute->identify

Caption: LC-MS workflow for impurity identification.

Methodology:

  • LC Conditions: Similar to the RP-HPLC method described above, but using MS-compatible mobile phase additives like formic acid instead of TFA if necessary.

  • MS Conditions:

    • Ionization: Electrospray ionization (ESI) is typically used for peptides.

    • Mass Analyzer: Time-of-flight (TOF) or Orbitrap analyzers provide high mass accuracy for confident impurity identification.

  • Data Analysis: The mass spectra of the main peak and impurity peaks are analyzed to determine their molecular weights. This data can be used to identify potential impurities such as deletion sequences, products with remaining protecting groups, or modifications like oxidation.[3]

Chiral Purity Analysis by HPLC-ESI-MS/MS

Ensuring the enantiomeric purity of each amino acid residue is critical.[4][5] This can be achieved by hydrolyzing the peptide and analyzing the constituent amino acids on a chiral column.[11]

Experimental Workflow:

Chiral_Analysis_Workflow cluster_hydrolysis Peptide Hydrolysis cluster_hplc Chiral HPLC Separation cluster_ms MS/MS Detection hydrolyze Hydrolyze peptide in deuterated acid (e.g., 6N DCl) inject Inject hydrolysate onto a chiral stationary phase (CSP) column hydrolyze->inject separate Separate D- and L-amino acids ms_detect Quantify D- and L-isomers using ESI-MS/MS separate->ms_detect

Caption: Chiral analysis workflow for peptides.

Methodology:

  • Sample Preparation (Hydrolysis): The peptide is hydrolyzed in deuterated acid (e.g., 6N DCl in D₂O) at elevated temperatures.[4] The use of deuterated acid helps to correct for any racemization that may occur during the hydrolysis step.[11]

  • Chiral HPLC Conditions:

    • Column: A chiral stationary phase (CSP) column designed for amino acid separations is used.[12]

    • Mobile Phase: The mobile phase composition will depend on the specific chiral column used.

  • MS/MS Detection: The separated D- and L-amino acids are detected and quantified using tandem mass spectrometry (MS/MS) for high sensitivity and specificity.[4] A reporting limit of 0.1% for the D-isomer can be achieved.[4]

Conclusion

A comprehensive purity analysis of this compound necessitates a combination of orthogonal analytical techniques. RP-HPLC is the standard for determining overall purity and detecting process-related impurities. LC-MS is essential for confirming the molecular weight and identifying unknown impurities. Finally, chiral analysis methods are crucial for ensuring the correct stereochemistry of the amino acid building blocks, a critical quality attribute for any peptide therapeutic or its intermediate. By employing these methods with robust and well-documented protocols, researchers and developers can ensure the quality and consistency of this important ADC linker precursor.

References

Comparative NMR Characterization of Fmoc-NMe-Val-Val-Dil-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of antibody-drug conjugates (ADCs), robust characterization of drug-linker intermediates is paramount. This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) characteristics of Fmoc-NMe-Val-Val-Dil-Dap-OH, a precursor for the cytotoxic agent Monomethyl Auristatin F (MMAF). Due to the absence of publicly available NMR spectra for this specific compound, this guide synthesizes expected chemical shifts based on known values for its constituent fragments and compares them to the related, well-characterized ADC linker precursor, Fmoc-Val-Cit-PAB-MMAE.

While a certificate of analysis for this compound confirms its structural consistency via ¹H NMR, the detailed data remains proprietary.[1] This guide, therefore, serves as a predictive tool to aid in the structural elucidation of this and similar peptide-based linkers.

Predicted vs. Comparative ¹H NMR Data

The following table outlines the predicted ¹H NMR chemical shifts for this compound and compares them with reported values for Fmoc-Val-Cit-PAB-MMAE. The predictions are derived from typical chemical shift ranges for Fmoc-protected amino acids, N-methylated peptides, and the individual components of the target molecule.

Functional Group Predicted ¹H Chemical Shift (δ ppm) for this compound Reported ¹H Chemical Shift (δ ppm) for Fmoc-Val-Cit-PAB-MMAE Key Observations & Notes
Fmoc Group Protons7.20 - 7.907.30 - 7.80Aromatic protons of the fluorenyl group, typically appearing as a series of multiplets.
Valine α-CH3.90 - 4.50~4.20The α-proton of the N-terminal valine will be a doublet, while the second valine's α-proton will be a doublet of doublets or a multiplet.
Valine β-CH1.90 - 2.30~2.10Multiplets due to coupling with α-CH and γ-CH₃ protons.
Valine γ-CH₃0.80 - 1.100.90 - 1.00Two doublets for each valine residue, often overlapping.
N-Methyl Group (NMe-Val)2.80 - 3.20N/AA singlet integrating to three protons, characteristic of the N-methyl group. This is a key distinguishing feature.
Dap α-CH3.50 - 4.00N/AChemical shift is influenced by the adjacent carboxyl and amino groups.
Dap β-CH₂2.80 - 3.40N/AMethylene protons adjacent to the nitrogen atom.
Dil Protons1.20 - 1.80, 3.00 - 3.60N/AA complex set of multiplets arising from the pyrrolidine (B122466) ring and its substituents.
Amide NH6.50 - 8.50~7.00 - 8.50Broad signals, the chemical shifts of which are sensitive to solvent and conformation. The N-methylated valine will lack an amide proton.
Carboxylic Acid OH10.0 - 13.0N/AA very broad singlet, which may not be observed depending on the solvent and concentration.

Experimental Protocols

A comprehensive NMR analysis to characterize this compound would involve a suite of 1D and 2D experiments.

Sample Preparation:

  • Dissolve 5-10 mg of the lyophilized peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

  • Transfer the solution to a 5 mm NMR tube.

1D NMR Spectroscopy:

  • ¹H NMR: A standard one-dimensional proton NMR spectrum should be acquired to provide an initial assessment of sample purity and to observe the general distribution of signals. Key parameters include a spectral width of at least 15 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): This experiment is crucial for identifying spin-spin coupled protons, allowing for the assignment of protons within the same amino acid residue (e.g., connecting the α-CH to the β-CH and γ-CH₃ of the valine residues).

  • TOCSY (Total Correlation Spectroscopy): Provides correlations between all protons within a spin system, which is particularly useful for identifying all protons belonging to a specific amino acid residue.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of ¹³C chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is instrumental in confirming the peptide sequence by observing correlations between the α-CH of one residue and the carbonyl carbon of the preceding residue.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about protons that are close in space, which can help to determine the three-dimensional conformation of the peptide in solution. This is particularly relevant for complex molecules like auristatins and their precursors, which are known to exhibit conformational isomerism.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the NMR characterization process.

NMR_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Lyophilized_Peptide Lyophilized Peptide Dissolution Dissolve in Deuterated Solvent Lyophilized_Peptide->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_NMR 1D ¹H NMR NMR_Tube->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, TOCSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Initial Analysis Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) TwoD_NMR->Process_Spectra Assign_Signals Assign Signals Process_Spectra->Assign_Signals Structural_Confirmation Structural Confirmation Assign_Signals->Structural_Confirmation

Caption: Workflow for NMR characterization of peptide-based drug linkers.

Signaling_Pathway_Comparison cluster_Target This compound (Predicted) cluster_Alternative Fmoc-Val-Cit-PAB-MMAE (Alternative) Target_Fmoc Fmoc Aromatic Signals (7.2-7.9 ppm) Alt_Fmoc Fmoc Aromatic Signals (7.3-7.8 ppm) Target_Fmoc->Alt_Fmoc Similar Target_NMe N-Methyl Singlet (2.8-3.2 ppm) Alt_No_NMe Absence of N-Methyl Signal Target_NMe->Alt_No_NMe Key Difference Target_Peptide Peptide Backbone & Sidechains (0.8-4.5 ppm, 6.5-8.5 ppm) Alt_Peptide Peptide Backbone & Sidechains (0.9-4.2 ppm, 7.0-8.5 ppm) Target_Peptide->Alt_Peptide Similar Core Target_DapDil Dap & Dil Signals (Complex Multiplets) Alt_CitPAB Cit & PAB Signals (Aromatic & Aliphatic) Target_DapDil->Alt_CitPAB Different Linker Components

Caption: Comparison of key NMR signal regions between the target and alternative linker.

References

A Comparative Guide to ADC Linkers: Evaluating Fmoc-NMe-Val-Val-Dil-Dap-OH and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an Antibody-Drug Conjugate (ADC), bridging the antibody and the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, pharmacokinetics, efficacy, and toxicity. This guide provides an objective comparison of Fmoc-NMe-Val-Val-Dil-Dap-OH, a representative protease-cleavable dipeptide linker, with other major classes of ADC linkers, supported by experimental data and detailed protocols.

Introduction to ADC Linker Technology

An ideal ADC linker must be stable in systemic circulation to prevent premature payload release, which can cause off-target toxicity. Upon internalization into the target cancer cell, the linker should efficiently release the cytotoxic payload in its active form. Linkers are broadly classified into two categories: cleavable and non-cleavable.

  • Cleavable Linkers: Designed to be cleaved by specific conditions within the cancer cell, such as low pH, high glutathione (B108866) concentrations, or the presence of lysosomal proteases.

  • Non-Cleavable Linkers: Rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which remains attached to its conjugating amino acid.

This compound represents a specialized, protease-cleavable linker. Its core, a Val-Val dipeptide, is designed for cleavage by lysosomal proteases like Cathepsin B. The N-methylation on the first valine residue is a chemical modification intended to enhance stability and tune the cleavage kinetics.

Comparative Analysis of ADC Linker Types

The selection of a linker technology depends on the target, the payload, and the desired therapeutic window. Below is a comparison of the major linker classes.

This class of linkers, which includes the industry-standard Val-Cit (valine-citrulline) linker, is designed to be substrates for lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.

  • Mechanism: After the ADC is internalized, it is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the peptide sequence, releasing the payload.

  • Advantages:

    • High tumor selectivity due to the reliance on lysosomal proteases.

    • Effective release of unmodified payloads.

    • Enables the "bystander effect," where the released, cell-permeable drug can kill adjacent, antigen-negative tumor cells.

  • Disadvantages:

    • Potential for off-target cleavage by circulating proteases, though modifications like N-methylation can improve stability.

    • Efficacy is dependent on the expression levels of specific proteases in the target cell.

Protease_Cleavable_Linker_Mechanism cluster_circulation Systemic Circulation (pH 7.4) ADC_circ ADC with Protease-Cleavable Linker (Stable) Receptor Receptor ADC_circ->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload_Release Lysosome->Payload_Release 4. Protease Cleavage Bystander_Effect Bystander_Effect Payload_Release->Bystander_Effect 5. Cell Permeation

Mechanism of a protease-cleavable ADC linker.

These linkers are engineered to be stable at neutral pH (bloodstream) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

  • Mechanism: Acid-catalyzed hydrolysis of the hydrazone bond.

  • Advantages:

    • Relies on a general property of intracellular compartments (low pH) rather than specific enzymes.

  • Disadvantages:

    • Can exhibit lower plasma stability compared to other linker types, leading to premature drug release.

    • Slower hydrolysis rates can lead to inefficient payload release.

These linkers exploit the significant concentration gradient of glutathione (GSH) between the extracellular environment (micromolar) and the intracellular cytoplasm (millimolar).

  • Mechanism: Reduction of the disulfide bond by intracellular GSH.

  • Advantages:

    • High intracellular cleavage efficiency due to the high GSH concentration.

  • Disadvantages:

    • Susceptible to reduction by circulating thiols, which can compromise plasma stability.

    • The payload is released in the cytoplasm, which may not be the site of action for all drugs (e.g., DNA-intercalating agents).

Non-cleavable linkers, such as those formed with SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), do not have a specific chemical trigger for cleavage.

  • Mechanism: The entire antibody is degraded by proteases in the lysosome, leaving the payload attached to the linker and the conjugating amino acid (e.g., cysteine or lysine).

  • Advantages:

    • Superior plasma stability, minimizing off-target toxicity.

    • Lower risk of premature payload release.

  • Disadvantages:

    • The released payload-linker-amino acid complex must retain cytotoxic activity.

    • Generally does not produce a bystander effect as the charged amino acid residue prevents the complex from crossing cell membranes.

Linker_Comparison

Comparison of payload release triggers for different linker types.

Data Presentation: Performance Metrics

The following tables summarize representative data from studies comparing different linker technologies. Note that direct comparisons are payload- and antibody-dependent.

Table 1: Comparative Plasma Stability

Linker Type Representative Linker System % Intact ADC after 7 days
Protease-Cleavable MC-Val-Cit-PABC Human Plasma ~85%
pH-Sensitive Hydrazone Human Plasma ~40-60%
Glutathione-Sensitive SPDB (Disulfide) Mouse Plasma ~50%

| Non-Cleavable | SMCC (Thioether) | Human Plasma | >95% |

Table 2: Comparative In Vitro Cytotoxicity

Target & Cell Line Linker Type Payload IC50 (ng/mL)
CD30+ (Karpas-299) Protease-Cleavable (Val-Cit) MMAE ~10
CD30+ (Karpas-299) Non-Cleavable (SMCC) MMAE ~100
HER2+ (SK-BR-3) pH-Sensitive (Hydrazone) Doxorubicin ~500

| HER2+ (SK-BR-3) | Protease-Cleavable (Val-Cit) | MMAE | ~5 |

Data are representative and compiled from various public sources for illustrative purposes.

Experimental Protocols

Detailed and reproducible protocols are essential for accurately evaluating ADC performance.

  • Incubation: Incubate the ADC at a concentration of 100 µg/mL in fresh human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Cleanup: Immediately quench the samples and precipitate plasma proteins using acetonitrile. Centrifuge to pellet the proteins.

  • Analysis: Analyze the supernatant using a suitable method like LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify the amount of intact ADC versus released payload.

  • Calculation: Express the amount of intact ADC at each time point as a percentage of the amount at time 0.

  • Cell Plating: Seed target cancer cells (e.g., SK-BR-3 for a HER2-targeted ADC) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a relevant isotype control ADC, and the free payload in cell culture medium.

  • Incubation: Replace the medium in the cell plates with the ADC/drug dilutions and incubate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Measure cell viability using a colorimetric or luminescent assay (e.g., CellTiter-Glo®).

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic regression model to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Cytotoxicity_Workflow A 1. Seed Cells in 96-well plate B 2. Prepare Serial Dilutions of ADC C 3. Add ADC to Cells & Incubate 72-96h A->C Treat D 4. Add Viability Reagent (e.g., CTG) C->D Lyse E 5. Measure Signal (Luminescence) F 6. Plot Dose-Response Curve & Calculate IC50 E->F Analyze

Experimental workflow for an in vitro cytotoxicity assay.

Conclusion

The choice of an ADC linker is a multi-parameter optimization problem.

  • This compound , as a member of the protease-cleavable class, offers a strong balance of stability and potent, targeted payload release, including the potential for a bystander effect. The chemical modifications (N-methylation) suggest an attempt to further refine plasma stability, representing the cutting edge of dipeptide linker design.

  • Non-cleavable linkers offer the highest plasma stability and are an excellent choice when a bystander effect is not desired and the payload-amino acid metabolite is highly potent.

  • pH- and Glutathione-sensitive linkers provide alternative release mechanisms that can be advantageous for specific payloads or targets but often require more extensive optimization to achieve the required stability in circulation.

Ultimately, the optimal linker must be determined empirically for each specific ADC construct through rigorous testing using standardized protocols as outlined above.

A Comparative Guide to Advanced Tetrapeptide and Traditional Dipeptide Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the advanced tetrapeptide linker, represented by the Fmoc-NMe-Val-Val-Dil-Dap-OH intermediate for the MC-MMAF drug-linker, and traditional dipeptide linkers, exemplified by the widely used Val-Cit motif. The aim is to furnish researchers and drug development professionals with a comprehensive overview of their respective performance characteristics, supported by available experimental data.

Introduction to Linker Technology in ADCs

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its properties profoundly influence the ADC's stability, efficacy, and therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet be efficiently cleaved to release the payload upon internalization into target tumor cells. This guide focuses on two distinct classes of protease-cleavable linkers, a cornerstone of modern ADC design.

This compound: This complex peptide is an intermediate used in the synthesis of the drug-linker conjugate MC-MMAF.[1] Monomethyl auristatin F (MMAF) is a potent anti-mitotic agent. The tetrapeptide linker it is attached to is designed for enhanced stability and specific cleavage. The inclusion of N-methylated amino acids can further contribute to proteolytic resistance, potentially improving in vivo stability.

Traditional Dipeptide Linkers (Val-Cit): The valine-citrulline (Val-Cit) dipeptide is the most extensively used enzyme-cleavable linker in ADC development.[2] It is designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[3] This cleavage releases the payload, which is frequently monomethyl auristatin E (MMAE), a structural analog of MMAF.

Comparative Performance Data

The following tables summarize key performance metrics for ADCs utilizing linkers derived from this compound (MC-MMAF) and traditional Val-Cit linkers. It is important to note that the data presented is compiled from various studies and does not represent a direct head-to-head comparison under identical experimental conditions. However, care has been taken to select data from studies using similar payloads (auristatins) to provide a relevant comparison.

In Vitro Cytotoxicity
Linker-PayloadCell LineIC50 (nM)Reference
MC-MMAFMCC cell lines2.5–30.7[4]
Val-Cit-MMAESKBR3410.54 ± 4.9[5]
Val-Cit-MMAEHEK293482.86 ± 6.4[5]
Val-Cit-MMAEDX3puroβ60.058 ± 0.003[6]
Val-Cit-MMAEBxPC-365.1 ± 10.6[6]

Note: IC50 values are highly dependent on the target antigen expression of the cell line and the antibody used in the ADC.

Plasma Stability
Linker-PayloadSpeciesTime (days)% Payload ReleaseReference
MC-MMAFMouse1~0.03%[7][8]
Val-Cit-MMAEMouse6>20%[8][9]
Val-Cit-MMAERat6>4%[8][9]
Val-Cit-MMAEHuman6<1%[8][9]
Val-Cit-MMAECynomolgus Monkey6<1%[8][9]

Note: The instability of Val-Cit linkers in rodent plasma is a known issue due to the activity of certain carboxylesterases, which is not observed in human plasma.[10]

Mechanism of Action and Experimental Workflows

To visualize the underlying principles and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Signaling and Cleavage Pathway

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Complex ADC-Receptor Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.5) Endosome->Lysosome 3. Trafficking Payload Free Cytotoxic Payload (e.g., MMAF/MMAE) Lysosome->Payload 4. Proteolytic Cleavage (Cathepsin B) Tubulin Microtubule Disruption Payload->Tubulin 5. Target Engagement Apoptosis Apoptosis (Cell Death) Tubulin->Apoptosis 6. Cytotoxicity

Caption: ADC internalization, linker cleavage, and payload-induced apoptosis pathway.

Experimental Workflow: In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow start Start seed_cells Seed target cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (cell adherence) seed_cells->incubate1 treat_adc Add serial dilutions of ADC and control antibodies incubate1->treat_adc incubate2 Incubate for 72-120h treat_adc->incubate2 add_reagent Add viability reagent (e.g., MTT, XTT) incubate2->add_reagent incubate3 Incubate for 2-4h add_reagent->incubate3 read_plate Read absorbance on microplate reader incubate3->read_plate analyze_data Calculate % viability and determine IC50 values read_plate->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro ADC cytotoxicity assay.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

Materials:

  • Target cancer cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • ADC, unconjugated antibody, and free payload

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only as a blank control and wells with untreated cells as a 100% viability control.

  • Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C, 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the logarithm of the ADC concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload release in plasma from different species.

Materials:

  • Purified ADC

  • Frozen plasma (human, mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Sample collection tubes

  • LC-MS/MS system

Procedure:

  • Assay Setup: Thaw plasma at 37°C. Prepare the ADC at a final concentration of, for example, 1 mg/mL in plasma from each species. Also prepare a control sample in PBS.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 24, 48, 96, and 168 hours), draw an aliquot from each sample and immediately freeze it at -80°C to stop any further reaction.

  • Sample Preparation for LC-MS/MS:

    • For Free Payload Quantification: Precipitate plasma proteins from the samples (e.g., with acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the released payload.

    • For Drug-to-Antibody Ratio (DAR) Analysis: Capture the ADC from the plasma using protein A magnetic beads. Wash the beads to remove plasma components. Elute the ADC from the beads.

  • LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method to quantify the amount of released payload or to determine the average DAR of the ADC population at each time point.

  • Data Analysis: Plot the percentage of released payload or the change in average DAR over time for each plasma species. This will provide a profile of the ADC's stability.

Discussion and Conclusion

The choice between an advanced tetrapeptide linker like that in MC-MMAF and a traditional dipeptide linker such as Val-Cit depends on a multitude of factors, including the specific target, the payload, and the desired pharmacokinetic profile.

This compound derived linkers (MC-MMAF) are designed for enhanced stability. The inclusion of N-methylated amino acids and the tetrapeptide structure can offer greater resistance to premature cleavage in the bloodstream. This is reflected in the significantly higher stability of MC-MMAF in mouse plasma compared to Val-Cit-MMAE.[7][8] This enhanced stability could translate to a wider therapeutic window and reduced off-target toxicity. However, the more complex structure may require more intricate synthesis protocols.

Traditional Val-Cit linkers are well-established and have been successfully implemented in several FDA-approved ADCs. Their cleavage by cathepsin B is a validated mechanism for intracellular drug release. While they exhibit excellent stability in human plasma, their instability in rodent plasma can complicate preclinical in vivo studies, sometimes necessitating the use of alternative models or linker designs for these studies.[10]

References

In Vitro Stability of Drug-Linker Conjugates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicities, while insufficient payload release at the tumor site can diminish efficacy. This guide provides a comparative overview of the in vitro stability of cleavable peptide linkers, with a focus on predicting the performance of linkers derived from the novel peptide sequence Fmoc-NMe-Val-Val-Dil-Dap-OH.

While specific experimental data for linkers derived directly from this compound is not extensively available in public literature, we can infer its stability profile by examining structurally related linkers and the impact of its unique components. This peptide contains an N-methylated valine, which is known to influence enzymatic cleavage and stability.[1] this compound is recognized as an intermediate in the synthesis of drug-linker conjugates such as MC-MMAF, a potent anti-tubulin agent.[2] The stability of the final ADC is therefore of paramount importance.

Comparative In Vitro Stability of Cleavable Peptide Linkers

The stability of a linker is typically assessed in various biological matrices to mimic physiological conditions. The most common assays evaluate stability in plasma, within lysosomes, and across a range of pH values. The data below, summarized from various studies, provides a comparative baseline for commonly used dipeptide linkers.

Linker TypeMatrixIncubation TimeStability MetricResultReference
Val-Cit (vc) Human Plasma28 days% DegradationNo significant degradation[3]
Val-Cit (vc) Mouse Plasma14 days% MMAF Loss> 95%[3]
Glu-Val-Cit (EVCit) Human Plasma28 days% DegradationNo significant degradation[3]
Glu-Val-Cit (EVCit) Mouse Plasma14 days% MMAF LossAlmost no cleavage[3]
Val-Ala (va) N/AN/AGeneral StabilityComparable performance to Val-Cit[4]
Val-Cit (vc) Human Liver Lysosomes30 minutes% Digestion> 80%[5]
Gly-Gly-Phe-Gly Human Liver Lysosomes24 hours% CleavageNear complete[5]
Val-Ala (va) Human Liver Lysosomes24 hours% CleavageNear complete[5]
HMPO (pH-sensitive) Human Plasma (pH 7.4)24 hours% Free Drug Release4-5%[6]
HMPO (pH-sensitive) Buffer (pH 5.5)6-12 hours% Free Drug Release~90%[6]

Note: The stability of linkers can be highly dependent on the specific ADC construct, including the antibody and payload.

Based on the structure of this compound, a linker derived from this peptide would likely exhibit enhanced plasma stability due to the N-methylated valine residue, which can sterically hinder non-specific enzymatic degradation.[1] However, its cleavage within the lysosome, a necessary step for payload release, would depend on the specificity of lysosomal proteases like Cathepsin B for this particular peptide sequence.

Experimental Protocols for In Vitro Stability Assessment

To ensure objective and reproducible comparisons, standardized protocols for assessing linker stability are essential. Below are detailed methodologies for key in vitro stability assays.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and quantify the rate of premature drug deconjugation in plasma from various species (e.g., human, mouse, rat).[7]

Methodology:

  • Incubate the ADC at a predetermined concentration (e.g., 100 µg/mL) in plasma at 37°C.[7]

  • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[7]

  • Analyze the samples to determine the amount of intact ADC, total antibody, and released payload.[7]

  • Quantification:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure total antibody and antibody-conjugated drug concentrations. The difference indicates the extent of drug deconjugation.[7]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This method can directly measure the intact ADC, free payload, and any payload adducts, providing a detailed profile of linker stability.[8]

Lysosomal Stability Assay

Objective: To assess the efficiency of payload release from the ADC within the lysosomal compartment, simulating the intracellular environment following endocytosis.[9]

Methodology:

  • Incubate the ADC with isolated liver lysosomes (e.g., from human or rat) at 37°C.[5]

  • Collect samples at various time points (e.g., 0, 15, 30, 60, 120, 1440 minutes).[5]

  • Stop the reaction, typically through heat inactivation, and separate the released payload from the ADC and lysosomal proteins via protein precipitation.[5]

  • Quantification: Analyze the supernatant containing the released payload using LC-MS to quantify the amount of cleavage over time.[5]

pH Stability Assay

Objective: To determine the stability of the linker across a range of pH values, which is particularly relevant for pH-sensitive linkers designed to release their payload in the acidic environment of endosomes and lysosomes.[]

Methodology:

  • Incubate the drug-linker conjugate in a series of buffers with varying pH values (e.g., 3.0, 4.5, 5.5, 6.5, 7.4) at 37°C.[11]

  • Monitor the degradation of the conjugate over time using techniques like 31P NMR for phosphoramidate (B1195095) linkers or HPLC for other linker types.[11][12]

  • Calculate the half-life (t1/2) of the linker at each pH to determine its pH-dependent stability profile.[11]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in ADC stability and action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_plasma Plasma Stability Assay cluster_lysosomal Lysosomal Stability Assay cluster_ph pH Stability Assay ADC_plasma ADC in Plasma (e.g., Human, Mouse) Incubation_plasma Incubate at 37°C (0-168 hours) ADC_plasma->Incubation_plasma Analysis_plasma Quantify Intact ADC & Released Payload (ELISA, LC-MS) Incubation_plasma->Analysis_plasma ADC_lysosome ADC with Isolated Lysosomes Incubation_lysosome Incubate at 37°C (0-24 hours) ADC_lysosome->Incubation_lysosome Analysis_lysosome Quantify Released Payload (LC-MS) Incubation_lysosome->Analysis_lysosome ADC_ph ADC in Buffers (pH 3.0-7.4) Incubation_ph Incubate at 37°C ADC_ph->Incubation_ph Analysis_ph Monitor Degradation (HPLC, NMR) Incubation_ph->Analysis_ph

In vitro stability assay workflow.

adc_pathway ADC_circ ADC in Circulation (pH 7.4) Target_cell Target Cancer Cell ADC_circ->Target_cell Targeting Binding Binding to Surface Antigen Target_cell->Binding Internalization Endocytosis Binding->Internalization Endosome Endosome (pH 5.5-6.5) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Cleavage Linker Cleavage (Proteases, Low pH) Lysosome->Cleavage Payload_release Payload Release Cleavage->Payload_release Cell_death Cell Death Payload_release->Cell_death Cytotoxicity

ADC mechanism of action pathway.

References

A Head-to-Head Comparison of ADC Linkers for Monomethyl Auristatin F (MMAF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and therapeutic index of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. Monomethyl Auristatin F (MMAF), a potent anti-mitotic agent, is a widely used payload in ADC development. Its unique characteristic of being cell-impermeable due to a charged C-terminal phenylalanine makes the choice of linker particularly crucial for its successful delivery and therapeutic activity. This guide provides an objective, data-driven comparison of the two primary classes of linkers used for MMAF: cleavable and non-cleavable linkers.

Introduction to MMAF and Linker Technology

MMAF exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.[1] Unlike its counterpart, Monomethyl Auristatin E (MMAE), MMAF's charged nature restricts its ability to passively diffuse across cell membranes. This property minimizes the "bystander effect," where the payload from a target cell kills adjacent antigen-negative cells, but also places a greater emphasis on the linker's ability to release the payload effectively within the target cell.

The two major classes of linkers employed for MMAF are:

  • Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved by specific enzymes, such as cathepsins, that are abundant in the lysosomal compartment of cancer cells. A common example is the valine-citrulline (vc) dipeptide linker, often used with a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer.

  • Non-cleavable Linkers: These linkers, such as maleimidocaproyl (mc), remain intact. The cytotoxic payload is released after the antibody component of the ADC is completely degraded by lysosomal proteases. The released active metabolite is typically the payload attached to the linker and the amino acid residue (e.g., cysteine) to which it was conjugated.[2]

Quantitative Data Comparison

The following tables summarize the performance of cleavable and non-cleavable linkers for MMAF based on preclinical data. It is important to note that the data is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: In Vitro Cytotoxicity of Anti-CD30 MMAF ADCs

Linker TypeLinkerCell LineIC50 (ng/mL)
Cleavablemc-vc-PABCL540cy~10
Non-cleavablemcL540cy~10
Cleavablemc-vc-PABCKarpas 299~10
Non-cleavablemcKarpas 299~10

Data extrapolated from Doronina et al., Bioconjugate Chemistry, 2006.[2] The in vitro potencies of both cleavable and non-cleavable MMAF ADCs are comparable against antigen-positive cell lines.

Table 2: In Vivo Efficacy of Anti-CD30 MMAF ADCs in a Disseminated L540cy Hodgkin Lymphoma Xenograft Model

Linker TypeLinkerDose (mg/kg)Outcome
Cleavablemc-vc-PABC1Tumor growth inhibition
Non-cleavablemc1Tumor growth inhibition
Cleavablemc-vc-PABC3Tumor regression
Non-cleavablemc3Tumor regression

Data extrapolated from Doronina et al., Bioconjugate Chemistry, 2006.[2] Both cleavable and non-cleavable MMAF ADCs demonstrated potent, dose-dependent anti-tumor activity in vivo.

Table 3: Toxicity Profile of Anti-CD30 MMAF ADCs

Linker TypeLinkerMaximum Tolerated Dose (MTD) in MiceKey Observation
Cleavablemc-vc-PABC3 mg/kg-
Non-cleavablemc>10 mg/kgTolerated at >3 times the MTD of the cleavable linker ADC[2]

Data extrapolated from Doronina et al., Bioconjugate Chemistry, 2006.[2] The non-cleavable linker demonstrated a significantly better safety profile, with a much higher maximum tolerated dose.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key experiments in the evaluation of ADC linkers for MMAF.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of MMAF ADCs, which reflects their potency in killing cancer cells in vitro.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., L540cy or Karpas 299 for anti-CD30 ADCs) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the cleavable and non-cleavable MMAF ADCs in complete cell culture medium. Add the diluted ADCs to the respective wells. Include untreated cells as a negative control and free MMAF as a positive control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment (MTT):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of MMAF ADCs in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., SCID or NOD/SCID) for tumor cell engraftment.

  • Tumor Implantation: Subcutaneously or intravenously inject a suspension of human cancer cells (e.g., L540cy) into the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • ADC Administration: Administer the cleavable and non-cleavable MMAF ADCs, vehicle control, and unconjugated antibody control intravenously at specified doses and schedules.

  • Efficacy Evaluation: Measure tumor volumes and body weights of the mice regularly. The primary endpoint is typically tumor growth inhibition or regression.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Statistical analysis (e.g., ANOVA) can be used to compare the treatment groups.

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profiles of the MMAF ADCs, including their stability and clearance in vivo.

Methodology:

  • Animal Model: Use a relevant animal species (e.g., rats or mice).

  • ADC Administration: Administer a single intravenous dose of the cleavable and non-cleavable MMAF ADCs.

  • Blood Sampling: Collect blood samples at various time points after ADC administration.

  • Sample Processing: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the total antibody and the antibody-conjugated MMAF in the plasma samples using methods like ELISA or LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life.

Visualizations

MMAF Mechanism of Action and Apoptotic Signaling Pathway

MMAF_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm ADC MMAF-ADC Antigen Tumor Cell Antigen ADC->Antigen Binding ADC_Internalized Internalized MMAF-ADC Antigen->ADC_Internalized Internalization Linker_Cleavage Linker Cleavage (Cleavable) or Antibody Degradation (Non-cleavable) ADC_Internalized->Linker_Cleavage MMAF_Released Released MMAF Linker_Cleavage->MMAF_Released Tubulin α/β-Tubulin Dimers MMAF_Released->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest G2/M Phase Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis_Pathway Apoptotic Signaling Cascade Mitotic_Arrest->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Mechanism of action of an MMAF-ADC leading to apoptosis.

Experimental Workflow for ADC Linker Comparison

ADC_Linker_Comparison_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Making Cytotoxicity Cytotoxicity Assay (IC50 Determination) Data_Analysis Data Analysis and Comparison Cytotoxicity->Data_Analysis Efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) Efficacy->Data_Analysis Toxicity Toxicity Study (Maximum Tolerated Dose) Toxicity->Data_Analysis Pharmacokinetics Pharmacokinetic Study (Stability, Clearance) Pharmacokinetics->Data_Analysis Lead_Selection Lead Linker Selection Data_Analysis->Lead_Selection

Caption: A typical workflow for the head-to-head comparison of ADC linkers.

Logical Relationship for Linker Selection

Linker_Selection_Logic Start Start: ADC Development with MMAF Tumor_Type Tumor Characteristics Start->Tumor_Type Bystander_Effect Bystander Effect Desired (Heterogeneous Tumor) Tumor_Type->Bystander_Effect Heterogeneous Antigen Expression High_Safety High Therapeutic Index and Safety Margin Desired Tumor_Type->High_Safety Homogeneous Antigen Expression and/or High On-Target Toxicity Risk Cleavable_Path Cleavable Linker (e.g., mc-vc-PABC) NonCleavable_Path Non-cleavable Linker (e.g., mc) Bystander_Effect->Cleavable_Path High_Safety->NonCleavable_Path

Caption: A decision-making framework for selecting an MMAF linker.

Conclusion

The choice between a cleavable and a non-cleavable linker for an MMAF-based ADC is a critical decision that significantly impacts the therapeutic index of the resulting conjugate.

Cleavable linkers , such as the mc-vc-PABC linker, offer the potential for a bystander effect, which can be advantageous in treating tumors with heterogeneous antigen expression. However, this can come at the cost of lower stability and a higher risk of off-target toxicity.

Non-cleavable linkers , like the mc linker, provide enhanced stability, leading to a significantly improved safety profile and a wider therapeutic window.[2] The released payload is a charged amino acid-linker-MMAF adduct, which is less membrane-permeable and thus minimizes the bystander effect. This makes non-cleavable linkers particularly well-suited for homogenous tumors with high antigen expression, where a highly localized cytotoxic effect is desired.

Ultimately, the optimal linker strategy for an MMAF-ADC depends on the specific target antigen, the characteristics of the tumor microenvironment, and the desired balance between efficacy and safety for a given therapeutic indication. The experimental data strongly suggests that for a cell-impermeable payload like MMAF, a non-cleavable linker can offer a superior therapeutic index due to its enhanced stability and tolerability.

References

The Role of Linker Technology in ADC Performance: A Comparative Analysis of Fmoc-NMe-Val-Val-Dil-Dap-OH Derived ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker technology is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). This guide provides an objective comparison of ADCs developed using the drug-linker intermediate Fmoc-NMe-Val-Val-Dil-Dap-OH, which ultimately forms the non-cleavable maleimidocaproyl-monomethylauristatin F (mc-MMAF) conjugate, against ADCs employing a cleavable linker with the same payload.

The stability of the linker, dictating where and when the cytotoxic payload is released, directly impacts both the efficacy and toxicity of an ADC. This comparison guide, supported by experimental data, delves into the performance differences between non-cleavable and cleavable linker strategies, offering valuable insights for the rational design of next-generation ADCs.

Quantitative Comparison of ADC Performance

A pivotal study by Doronina et al. (2006) provides a direct comparison between a non-cleavable and a cleavable linker ADC, both utilizing the anti-CD30 antibody cAC10 and the MMAF payload. The non-cleavable ADC, cAC10-mc-MMAF, is derived from the this compound intermediate. The cleavable counterpart, cAC10-mc-vc-PABC-MMAF, incorporates a protease-sensitive valine-citrulline (vc) linker.[1]

Parameter cAC10-mc-MMAF (Non-cleavable) cAC10-mc-vc-PABC-MMAF (Cleavable) Reference
Drug-to-Antibody Ratio (DAR) ~4~4[1]
In Vitro Cytotoxicity (IC50, ng/mL) on Karpas 299 cells 1010[1]
In Vitro Cytotoxicity (IC50, ng/mL) on L540cy cells 3030[1]
Maximum Tolerated Dose (MTD) in mice (mg/kg) > 3010[1]

The data clearly indicates that while both the non-cleavable and cleavable linker ADCs exhibit potent and comparable in vitro cytotoxicity against CD30-positive cell lines, the non-cleavable cAC10-mc-MMAF is significantly better tolerated in vivo, with a maximum tolerated dose more than three times higher than its cleavable counterpart.[1]

In Vivo Efficacy in Xenograft Models

Despite the difference in tolerability, both ADCs demonstrated remarkable and comparable antitumor activity in xenograft models of Hodgkin's lymphoma (Karpas 299) and anaplastic large cell lymphoma (L540cy).

Xenograft Model ADC Treatment Dosage (mg/kg) Outcome Reference
Karpas 299cAC10-mc-MMAF1Tumor regression[1]
Karpas 299cAC10-mc-vc-PABC-MMAF1Tumor regression[1]
L540cycAC10-mc-MMAF1Tumor regression[1]
L540cycAC10-mc-vc-PABC-MMAF1Tumor regression[1]

These findings suggest that for the MMAF payload, a non-cleavable linker strategy can achieve equivalent therapeutic efficacy to a cleavable linker but with a significantly improved safety profile.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. The following are summaries of the key experimental protocols from the comparative study.

ADC Synthesis and Conjugation

The drug-linker intermediate, this compound, is first converted to maleimidocaproyl-MMAF (mc-MMAF). The anti-CD30 monoclonal antibody, cAC10, is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups on the interchain cysteine residues. The mc-MMAF is then added to the reduced antibody in a controlled molar excess. The conjugation reaction is allowed to proceed for a specified time at a controlled pH and temperature. The resulting ADC is purified using techniques such as size-exclusion chromatography to remove unconjugated drug-linker and aggregated antibody. The drug-to-antibody ratio (DAR) is determined using methods like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.[1]

In Vitro Cytotoxicity Assay

CD30-expressing cancer cell lines (e.g., Karpas 299, L540cy) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of the ADCs, the free drug (MMAF), or a non-binding control ADC for a period of 72 to 96 hours. Cell viability is assessed using a colorimetric assay, such as the AlamarBlue assay, which measures metabolic activity. The concentration of the ADC that causes 50% inhibition of cell growth (IC50) is calculated from the resulting dose-response curves.[1]

In Vivo Xenograft Efficacy Studies

Female immunodeficient mice (e.g., SCID mice) are subcutaneously inoculated with a suspension of human lymphoma cells (e.g., Karpas 299 or L540cy). When the tumors reach a predetermined size (e.g., 50-100 mm³), the mice are randomized into treatment and control groups. The mice are treated with a single intravenous injection of the ADCs at specified doses, a vehicle control, or a non-binding control ADC. Tumor volume is measured regularly using calipers. The study is continued until tumors in the control group reach a specified endpoint, and the antitumor activity of the ADCs is evaluated based on tumor growth inhibition and regression.[1]

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

ADC_Components cluster_Fmoc_Intermediate This compound cluster_Drug_Linker Drug-Linker cluster_ADC Antibody-Drug Conjugate Fmoc This compound MC_MMAF mc-MMAF Fmoc->MC_MMAF Synthesis ADC cAC10-mc-MMAF MC_MMAF->ADC Conjugation to cAC10

Caption: Synthesis pathway from the intermediate to the final ADC.

Experimental_Workflow start Start conjugation ADC Synthesis & Conjugation start->conjugation characterization DAR & Purity Analysis conjugation->characterization invitro In Vitro Cytotoxicity Assay characterization->invitro invivo In Vivo Xenograft Study characterization->invivo data Data Analysis & Comparison invitro->data invivo->data end End data->end

Caption: General experimental workflow for ADC evaluation.

Linker_Comparison cluster_NonCleavable Non-Cleavable Linker cluster_Cleavable Cleavable Linker ADC_Concept Antibody-Drug Conjugate (cAC10-MMAF) mc_linker mc (maleimidocaproyl) ADC_Concept->mc_linker vc_linker mc-vc-PABC ADC_Concept->vc_linker mc_props Higher MTD Comparable Efficacy mc_linker->mc_props vc_props Lower MTD Comparable Efficacy vc_linker->vc_props

Caption: Comparison of non-cleavable vs. cleavable linkers for cAC10-MMAF.

References

Safety Operating Guide

Proper Disposal of Fmoc-NMe-Val-Val-Dil-Dap-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of the solid peptide Fmoc-NMe-Val-Val-Dil-Dap-OH. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a laboratory chemical waste with unknown hazard potential.

Immediate Safety Protocols

Before beginning any disposal procedure, ensure you are familiar with your institution's specific policies for chemical waste management. Always handle the peptide in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE):

When handling this compound for disposal, the following personal protective equipment is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A properly fastened laboratory coat.

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is to manage it as a solid chemical waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal service.

1. Waste Collection and Segregation:

  • Collect all solid waste containing this compound, including any contaminated items such as weighing paper, pipette tips, and gloves.

  • Place this waste into a designated, leak-proof, and chemically compatible solid waste container. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.[1]

  • Do not mix this waste with other waste streams, such as solvents, sharps, or biological waste, unless explicitly permitted by your institution's EHS guidelines.[2][3]

2. Labeling:

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste" or "Chemical Waste" as required by your institution.

    • The full chemical name: "this compound".

    • The primary hazards (if known, otherwise state "Hazards Not Fully Determined").

    • The date when the waste was first added to the container.

  • Accurate labeling is crucial for safe handling and disposal by waste management personnel.[4]

3. Storage Pending Disposal:

  • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

  • This area should be well-ventilated and away from general laboratory traffic.

  • Ensure the storage area is separate from incompatible materials.[1]

4. Final Disposal:

  • Arrange for the collection of the waste container through your institution's EHS office or a licensed chemical waste disposal contractor.[1][5]

  • Follow all institutional and local regulations for the disposal of laboratory chemical waste.[2]

  • Never dispose of solid peptide waste in the regular trash or down the drain.[2]

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Solid Peptide Waste and Contaminated Items ppe->collect container Place in a Designated, Leak-Proof, Compatible Waste Container collect->container label Label Container with: - 'Chemical Waste' - Full Chemical Name - Date container->label store Store Sealed Container in Designated Secure Area label->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Waste Disposed of by Certified Personnel contact_ehs->end

Disposal workflow for this compound.

References

Personal protective equipment for handling Fmoc-NMe-Val-Val-Dil-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

While not classified as a hazardous substance, Fmoc-NMe-Val-Val-Dil-Dap-OH should be handled with care to minimize exposure. The primary potential hazards are inhalation of dust particles and contact with skin and eyes.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety GogglesTightly fitting safety goggles are essential to protect from potential dust particles or splashes.[1] For enhanced protection, a face shield is recommended.[1] All eye protection should be NIOSH (US) or EN 166 (EU) approved.[1]
Hand Protection Chemical-resistant glovesHandle with gloves inspected prior to use.[1] Proper glove removal technique is crucial to avoid skin contact.[1]
Body Protection Laboratory CoatA lab coat should be worn to protect skin and clothing from dust and splashes.[1][2]
Respiratory Protection N95 or P1 RespiratorNot generally required for routine handling in a well-ventilated area.[2] However, if dust formation is significant, a NIOSH-approved respirator is recommended based on a risk assessment.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is critical to ensure both personal safety and the integrity of the compound.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup and Disposal prep_area Work Area Preparation (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe receive Receiving and Inspection don_ppe->receive store Storage (Cool, Dry, Well-Ventilated) receive->store weigh Weighing and Transfer (Minimize Dust) store->weigh dissolve Dissolution (e.g., in DMF) weigh->dissolve coupling Peptide Coupling Reaction dissolve->coupling deprotection Fmoc Deprotection (e.g., with Piperidine/DMF) coupling->deprotection decon Decontaminate Work Area deprotection->decon dispose Dispose of Waste decon->dispose doff_ppe Doff PPE dispose->doff_ppe cluster_waste Waste Generation cluster_disposal Disposal Pathway solid_unused Unused/Expired Solid Compound container_solid Labeled, Sealed Hazardous Solid Waste Container solid_unused->container_solid solid_contaminated Contaminated Solid Waste (Gloves, Weighing Paper, Tips) solid_contaminated->container_solid liquid_deprotection Liquid Waste (Deprotection Solutions - Piperidine/DMF) container_liquid Labeled, Sealed Hazardous Liquid Waste Container liquid_deprotection->container_liquid liquid_washes Liquid Waste (Solvent Washes - DMF, DCM) liquid_washes->container_liquid waste_management Institution's Hazardous Waste Management Program container_solid->waste_management container_liquid->waste_management

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.